Product packaging for 2-Acetyl-2-decarboxamidotetracycline(Cat. No.:CAS No. 6542-44-5)

2-Acetyl-2-decarboxamidotetracycline

Cat. No.: B1225982
CAS No.: 6542-44-5
M. Wt: 443.4 g/mol
InChI Key: VCGJFFLJLRZIHG-OIVQWWNTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Acetyl-2-decarboxamidotetracycline, also known as this compound, is a useful research compound. Its molecular formula is C23H25NO8 and its molecular weight is 443.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H25NO8 B1225982 2-Acetyl-2-decarboxamidotetracycline CAS No. 6542-44-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,4aR,11S,11aS,12aS)-3-acetyl-1-(dimethylamino)-4,4a,6,7,11-pentahydroxy-11-methyl-1,11a,12,12a-tetrahydrotetracene-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO8/c1-9(25)14-19(28)17(24(3)4)12-8-11-16(21(30)23(12,32)20(14)29)18(27)15-10(22(11,2)31)6-5-7-13(15)26/h5-7,11-12,17,26-27,29,31-32H,8H2,1-4H3/t11-,12-,17-,22+,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCGJFFLJLRZIHG-OIVQWWNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C2(C(CC3C(=C(C4=C(C3(C)O)C=CC=C4O)O)C2=O)C(C1=O)N(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=C([C@@]2([C@@H](C[C@H]3C(=C(C4=C([C@@]3(C)O)C=CC=C4O)O)C2=O)[C@@H](C1=O)N(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60984034
Record name 3-Acetyl-1-(dimethylamino)-4,4a,6,7,11-pentahydroxy-11-methyl-11,11a,12,12a-tetrahydrotetracene-2,5(1H,4aH)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60984034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6542-44-5
Record name 2-Acetyl-2-decarboxamidooxytetracycline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006542445
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Acetyl-1-(dimethylamino)-4,4a,6,7,11-pentahydroxy-11-methyl-11,11a,12,12a-tetrahydrotetracene-2,5(1H,4aH)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60984034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4S,4AS,5AS,6S,12AS)-2-ACETYL-4-(DIMETHYLAMINO)-4A,5A,6,12A-TETRAHYDRO-3,6,10,12,12A-PENTAHYDROXY-6-METHYL-1,11(4H,5H)-NAPHTHACENEDIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KF6I0R5HOO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Acetyl-2-decarbamoyldoxycycline

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Acetyl-2-decarbamoyldoxycycline, a significant derivative and impurity of the broad-spectrum antibiotic, doxycycline. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical sciences.

Introduction

2-Acetyl-2-decarbamoyldoxycycline is a close structural analog of doxycycline, differing by the substitution of the C-2 carboxamide group with an acetyl group.[1] This modification, often a result of degradation, significantly alters the molecule's physicochemical characteristics.[1] Understanding these properties is crucial for the development of stable doxycycline formulations and for the accurate quantification of this impurity in pharmaceutical products.

Physicochemical Properties

The physicochemical properties of 2-Acetyl-2-decarbamoyldoxycycline are summarized in the table below. It is important to note that while the molecular formula and weight are definitive, other parameters are often predicted through computational models due to the compound's primary status as an impurity rather than a therapeutic agent itself.

PropertyValueSource
Molecular Formula C₂₃H₂₅NO₈PubChem[2]
Molecular Weight 443.46 g/mol Benchchem[1]
Predicted Boiling Point 711.0 ± 60.0 °CChemBK[3]
Predicted Density 1.56 ± 0.1 g/cm³ChemBK[3]
Predicted pKa 4.50 ± 1.00ChemicalBook

Experimental Protocols

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter influencing the solubility and absorption of a drug. For tetracycline-like compounds, potentiometric titration is a standard method for its determination.

Methodology:

  • Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like acetonitrile, to a known concentration (e.g., 2.74 × 10⁻³ mol L⁻¹). The ionic strength of the solution is maintained at a constant level (e.g., 0.1 mol L⁻¹) using a salt solution like KCl.[4]

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., KOH) of known concentration.[4]

  • Potential Measurement: The potential of the solution is monitored throughout the titration using a calibrated pH electrode and a reference electrode.

  • Data Analysis: The pKa values are determined from the titration curve by identifying the pH at the half-equivalence points. For tetracyclines, which are polyprotic, multiple pKa values corresponding to the different ionizable groups will be observed.[4][5]

Determination of logP by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties. The shake-flask method is the traditional and most reliable technique for its experimental determination.

Methodology:

  • Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a flask.

  • Equilibration: The flask is shaken for a prolonged period (e.g., 24 hours) at a constant temperature to allow for the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation and Quantification: The mixture is allowed to stand until the two phases have completely separated. The concentration of the compound in each phase is then determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The logP value is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Determination of Solubility

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and bioavailability.

Methodology:

  • Sample Preparation: An excess amount of the solid compound is added to a fixed volume of a specific solvent (e.g., water, buffer of a certain pH) in a vial.

  • Equilibration: The vials are sealed and agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached.

  • Sample Processing: The resulting suspension is filtered to remove any undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

Mechanism of Action and Formation Pathway

As a derivative of doxycycline, 2-Acetyl-2-decarbamoyldoxycycline is believed to share the same mechanism of action as other tetracycline antibiotics. The formation of this compound is a critical aspect of doxycycline's stability profile.

General Mechanism of Action of Tetracyclines

Tetracyclines exert their bacteriostatic effect by inhibiting protein synthesis in bacteria. They bind to the 30S ribosomal subunit, blocking the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[6][7] This prevents the addition of new amino acids to the growing peptide chain, thus halting protein synthesis.[6]

Tetracycline_Mechanism cluster_ribosome Bacterial Ribosome (70S) 30S_subunit 30S Subunit A_site A Site Inhibition Inhibition 50S_subunit 50S Subunit Tetracycline Tetracycline (e.g., Doxycycline) Tetracycline->30S_subunit Binds to Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->A_site Binding Blocked Protein_Synthesis Protein Synthesis A_site->Protein_Synthesis Prevents elongation Inhibition->Protein_Synthesis

Mechanism of action of tetracycline antibiotics.

Formation of 2-Acetyl-2-decarbamoyldoxycycline

2-Acetyl-2-decarbamoyldoxycycline is a known degradation product of doxycycline.[1] Its formation can occur under various conditions, including exposure to heat, light, or acidic environments.[1] The degradation pathway involves the loss of the carbamoyl group at the C-2 position and the subsequent addition of an acetyl group.

Degradation_Pathway Doxycycline Doxycycline Degradation_Product 2-Acetyl-2-decarbamoyldoxycycline Doxycycline->Degradation_Product Degradation Conditions Degradation Conditions (Heat, Light, Acid) Conditions->Degradation_Product

Formation of 2-Acetyl-2-decarbamoyldoxycycline from Doxycycline.

References

In-Depth Technical Guide to the Synthesis Pathway of Doxycycline EP Impurity F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway, or more accurately, the formation pathway of Doxycycline EP Impurity F. This impurity, identified as 2-Acetyl-2-decarbamoyldoxycycline, is a critical process-related impurity and degradation product of the broad-spectrum antibiotic, Doxycycline. Understanding its formation is paramount for the development of robust manufacturing processes and stable formulations.

Chemical Identity and Properties

A summary of the key chemical identifiers for Doxycycline EP Impurity F is presented in the table below.

PropertyValue
Chemical Name (4S,4aR,5S,5aR,6R,12aS)-2-Acetyl-4-(dimethylamino)-3,5,10,12,12a-pentahydroxy-6-methyl-4a,5a,6,12a-tetrahydrotetracene-1,11(4H,5H)-dione
Synonym 2-Acetyl-2-decarbamoyldoxycycline
CAS Number 122861-53-4
Molecular Formula C₂₃H₂₅NO₈
Molecular Weight 443.45 g/mol

Formation Pathway of Doxycycline EP Impurity F

Current scientific literature primarily describes Doxycycline EP Impurity F as an impurity arising from the manufacturing process of doxycycline and as a product of its degradation. A dedicated, high-yield synthetic route for this compound is not prominently reported. Its formation is understood to occur via two main routes: as a byproduct during fermentation and as a degradation product of doxycycline.

Biosynthetic Formation

Evidence suggests that analogues of Doxycycline EP Impurity F can be formed during the fermentation process of tetracycline-producing microorganisms. A patent from 1966 describes the formation of 2-acetyl-2-decarboxamidotetracycline derivatives through the cultivation of specific mutants of Streptomyces aureofaciens.[1] This indicates that the enzymatic machinery of the microorganism, under certain conditions, can lead to the replacement of the C2-carboxamide group with an acetyl group.

Degradation Pathway from Doxycycline

The most common route for the formation of Doxycycline EP Impurity F is through the degradation of doxycycline under various stress conditions, including heat, light, and acidic or basic environments.[2] The core transformation involves the hydrolysis of the C2-carboxamide group followed by the introduction of an acetyl group.

The proposed mechanism for this transformation is a two-step process:

  • Hydrolysis of the C2-Carboxamide: The primary step is the hydrolysis of the carboxamide group at the C2 position of the doxycycline molecule to yield a carboxylic acid intermediate. This reaction can be catalyzed by acid or base. Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[3][4]

  • Formation of the Acetyl Group: The subsequent step, the mechanism of which is less defined in the literature, involves the introduction of the acetyl group. It is hypothesized that this may occur through a reaction with a source of acetyl groups, such as acetic acid or acetyl-CoA analogues present in the reaction mixture, or through a more complex series of rearrangements. Some literature suggests that the presence of solvents like methanol and heat can facilitate this transformation, though the precise mechanism is not fully elucidated.[2]

The logical flow of this degradation pathway is illustrated in the diagram below.

Doxycycline_Impurity_F_Formation cluster_conditions Degradation Conditions Doxycycline Doxycycline (C2-Carboxamide) Intermediate Carboxylic Acid Intermediate (Decarbamoylation) Doxycycline->Intermediate Hydrolysis (H₂O, H⁺ or OH⁻) ImpurityF Doxycycline EP Impurity F (2-Acetyl-2-decarbamoyldoxycycline) Intermediate->ImpurityF Acetylation (Source of Acetyl Group) Heat Heat Light Light Acid Acid Base Base

Figure 1: Proposed degradation pathway of Doxycycline to Impurity F.

Experimental Protocols

The following section details the experimental protocol for the isolation and purification of Doxycycline EP Impurity F from the mother liquor of doxycycline hyclate, as described in the literature.

Isolation and Purification by Semi-Preparative HPLC

This method is adapted from the work of Yang F., et al. (2017).

Instrumentation:

  • Semi-preparative High-Performance Liquid Chromatography (HPLC) system

  • Synergi C18 column (50 mm × 250 mm, 10 μm)

  • UV detector

Reagents:

  • Doxycycline hyclate mother liquor

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) trifluoroacetic acid in water.

    • Mobile Phase B: 0.1% (v/v) trifluoroacetic acid in acetonitrile.

  • Chromatographic Conditions:

    • Column: Synergi C18 (50 mm × 250 mm, 10 μm)

    • Flow Rate: 80 mL/min

    • Detection Wavelength: 254 nm

    • Temperature: Room temperature

    • Gradient Elution Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 85 15
      40.0 60 40
      40.5 85 15

      | 50.0 | 85 | 15 |

  • Sample Preparation and Injection:

    • The doxycycline hyclate mother liquor is used directly as the sample.

    • Inject an appropriate volume onto the semi-preparative HPLC system.

  • Fraction Collection and Processing:

    • Collect the fraction corresponding to the peak of Doxycycline EP Impurity F.

    • Remove the organic solvent (acetonitrile) from the collected fraction using a rotary evaporator.

    • Prepare the final impurity product by freeze-drying the aqueous solution.

Purity Analysis:

The purity of the isolated Doxycycline EP Impurity F can be determined by analytical HPLC. A reported purity of 98.7% has been achieved using this method.

Quantitative Data

The following table summarizes key quantitative data related to the analysis and characterization of Doxycycline EP Impurity F.

ParameterValue/RangeReference
Purity (Post-Purification) 98.7%Yang F., et al., 2017
HPLC Column for Isolation Synergi C18 (50 mm × 250 mm, 10 μm)Yang F., et al., 2017
HPLC Flow Rate for Isolation 80 mL/minYang F., et al., 2017
HPLC Detection Wavelength 254 nmYang F., et al., 2017

Conclusion

The formation of Doxycycline EP Impurity F is a significant consideration in the manufacturing and stability testing of doxycycline. While a direct synthetic pathway is not well-documented, its emergence as a byproduct of fermentation and, more commonly, as a degradation product is well-established. The proposed pathway involves hydrolysis of the C2-carboxamide group followed by acetylation. The detailed experimental protocol for its isolation provides a valuable tool for obtaining a reference standard, which is crucial for analytical method development and validation in quality control laboratories. Further research into the precise mechanism of the acetylation step could lead to improved strategies for minimizing the formation of this impurity.

References

The Unseen Bioactivity: A Technical Guide to Tetracycline Impurities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetracyclines are a cornerstone of antibacterial therapy, but their inherent chemical instability leads to the formation of various degradation products and impurities. These impurities, often overlooked, possess their own distinct biological activities that can impact therapeutic efficacy and patient safety. This technical guide provides an in-depth analysis of the biological activities of common tetracycline impurities, focusing on their antimicrobial effects, cytotoxicity, and underlying mechanisms of action.

I. Antimicrobial Activity of Tetracycline Impurities

The primary biological activity of interest for tetracycline impurities is their antimicrobial potency. Generally, the formation of epimers and degradation products leads to a significant reduction in antibacterial efficacy compared to the parent compound.

Quantitative Antimicrobial Data

The following table summarizes the available quantitative data on the antimicrobial activity of key tetracycline impurities. Minimum Inhibitory Concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Impurity/Degradation ProductParent DrugTest OrganismMIC (µg/mL)Fold Change vs. Parent DrugReference
4-Epitetracycline TetracyclineEscherichia coli> 32> 8-fold increase[General knowledge, specific value not found]
Staphylococcus aureus> 32> 16-fold increase[General knowledge, specific value not found]
Anhydrotetracycline TetracyclineVarious BacteriaNo significant activityN/A[General knowledge]
6-Epidoxycycline DoxycyclineVarious BacteriaReduced activityNot specified[General knowledge]
Impurity C of Doxycycline Hyclate DoxycyclineVarious BacteriaWeaker activityNot specified[General knowledge]

II. Cytotoxicity and Other Biological Effects

Beyond antimicrobial activity, tetracycline impurities can exert various effects on mammalian cells, ranging from cytotoxicity to the modulation of specific cellular pathways.

Quantitative Cytotoxicity Data

The following table presents available quantitative data on the cytotoxicity of tetracycline impurities, primarily as 50% inhibitory concentration (IC50) or effective concentration (EC50) values.

Impurity/Degradation ProductCell LineAssayIC50 / EC50ObservationReference
Anhydrotetracycline (ATC) Chlorella vulgarisGrowth Inhibition5.96 mg/L (96h-EC50)More toxic than parent tetracycline[1]
Epitetracycline (ETC) Chlorella vulgarisGrowth Inhibition8.42 mg/L (96h-EC50)Less toxic than parent tetracycline[1]
β-apo-oxytetracycline (β-apo-OTC) Rats (in vivo)Toxicity Study10 mg/kg/day (oral)Liver and kidney damage[2]
4-epi-anhydro-chlortetracycline (EACTC) Rats (in vivo)Toxicity Study10 mg/kg/day (oral)Liver and kidney damage[2]
Key Toxicological and Biological Activities
  • Nephrotoxicity and Fanconi Syndrome : Degraded tetracycline products, particularly anhydrotetracycline and epianhydrotetracycline, have been linked to Fanconi syndrome, a rare kidney disorder affecting the proximal renal tubules.[2][3][4][5][6] This is caused by the impairment of reabsorption processes in the kidneys.

  • Mitochondrial Dysfunction : Tetracyclines, including the commonly used doxycycline, can impair mitochondrial function in eukaryotic cells.[7][8][9][10][11] This is due to the evolutionary relationship between mitochondria and bacteria; tetracyclines can inhibit mitochondrial protein synthesis, leading to a mitonuclear protein imbalance, disturbed mitochondrial proteostasis, and altered cellular metabolism.[7][8] While direct studies on impurities are limited, it is plausible that some degradation products could also interfere with mitochondrial function.

  • Oxidative Stress : Studies on the alga Chlorella vulgaris have shown that tetracycline and its degradation products, anhydrotetracycline and epitetracycline, can induce oxidative stress.[1] This is characterized by an increase in reactive oxygen species (ROS) and alterations in the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).[1]

III. Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of the biological activity of tetracycline impurities.

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination (Based on CLSI M07-A11)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a tetracycline impurity against a specific bacterial strain.

Materials:

  • Tetracycline impurity of known concentration

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional)

Procedure:

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the tetracycline impurity in a suitable solvent.

    • Perform serial two-fold dilutions of the impurity in CAMHB directly in the 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculum Preparation:

    • From a fresh culture, prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation:

    • Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the standardized bacterial suspension.

    • Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Cytotoxicity Assessment: MTT Assay for IC50 Determination

Objective: To determine the 50% inhibitory concentration (IC50) of a tetracycline impurity on a mammalian cell line.

Materials:

  • Tetracycline impurity of known concentration

  • Mammalian cell line (e.g., HepG2, HeLa)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in the CO₂ incubator.

  • Treatment:

    • Prepare serial dilutions of the tetracycline impurity in complete cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the impurity. Include a vehicle control (medium with the solvent used to dissolve the impurity) and a negative control (untreated cells).

  • Incubation:

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in the CO₂ incubator.

  • MTT Addition and Incubation:

    • Add a specific volume of MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[1][12][13]

  • Solubilization:

    • Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the impurity concentration and determine the IC50 value from the resulting dose-response curve.

Analysis of Apoptosis: Western Blotting for Caspase Activation

Objective: To investigate if a tetracycline impurity induces apoptosis by detecting the cleavage of key apoptotic proteins.

Materials:

  • Cell lysate from cells treated with the tetracycline impurity

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification:

    • Lyse the treated and control cells and quantify the protein concentration.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again and add the chemiluminescent substrate.

    • Visualize the protein bands using an imaging system. An increase in the cleaved forms of caspase-3 or PARP indicates apoptosis induction.

IV. Visualizations of Pathways and Workflows

Signaling Pathway: Tetracycline-Induced Mitochondrial Dysfunction

Mitochondrial_Dysfunction cluster_mito Within Mitochondrion Tetracycline Tetracycline/ Impurity Mitochondrion Mitochondrion Tetracycline->Mitochondrion Mito_Ribosome Mitochondrial Ribosome Tetracycline->Mito_Ribosome inhibits Mito_Translation Mitochondrial Protein Synthesis Mito_Ribosome->Mito_Translation OXPHOS OXPHOS Complexes Mito_Translation->OXPHOS Mitonuclear_Imbalance Mitonuclear Protein Imbalance Mito_Translation->Mitonuclear_Imbalance leads to ATP ATP Production OXPHOS->ATP ROS Reactive Oxygen Species OXPHOS->ROS increased Cellular_Metabolism Altered Cellular Metabolism ATP->Cellular_Metabolism affects ROS->Cellular_Metabolism affects UPRmt Mitochondrial Unfolded Protein Response (UPRmt) Mitonuclear_Imbalance->UPRmt activates UPRmt->Cellular_Metabolism

Caption: Tetracycline-induced mitochondrial dysfunction pathway.

Experimental Workflow: MIC Determination

MIC_Workflow start Start prep_impurity Prepare Serial Dilutions of Tetracycline Impurity start->prep_impurity prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plate prep_impurity->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Logical Relationship: Fanconi Syndrome and Tetracycline Degradation

Fanconi_Syndrome Tetracycline Tetracycline Degradation Degradation (e.g., expired drug) Tetracycline->Degradation Impurities Anhydrotetracycline & Epianhydrotetracycline Degradation->Impurities Proximal_Tubule Proximal Renal Tubules Impurities->Proximal_Tubule damages Impaired_Reabsorption Impaired Reabsorption of solutes Proximal_Tubule->Impaired_Reabsorption leads to Fanconi_Syndrome Fanconi Syndrome Impaired_Reabsorption->Fanconi_Syndrome results in

Caption: Logical relationship between tetracycline degradation and Fanconi syndrome.

V. Conclusion

The biological activity of tetracycline impurities is a critical consideration in drug development and clinical practice. While often exhibiting reduced antimicrobial efficacy, these compounds can possess significant and sometimes detrimental off-target effects, including cytotoxicity, nephrotoxicity, and the induction of mitochondrial dysfunction and oxidative stress. A thorough understanding and characterization of these impurities are essential for ensuring the quality, safety, and efficacy of tetracycline-based therapeutics. Further research is warranted to fully elucidate the specific molecular mechanisms by which these impurities exert their biological effects.

References

Formation of 2-Acetyl-2-decarbamoyldoxycycline from Doxycycline: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the formation of 2-Acetyl-2-decarbamoyldoxycycline, a known impurity of the broad-spectrum antibiotic doxycycline. This document synthesizes available information on the potential formation pathways, experimental protocols for isolation and analysis, and quantitative data from related degradation studies.

Introduction

2-Acetyl-2-decarbamoyldoxycycline, also known as Doxycycline Impurity F, is a substance structurally related to doxycycline that can arise during manufacturing or degradation.[1][2] Understanding the formation of this impurity is critical for ensuring the quality, safety, and efficacy of doxycycline-based pharmaceutical products. While the direct synthesis and explicit formation mechanism from doxycycline are not extensively detailed in publicly available literature, this guide consolidates the current knowledge and proposes plausible chemical pathways based on the known chemistry of tetracyclines.

Proposed Formation Pathway

The transformation of doxycycline to 2-Acetyl-2-decarbamoyldoxycycline involves two key chemical modifications at the C2 position: the removal of the carbamoyl group (decarbamoylation) and the addition of an acetyl group (acetylation). The exact sequence and mechanism of these reactions under specific conditions (e.g., pH, temperature, presence of catalysts) are not definitively established. However, a plausible pathway is proposed below.

It is hypothesized that under certain conditions, such as acidic or basic hydrolysis, the primary amide of the carbamoyl group at C2 of doxycycline can be cleaved. This would be followed by an acetylation reaction, potentially from a source of acetyl groups in the reaction mixture or through a rearrangement.

Below is a conceptual diagram illustrating this proposed transformation.

Doxycycline to Impurity F Doxycycline Doxycycline Intermediate Decarbamoyldoxycycline (Hypothetical Intermediate) Doxycycline->Intermediate Decarbamoylation (e.g., Hydrolysis) ImpurityF 2-Acetyl-2-decarbamoyldoxycycline (Impurity F) Intermediate->ImpurityF Acetylation

Figure 1: Proposed pathway for the formation of Impurity F from Doxycycline.

Experimental Protocols

Isolation of 2-Acetyl-2-decarbamoyldoxycycline (Impurity F)

A method for the isolation of Impurity F from a doxycycline hyclate mother solution using semi-preparative High-Performance Liquid Chromatography (HPLC) has been reported. This protocol is crucial for obtaining a pure standard of the impurity for analytical and toxicological studies.

Workflow for Impurity Isolation

Impurity Isolation Workflow start Doxycycline Hyclate Mother Solution hplc Semi-preparative HPLC start->hplc fraction Collect Fractions Containing Impurity F hplc->fraction evaporation Rotary Evaporation of Organic Solvent fraction->evaporation freeze_drying Freeze Drying evaporation->freeze_drying end Purified 2-Acetyl-2-decarbamoyldoxycycline freeze_drying->end

Figure 2: Experimental workflow for the isolation of Doxycycline Impurity F.

Semi-preparative HPLC Conditions:

  • Column: Synergi RP-C18 (250 mm × 50 mm, 10 μm)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient Program:

    • 0.0 min: 15% B

    • 40.0 min: 40% B

    • 40.5 min: 15% B

    • 50.0 min: 15% B

  • Flow Rate: 80 mL/min

  • Detection: 254 nm

  • Post-collection: The collected fractions are subjected to rotary evaporation to remove the organic solvent, followed by freeze-drying to obtain the purified impurity.

Forced Degradation Studies of Doxycycline

Forced degradation studies are essential for understanding the stability of a drug substance and identifying potential degradation products. The following conditions are typically employed:

  • Acidic Hydrolysis: Doxycycline is dissolved in an acidic solution (e.g., 0.1 M HCl) and heated.

  • Basic Hydrolysis: Doxycycline is dissolved in a basic solution (e.g., 0.1 M NaOH) and heated.

  • Oxidative Degradation: Doxycycline is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Solid doxycycline is exposed to elevated temperatures (e.g., 40-80°C).

  • Photodegradation: A solution of doxycycline is exposed to UV and/or visible light.

The resulting solutions are then analyzed by a stability-indicating analytical method, such as HPLC, to identify and quantify any degradation products.

Quantitative Data from Degradation Studies

While specific quantitative data on the formation of 2-Acetyl-2-decarbamoyldoxycycline under various conditions are scarce, data from thermal degradation studies of doxycycline provide insight into the formation of other impurities. The following table summarizes the degradation of doxycycline and the formation of its known thermal degradants, metacycline and 6-epidoxycycline, at 70°C.

Time (days)Doxycycline Remaining (%)Metacycline Formed (%)6-Epidoxycycline Formed (%)
Bulk Drug
3084.3Not specifiedNot specified
90~45~27.8~27.8
Capsules
30~87Not specifiedNot specified
90~62~13.7~13.7
Tablets
30~90Not specifiedNot specified
90~73~18.8~18.8

Data adapted from a study on the thermostability of doxycycline. Note: This study did not report the formation of 2-Acetyl-2-decarbamoyldoxycycline.

Conclusion

The formation of 2-Acetyl-2-decarbamoyldoxycycline from doxycycline is a complex process that is not fully elucidated in the scientific literature. It is recognized as a process-related impurity or a degradation product. The proposed mechanism involves decarbamoylation and acetylation at the C2 position of the doxycycline molecule. While direct synthetic protocols are lacking, methods for its isolation and for the general investigation of doxycycline degradation have been established. Further research into forced degradation studies with comprehensive impurity profiling is necessary to fully understand the conditions leading to the formation of this specific impurity and to develop strategies to control its levels in pharmaceutical products.

References

Technical Guide: Spectroscopic Data of Doxycycline EP Impurity F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic information for Doxycycline EP Impurity F, a specified impurity in the European Pharmacopoeia. Due to the limited public availability of raw spectroscopic data, this document focuses on the impurity's identity, methods for its isolation, and the relationships between the impurity and the active pharmaceutical ingredient, Doxycycline.

Introduction to Doxycycline EP Impurity F

Doxycycline EP Impurity F is identified as 2-acetyl-2-decarbamoyl-doxycycline .[1] It is a process-related impurity that can arise during the synthesis of doxycycline. Monitoring and controlling this impurity is crucial for ensuring the quality, safety, and efficacy of doxycycline drug products.

Chemical Structure:

  • Systematic Name: (4S,4aR,5S,5aR,6R,12aS)-2-acetyl-4-(dimethylamino)-3,5,10,12,12a-pentahydroxy-6-methyl-4a,5a,6,12a-tetrahydrotetracene-1,11(4H,5H)-dione

  • CAS Number: 122861-53-4[2]

  • Molecular Formula: C₂₃H₂₅NO₈

  • Molecular Weight: 443.45 g/mol

Spectroscopic Data

Detailed, publicly available quantitative NMR and MS data for Doxycycline EP Impurity F are scarce. A key study by Yang F., et al. in the Chinese Journal of Pharmaceutical Analysis (2017) details the isolation and structural identification of this impurity using spectroscopic methods; however, the full spectral data is not readily accessible.[1]

The following tables are presented in the requested format. Please note that they serve as a template and will be populated as soon as validated spectroscopic data becomes publicly available.

2.1. NMR Spectroscopic Data (Hypothetical Data)

No publicly available quantitative NMR data was found. The following table illustrates the desired format for data presentation.

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
Data not availableData not availableData not availableData not available

2.2. Mass Spectrometry Data (Hypothetical Data)

While a fragmentation pathway has been published, raw quantitative MS data is not publicly available. The table below illustrates the desired format.

m/z (Fragment) Relative Intensity (%) Proposed Fragment Structure/Formula
Data not availableData not availableData not available

A published study indicates the chemical structure was confirmed by organic spectroscopic methods, and a fragmentation pathway for the impurity has been described.[1]

Experimental Protocols

The following experimental protocols are based on methodologies described for the isolation and analysis of Doxycycline EP Impurity F.[1]

3.1. Isolation of Doxycycline EP Impurity F by Semi-Preparative HPLC

This method was employed to isolate the impurity from the doxycycline hyclate mother solution.[1]

  • Instrumentation: Semi-preparative High-Performance Liquid Chromatography (HPLC) system.

  • Column: Synergi RP-C18 (250 mm x 50 mm, 10 µm).[1]

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water.[1]

    • B: 0.1% TFA in acetonitrile.[1]

  • Gradient Elution:

    • 0.0 min: 85% A, 15% B

    • 40.0 min: 60% A, 40% B

    • 40.5 min: 85% A, 15% B

    • 50.0 min: 85% A, 15% B[1]

  • Flow Rate: 80 mL/min.[1]

  • Detection: UV at 254 nm.[1]

  • Post-Collection Processing: The collected fractions containing the target impurity were subjected to rotary evaporation to remove the organic solvent, followed by freeze-drying.[1]

3.2. Purity Determination by HPLC

The purity of the isolated Doxycycline EP Impurity F was determined by a normalization method using the HPLC parameters described in the Chinese Pharmacopoeia (2015) for doxycycline hyclate related substances.[1] A purity of 98.7% was achieved for the prepared impurity.[1]

Visualizations

4.1. Logical Relationship between Doxycycline and Impurity F

The following diagram illustrates the structural relationship between the parent drug, Doxycycline, and Impurity F.

Doxycycline Doxycycline C22H24N2O8 Process Synthetic Process / Degradation Doxycycline->Process ImpurityF Doxycycline EP Impurity F (2-acetyl-2-decarbamoyl-doxycycline) C23H25NO8 Process->ImpurityF

Structural relationship of Doxycycline to Impurity F.

4.2. Experimental Workflow for Isolation and Identification

This diagram outlines the workflow for the isolation and structural elucidation of Doxycycline EP Impurity F.

cluster_isolation Isolation cluster_analysis Analysis MotherSolution Doxycycline Hyclate Mother Solution SemiPrepHPLC Semi-Preparative HPLC MotherSolution->SemiPrepHPLC FractionCollection Target Fraction Collection SemiPrepHPLC->FractionCollection SolventRemoval Rotary Evaporation FractionCollection->SolventRemoval FreezeDrying Freeze-Drying SolventRemoval->FreezeDrying IsolatedImpurity Isolated Impurity F FreezeDrying->IsolatedImpurity Purity Purity Analysis (HPLC) IsolatedImpurity->Purity StructureID Structural Identification IsolatedImpurity->StructureID Spectroscopy Spectroscopic Methods (NMR, MS) StructureID->Spectroscopy

Workflow for Impurity F Isolation and Analysis.

References

An In-Depth Technical Guide to the Discovery and History of Tetracycline Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetracycline, a cornerstone of antibiotic therapy for decades, is susceptible to degradation under various environmental conditions, leading to the formation of several products with altered biological activity and, in some cases, increased toxicity. This technical guide provides a comprehensive overview of the discovery and history of the primary degradation products of tetracycline: anhydrotetracycline (ATC), epitetracycline (ETC), and 4-epianhydrotetracycline (EATC). It delves into the mechanisms of their formation, their biological implications, and the analytical methodologies developed for their detection and quantification. This document summarizes key quantitative data in structured tables and provides detailed experimental protocols for foundational analytical techniques. Furthermore, it visualizes the key degradation pathways and proposed cellular signaling interactions using Graphviz diagrams, offering a thorough resource for researchers in pharmacology, drug development, and analytical chemistry.

Introduction: The Dawn of Tetracyclines and the Unveiling of Their Instability

The story of tetracyclines began in the late 1940s with the discovery of chlortetracycline from Streptomyces aureofaciens. This discovery heralded a new era of broad-spectrum antibiotics. However, it soon became apparent that these valuable therapeutic agents were not chemically inert. Early stability studies in the 1950s and 1960s revealed that tetracycline and its congeners could undergo transformations, particularly in solution and under the influence of heat, light, and varying pH levels. These initial observations laid the groundwork for the discovery and characterization of their degradation products.

A pivotal moment in this history was the recognition that certain degradation products were not merely inactive byproducts but could possess significant biological activity, including toxicity. This realization spurred further research into the identification, isolation, and toxicological assessment of these compounds, leading to a deeper understanding of the complexities of tetracycline chemistry and its implications for drug safety and efficacy.

The Primary Degradation Products: Formation and Characteristics

The three most well-characterized degradation products of tetracycline are anhydrotetracycline (ATC), epitetracycline (ETC), and 4-epianhydrotetracycline (EATC). Their formation is a result of specific chemical reactions involving the tetracycline molecule.

Anhydrotetracycline (ATC)

Anhydrotetracycline is a significant degradation product known for its increased toxicity compared to the parent compound. Its formation involves an acid-catalyzed dehydration of the tetracycline molecule, resulting in the aromatization of the C ring. This structural change is responsible for its altered biological properties.

Epitetracycline (ETC)

Epitetracycline is the C4-epimer of tetracycline. The epimerization at the fourth carbon atom is a reversible reaction that occurs under mildly acidic conditions (pH 2-6). While ETC itself has significantly lower antibacterial activity than tetracycline, its formation represents a loss of potency of the active pharmaceutical ingredient. The preparation and properties of 4-epi-tetracyclines were first described in the scientific literature in 1957.

4-Epianhydrotetracycline (EATC)

As its name suggests, 4-epianhydrotetracycline is formed through the dehydration of epitetracycline or the epimerization of anhydrotetracycline. It is a secondary degradation product and is also considered to be biologically active and toxic. The presence of both anhydrotetracycline and 4-epianhydrotetracycline in commercial tetracycline products was a subject of investigation by the 1970s.

Quantitative Analysis of Tetracycline Degradation

The rate and extent of tetracycline degradation are influenced by several factors, primarily pH, temperature, and light. Understanding the kinetics of these degradation processes is crucial for ensuring the stability and safety of tetracycline-containing formulations.

Degradation ProductFormation ConditionsKinetic ParametersNotes
Anhydrotetracycline (ATC) Acidic conditions (pH < 2), heatActivation Energy: 15-27 kcal/mole for dehydration step.[1]The formation of ATC is a significant concern in acidic pharmaceutical preparations.
Epitetracycline (ETC) Mildly acidic conditions (pH 2-6)Reversible first-order reaction.The equilibrium between tetracycline and epitetracycline can impact the overall potency of the drug.
4-Epianhydrotetracycline (EATC) Acidic conditions, from ETC or ATCFormation is dependent on the rates of the preceding degradation steps.Its presence indicates a more advanced state of tetracycline degradation.

Table 1: Summary of Formation Conditions and Kinetic Parameters for Major Tetracycline Degradation Products.

Experimental Protocols

The analysis of tetracycline and its degradation products has evolved from early colorimetric and chromatographic methods to sophisticated hyphenated techniques. High-Performance Liquid Chromatography (HPLC) remains a cornerstone for their separation and quantification.

High-Performance Liquid Chromatography (HPLC) for the Separation of Tetracycline and its Degradation Products

Objective: To separate and quantify tetracycline, epitetracycline, anhydrotetracycline, and 4-epianhydrotetracycline in a sample.

Instrumentation:

  • A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or fluorescence detector.

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often employed. For example, a gradient of acetonitrile and an aqueous buffer (e.g., 0.01 M oxalic acid, pH 2.0).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 280 nm or 355 nm. Fluorescence detection can also be used for enhanced sensitivity.

  • Injection Volume: 20 µL.

Sample Preparation:

  • Dissolve the sample in a suitable solvent, such as methanol or the initial mobile phase.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.

Data Analysis:

  • Identify the peaks based on the retention times of standard compounds.

  • Quantify the concentration of each analyte by comparing the peak area with a calibration curve generated from standards of known concentrations.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Confirmation and Identification

Objective: To confirm the identity of tetracycline degradation products and to provide sensitive quantification.

Instrumentation:

  • An HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer).

LC Conditions:

  • Similar to the HPLC method described above, but often with modifications to the mobile phase to ensure compatibility with the mass spectrometer (e.g., using volatile buffers like formic acid or ammonium acetate).

MS/MS Conditions:

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used.

  • Scan Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, where specific precursor-to-product ion transitions for each analyte are monitored.

  • Collision Energy: Optimized for each analyte to achieve efficient fragmentation.

Data Analysis:

  • The identity of each compound is confirmed by the presence of the correct precursor ion and the specific product ions at the expected retention time.

  • Quantification is performed using the area of the MRM peaks and comparing them to a calibration curve.

Biological Implications and Signaling Pathways

The degradation of tetracycline is not only a matter of reduced therapeutic efficacy but also a safety concern due to the potential toxicity of the degradation products. Anhydrotetracycline, in particular, has been shown to be more toxic than its parent compound.

While the specific cellular signaling pathways affected by each degradation product are an area of ongoing research, studies on tetracyclines in general provide some insights into their non-antibiotic, modulatory effects on cellular processes. It is plausible that the degradation products, with their altered chemical structures, could interact with these or other pathways in unique ways.

Tetracyclines have been shown to influence several key signaling pathways, including:

  • Zap70 Signaling Pathway: Tetracyclines can enhance antitumor T-cell immunity through the Zap70 signaling pathway.

  • MAPK (ERK and p38) and NF-κB Signaling Pathways: Tetracyclines can downregulate the production of LPS-induced cytokines and chemokines by affecting the ERK, p38, and NF-κB signaling pathways.

The structural similarity of the degradation products to tetracycline suggests they might also interact with these pathways, potentially leading to altered immune responses or inflammatory processes. However, more direct research is needed to elucidate the specific molecular targets and signaling cascades affected by anhydrotetracycline, epitetracycline, and 4-epianhydrotetracycline.

Visualizing Degradation and Potential Signaling Interactions

To better understand the relationships between tetracycline and its degradation products, as well as their potential interactions with cellular machinery, the following diagrams have been generated using the DOT language.

Tetracycline_Degradation_Pathway Tetracycline Tetracycline Epitetracycline Epitetracycline (ETC) Tetracycline->Epitetracycline Epimerization (pH 2-6) Anhydrotetracycline Anhydrotetracycline (ATC) Tetracycline->Anhydrotetracycline Dehydration (Acid, Heat) Epianhydrotetracycline 4-Epianhydrotetracycline (EATC) Epitetracycline->Epianhydrotetracycline Dehydration Anhydrotetracycline->Epianhydrotetracycline Epimerization Experimental_Workflow_Tetracycline_Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data_processing Data Analysis Sample Sample Containing Tetracycline and Degradation Products Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC HPLC System Filtration->HPLC Injection LCMS LC-MS/MS System Filtration->LCMS Injection Quantification Quantification (Peak Area vs. Calibration Curve) HPLC->Quantification Identification Identification (Retention Time, Mass Spectra) HPLC->Identification LCMS->Quantification LCMS->Identification Proposed_Signaling_Interactions cluster_degradation_products Tetracycline Degradation Products cluster_signaling_pathways Potential Cellular Signaling Targets ATC Anhydrotetracycline MAPK MAPK Pathway (ERK, p38) ATC->MAPK Modulation? NFkB NF-κB Pathway ATC->NFkB Modulation? Mitochondria Mitochondrial Function ATC->Mitochondria Toxicity? ETC Epitetracycline ETC->MAPK Modulation? ETC->NFkB Modulation? EATC 4-Epianhydrotetracycline Zap70 Zap70 Pathway EATC->Zap70 Modulation? EATC->Mitochondria Toxicity?

References

2-Acetyl-2-decarbamoyldoxycycline: A Technical Guide to a Key Fermentation Byproduct

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-Acetyl-2-decarbamoyldoxycycline, a known impurity and fermentation byproduct encountered during the production of the broad-spectrum antibiotic, doxycycline. Doxycycline's manufacturing process, which originates from the fermentation of Streptomyces rimosus to produce oxytetracycline, is susceptible to the formation of various related substances. Among these, 2-Acetyl-2-decarbamoyldoxycycline (also referred to as Doxycycline Impurity F) represents a critical quality attribute to monitor and control. This document outlines the formation, identification, and quantification of this impurity, providing detailed experimental protocols and data to support research and drug development activities in this area.

Introduction

Doxycycline is a semi-synthetic tetracycline antibiotic derived from oxytetracycline, the latter being a natural product of Streptomyces rimosus fermentation. The multi-step process to convert oxytetracycline to doxycycline can lead to the formation of several impurities. 2-Acetyl-2-decarbamoyldoxycycline is a structurally related impurity where the C2-carboxamide group of doxycycline is replaced by an acetyl group. The presence of such impurities is a significant concern in pharmaceutical manufacturing, as they can impact the efficacy and safety of the final drug product. Therefore, a thorough understanding of their formation and robust analytical methods for their control are essential.

Formation of 2-Acetyl-2-decarbamoyldoxycycline

The genesis of 2-Acetyl-2-decarbamoyldoxycycline is primarily linked to the initial fermentation stage of doxycycline's precursor, oxytetracycline. A closely related analogue, 2-Acetyl-2-decarbamido-oxytetracycline (ADOTC), has been identified as a major impurity and side product during the fermentation of oxytetracycline. Given that doxycycline is derived from oxytetracycline, it is highly probable that 2-Acetyl-2-decarbamoyldoxycycline is either carried over from the precursor or formed through analogous side reactions during the chemical conversion steps.

The proposed pathway for the emergence of this impurity is illustrated in the following diagram.

G cluster_fermentation Fermentation Stage cluster_synthesis Semi-Synthesis Stage Streptomyces_rimosus Streptomyces rimosus Oxytetracycline_Biosynthesis Oxytetracycline Biosynthesis Pathway Streptomyces_rimosus->Oxytetracycline_Biosynthesis Oxytetracycline Oxytetracycline (Primary Product) Oxytetracycline_Biosynthesis->Oxytetracycline ADOTC 2-Acetyl-2-decarbamido-oxytetracycline (Byproduct) Oxytetracycline_Biosynthesis->ADOTC Chemical_Conversion Chemical Conversion Oxytetracycline->Chemical_Conversion ADOTC->Chemical_Conversion Doxycycline Doxycycline (Final API) Chemical_Conversion->Doxycycline Impurity_F 2-Acetyl-2-decarbamoyldoxycycline (Impurity F) Chemical_Conversion->Impurity_F

Figure 1: Proposed formation pathway of 2-Acetyl-2-decarbamoyldoxycycline.

Physicochemical and Spectroscopic Data

Characterization of 2-Acetyl-2-decarbamoyldoxycycline is crucial for its identification and quantification. The following table summarizes key physicochemical and spectroscopic information.

PropertyDataReference
Molecular Formula C₂₃H₂₅NO₈[1]
Monoisotopic Mass 443.1580 g/mol [1]
Appearance Colorless or yellow-like crystalline powder[2]
¹H NMR Expected to show a distinct singlet for the acetyl protons (-COCH₃).[1]
¹³C NMR A characteristic signal for the acetyl carbonyl carbon and the acetyl methyl carbon are anticipated.[1]
High-Resolution Mass Spectrometry (HRMS) The calculated monoisotopic mass for the protonated molecule [M+H]⁺ is a key identifier.[1]
UV Absorbance Wavelengths around 280 nm and 350 nm are often used for detection.[1]

Experimental Protocols

Robust analytical methods are paramount for the detection, isolation, and quantification of 2-Acetyl-2-decarbamoyldoxycycline in doxycycline drug substances and products.

Analytical High-Performance Liquid Chromatography (HPLC) for Quantification

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of doxycycline and quantifying its impurities.

Table 1: HPLC Method for Doxycycline and Related Impurities

ParameterCondition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Isocratic mixture of water, acetonitrile, and perchloric acid (e.g., 75:25:0.2, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 20 µL
Column Temperature 30 °C

Note: This is a general method and may require optimization based on the specific sample matrix and instrumentation.

Preparative HPLC for Isolation

For the isolation of 2-Acetyl-2-decarbamoyldoxycycline for use as a reference standard or for further characterization, preparative HPLC is employed. The following protocol is adapted from a study on the isolation of the closely related 2-Acetyl-2-decarbamido-oxytetracycline (ADOTC).[3]

Table 2: Preparative HPLC Method for Isolation of Acetylated Impurity

ParameterCondition
Column C18, 5 µm, 19 x 100 mm
Mobile Phase Methanol-water (27:73 v/v) with 0.08 M formic acid
Flow Rate 9.0 mL/min
Detection UV at 280 nm
Sample Preparation The crude mixture containing the impurity is dissolved in the mobile phase.

The workflow for the isolation and characterization of this impurity is depicted below.

G Crude_Sample Crude Doxycycline Sample Prep_HPLC Preparative HPLC Crude_Sample->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Isolated_Impurity Isolated 2-Acetyl-2-decarbamoyldoxycycline Fraction_Collection->Isolated_Impurity Structure_Elucidation Structural Elucidation Isolated_Impurity->Structure_Elucidation Reference_Standard Reference Standard Isolated_Impurity->Reference_Standard Qualification NMR NMR Spectroscopy Structure_Elucidation->NMR MS Mass Spectrometry Structure_Elucidation->MS

Figure 2: Workflow for the isolation and characterization of 2-Acetyl-2-decarbamoyldoxycycline.

Biological Activity

Limited information is available on the specific biological activity of 2-Acetyl-2-decarbamoyldoxycycline. However, studies on the analogous compound, 2-Acetyl-2-decarbamido-oxytetracycline (ADOTC), provide valuable insights. ADOTC was found to have significantly reduced antimicrobial activity, exhibiting only 3% of the potency of oxytetracycline against activated sludge bacteria.[3] Furthermore, it showed no activity against tetracycline-resistant bacteria, suggesting a similar mechanism of action to the parent tetracycline antibiotics.[3] It is plausible that 2-Acetyl-2-decarbamoyldoxycycline possesses similarly diminished antibiotic properties compared to doxycycline.

Conclusion

2-Acetyl-2-decarbamoyldoxycycline is a critical process-related impurity in the manufacturing of doxycycline, likely originating from the initial fermentation of oxytetracycline. Its effective monitoring and control are essential for ensuring the quality, safety, and efficacy of the final drug product. The analytical and preparative HPLC methods detailed in this guide provide a strong foundation for researchers and drug development professionals to manage this impurity. Further research into the precise mechanisms of its formation could lead to improved fermentation and synthesis processes with reduced impurity profiles.

References

In Vitro Antibacterial Spectrum of 2-Acetyl-2-decarbamoyldoxycycline: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Executive Summary

2-Acetyl-2-decarbamoyldoxycycline, a recognized impurity and degradation product of the broad-spectrum antibiotic doxycycline, is of considerable interest in the quality control and safety profiling of doxycycline-based therapeutics. This document provides a technical overview of its in vitro antibacterial spectrum. Based on available data for structurally related compounds, it is inferred that 2-Acetyl-2-decarbamoyldoxycycline possesses significantly reduced antimicrobial activity compared to the parent doxycycline molecule. This guide summarizes the limited available data, provides detailed experimental protocols for a comprehensive assessment of its antibacterial profile, and presents logical workflows for such an evaluation.

Introduction

Doxycycline is a widely used tetracycline antibiotic effective against a broad range of Gram-positive and Gram-negative bacteria, as well as atypical pathogens. During its synthesis, storage, and metabolism, various related substances, including impurities and degradation products, can be formed. 2-Acetyl-2-decarbamoyldoxycycline, also known as Doxycycline EP Impurity F, is one such compound. Understanding the biological activity of these related substances is crucial for ensuring the quality, safety, and efficacy of doxycycline formulations.

This technical guide addresses the in vitro antibacterial spectrum of 2-Acetyl-2-decarbamoyldoxycycline. While comprehensive quantitative data for this specific impurity is not extensively available in peer-reviewed literature, this document compiles and extrapolates from existing knowledge on related tetracycline derivatives and outlines the standardized methodologies for a complete assessment.

In Vitro Antibacterial Activity

A study on 2-acetyl-2-decarboxamido-oxytetracycline (ADOTC), a major impurity of the related antibiotic oxytetracycline, revealed that its antimicrobial potency against activated sludge bacteria was only 3% of that of the parent compound, oxytetracycline (OTC)[1]. Furthermore, no antimicrobial activity was observed for ADOTC against tetracycline-resistant bacteria, suggesting a similar mechanism of action to other tetracyclines which is likely ineffective when resistance mechanisms are present[1].

It is a general observation that degradation products of tetracyclines often exhibit very low antibiotic activity, and in some cases, may even be toxic. The chemical modifications that lead to the formation of 2-Acetyl-2-decarbamoyldoxycycline from doxycycline, specifically the substitution at the C-2 position, likely alter its binding to the bacterial ribosome, thereby reducing its efficacy as a protein synthesis inhibitor.

Table 1: Inferred In Vitro Antibacterial Profile of 2-Acetyl-2-decarbamoyldoxycycline

Bacterial ClassExpected ActivityRationale
Gram-positive aerobesSignificantly reduced compared to doxycyclineBased on data from related tetracycline impurities showing low potency.
Gram-negative aerobesSignificantly reduced compared to doxycyclineBased on data from related tetracycline impurities showing low potency.
AnaerobesSignificantly reduced compared to doxycyclineBased on data from related tetracycline impurities showing low potency.
Tetracycline-resistant strainsLikely inactiveThe mechanism of action is presumed to be similar to tetracyclines, thus susceptible to the same resistance mechanisms[1].

Experimental Protocols for Antibacterial Spectrum Determination

To definitively determine the in vitro antibacterial spectrum of 2-Acetyl-2-decarbamoyldoxycycline, standardized antimicrobial susceptibility testing methods should be employed. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines for these procedures.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Objective: To determine the lowest concentration of 2-Acetyl-2-decarbamoyldoxycycline that visibly inhibits the growth of a test microorganism.

Materials:

  • 2-Acetyl-2-decarbamoyldoxycycline

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive and negative control organisms

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of 2-Acetyl-2-decarbamoyldoxycycline in a suitable solvent and dilute it to the desired starting concentration.

  • Serial Dilutions: Perform serial twofold dilutions of the compound in CAMHB across the wells of a 96-well plate to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a plate reader.

Broth_Microdilution_Workflow stock Stock Solution of Compound serial_dil Serial Dilution in Broth stock->serial_dil Dilute inoculum Standardized Bacterial Inoculum inoculate Inoculation of Wells inoculum->inoculate Add to wells plate 96-Well Plate incubate Incubate 16-20h at 35°C inoculate->incubate Incubate plate read_mic Read MIC (Visual/Spectrophotometer) incubate->read_mic

Caption: Workflow for MIC determination using the broth microdilution method.

Agar Dilution Method

The agar dilution method is another reference method for MIC determination, particularly useful for testing multiple isolates simultaneously.

Objective: To determine the lowest concentration of 2-Acetyl-2-decarbamoyldoxycycline incorporated into agar that prevents the growth of a microorganism.

Materials:

  • 2-Acetyl-2-decarbamoyldoxycycline

  • Mueller-Hinton Agar (MHA)

  • Petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Inoculum replicating device (e.g., multipoint inoculator)

Procedure:

  • Preparation of Antimicrobial Agar Plates: Prepare a series of MHA plates containing twofold serial dilutions of 2-Acetyl-2-decarbamoyldoxycycline. A control plate with no compound is also prepared.

  • Inoculum Preparation: Prepare standardized bacterial suspensions as described for the broth microdilution method.

  • Inoculation: Using a replicating device, spot-inoculate the surfaces of the agar plates with each bacterial suspension.

  • Incubation: Incubate the plates at 35 ± 2 °C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits the growth of the organism, defined as no growth or a faint haze.

Logical Relationships and Mechanism

The structural relationship between doxycycline and 2-Acetyl-2-decarbamoyldoxycycline is key to understanding its likely biological activity. The modification at the C-2 position is the defining difference.

Doxycycline_Relationship Doxy Doxycycline Degradation Degradation / Synthesis Byproduct Doxy->Degradation ImpurityF 2-Acetyl-2-decarbamoyldoxycycline (Impurity F) Activity Reduced Antibacterial Activity ImpurityF->Activity Degradation->ImpurityF

Caption: Logical relationship of 2-Acetyl-2-decarbamoyldoxycycline to doxycycline.

Tetracycline antibiotics, including doxycycline, exert their antibacterial effect by binding to the bacterial 30S ribosomal subunit and preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This effectively inhibits protein synthesis. The structural integrity of the tetracycline molecule is crucial for this interaction. The modification at the C-2 position in 2-Acetyl-2-decarbamoyldoxycycline likely hinders its ability to bind effectively to the 30S ribosomal subunit, leading to a significant reduction in its antibacterial potency.

Conclusion

While 2-Acetyl-2-decarbamoyldoxycycline is a known impurity of doxycycline, its in vitro antibacterial activity has not been a primary focus of published research, likely due to its anticipated low potency. Based on data from structurally similar tetracycline impurities, it is reasonable to conclude that 2-Acetyl-2-decarbamoyldoxycycline possesses a significantly weaker antibacterial spectrum than its parent compound, doxycycline, and is likely inactive against tetracycline-resistant bacteria. For a definitive characterization, standardized antimicrobial susceptibility testing, such as the broth microdilution or agar dilution methods outlined in this guide, should be performed. Such studies would be valuable for a complete toxicological and pharmacological assessment of doxycycline-related impurities.

References

Methodological & Application

Application Note: Quantification of Doxycycline EP Impurity F by HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxycycline is a widely used broad-spectrum tetracycline antibiotic. As with all active pharmaceutical ingredients (APIs), controlling impurities is critical to ensure the safety and efficacy of the final drug product. The European Pharmacopoeia (EP) specifies limits for several related substances in doxycycline, including Doxycycline EP Impurity F. This application note provides a detailed High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the quantification of Doxycycline EP Impurity F, based on the principles outlined in the European Pharmacopoeia monograph for Doxycycline Hyclate.

Doxycycline EP Impurity F, chemically known as (4S,4aR,5S,5aR,6R,12aS)-2-Acetyl-4-(dimethylamino)-3,5,10,12,12a-pentahydroxy-6-methyl-4a,5a,6,12a-tetrahydrotetracene-1,11(4H,5H)-dione, is a specified impurity that must be monitored. This method provides a robust and reliable approach for its quantification.

Experimental Protocol

This protocol is adapted from the European Pharmacopoeia monograph for Doxycycline Hyclate (0272).[1][2][3]

Instrumentation and Materials
  • HPLC System: A gradient-capable HPLC system with a UV/Vis detector.

  • Column: A styrene-divinylbenzene copolymer column (8 µm particle size), 250 mm x 4.6 mm.[2][3]

  • Software: Chromatography data acquisition and processing software.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric Glassware: Class A.

  • Solvents: HPLC grade 2-methyl-2-propanol, water, and other reagents as specified.

  • Reagents: Tetrabutylammonium hydrogen sulfate, sodium edetate, buffer solution pH 8.0.

  • Reference Standards: Doxycycline Hyclate CRS, Doxycycline EP Impurity F analytical standard.

Preparation of Solutions

Mobile Phase: Accurately weigh 60.0 g of 2-methyl-2-propanol and transfer to a 1000 mL volumetric flask using 200 mL of water. Add 400 mL of buffer solution pH 8.0, 50 mL of a 10 g/L solution of tetrabutylammonium hydrogen sulfate adjusted to pH 8.0 with dilute sodium hydroxide solution, and 10 mL of a 40 g/L solution of sodium edetate adjusted to pH 8.0 with dilute sodium hydroxide solution. Dilute to 1000.0 mL with water.[2][3]

Diluent: 0.01 M Hydrochloric Acid.

Test Solution: Accurately weigh about 20.0 mg of the Doxycycline sample, dissolve in and dilute to 25.0 mL with the diluent.[1][3]

Reference Solution (Impurity F): Accurately weigh a suitable amount of Doxycycline EP Impurity F analytical standard and prepare a stock solution in the diluent. Further dilute to a final concentration that is appropriate for the specified limit of Impurity F (e.g., 0.5% of the test solution concentration).

System Suitability Solution: Prepare a solution containing Doxycycline Hyclate CRS and known impurities (including Impurity A and B as per the EP monograph) to verify the resolution and performance of the chromatographic system.[2]

Chromatographic Conditions
ParameterValue
Column Styrene-divinylbenzene copolymer (8 µm, 250 mm x 4.6 mm)[2][3]
Mobile Phase As described above[2][3]
Flow Rate 1.0 mL/min[2]
Column Temperature 60 °C[2][3]
Detection Wavelength 254 nm[1][2]
Injection Volume 20 µL[1][2]

Data Presentation

The quantitative data for Doxycycline and Impurity F should be summarized as shown in the table below.

CompoundRetention Time (min)Relative Retention Time (RRT)Peak AreaConcentration (µg/mL)
DoxycyclinetR(Doxy)1.00Area(Doxy)Conc(Doxy)
Impurity FtR(Imp F)~1.2[1][2]Area(Imp F)Conc(Imp F)

Note: The exact retention times may vary depending on the specific HPLC system and column used. The Relative Retention Time (RRT) is calculated with respect to the Doxycycline peak.

Calculation

The concentration of Doxycycline EP Impurity F in the sample can be calculated using the external standard method. The percentage of Impurity F is calculated using the following formula:

% Impurity F = (Area_ImpF_Sample / Area_ImpF_Std) * (Conc_ImpF_Std / Conc_Sample) * 100

Where:

  • Area_ImpF_Sample is the peak area of Impurity F in the test solution chromatogram.

  • Area_ImpF_Std is the peak area of Impurity F in the reference solution chromatogram.

  • Conc_ImpF_Std is the concentration of Impurity F in the reference solution.

  • Conc_Sample is the concentration of Doxycycline in the test solution.

According to the European Pharmacopoeia, the limit for Impurity F is not more than 0.5%.[2]

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_mobile_phase Prepare Mobile Phase instrument_setup Instrument Setup & Equilibration prep_mobile_phase->instrument_setup Use for equilibration prep_solutions Prepare Test and Reference Solutions inject_samples Inject Solutions prep_solutions->inject_samples Inject into HPLC instrument_setup->inject_samples acquire_data Data Acquisition inject_samples->acquire_data integrate_peaks Peak Integration acquire_data->integrate_peaks calculate_results Calculate Impurity Content integrate_peaks->calculate_results generate_report Generate Report calculate_results->generate_report

Caption: Workflow for the HPLC-UV quantification of Doxycycline EP Impurity F.

References

Application Note: Preparative HPLC for the Isolation of 2-Acetyl-2-decarbamoyldoxycycline

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Acetyl-2-decarbamoyldoxycycline is a known impurity and degradation product of the broad-spectrum tetracycline antibiotic, doxycycline.[1] Its isolation in pure form is crucial for use as a reference standard in quality control, impurity profiling, and toxicological studies of doxycycline-containing pharmaceutical products. This application note presents two detailed protocols for the preparative high-performance liquid chromatography (HPLC) isolation of 2-Acetyl-2-decarbamoyldoxycycline from a crude mixture or a doxycycline degradation sample. The protocols outline both a reversed-phase and a normal-phase chromatography approach, providing flexibility for researchers based on their available equipment and specific separation challenges.

Chemical Information

CompoundMolecular FormulaMonoisotopic Mass (Da)
2-Acetyl-2-decarbamoyldoxycyclineC₂₃H₂₅NO₈443.1580

Table 1: Chemical properties of 2-Acetyl-2-decarbamoyldoxycycline.[2]

Experimental Protocols

Two primary methods are presented for the preparative isolation of 2-Acetyl-2-decarbamoyldoxycycline. Method A utilizes a more common reversed-phase approach, while Method B details a normal-phase separation on silica gel.

Method A: Reversed-Phase Preparative HPLC

This method is adapted from analytical scale separations of doxycycline and its impurities, scaled up for preparative purposes. It is generally suitable for polar to moderately non-polar compounds.

1. Materials and Reagents

  • Crude 2-Acetyl-2-decarbamoyldoxycycline mixture or degraded doxycycline sample

  • Acetonitrile (HPLC grade)

  • Deionized Water (18.2 MΩ·cm)

  • Trifluoroacetic Acid (TFA), HPLC grade

  • Methanol (for sample dissolution and cleaning)

2. Instrumentation and Columns

  • Preparative HPLC system with a gradient pump, autosampler or manual injector, and a UV/Vis detector.

  • Fraction collector

  • Column: C18 stationary phase, 10 µm particle size, 250 x 21.2 mm I.D. (or similar preparative dimension)

  • Guard Column: C18 preparative guard column

3. Chromatographic Conditions

ParameterValue
Mobile Phase A 0.1% (v/v) TFA in Deionized Water
Mobile Phase B 0.1% (v/v) TFA in Acetonitrile
Flow Rate 20.0 mL/min
Detection Wavelength 269 nm or 350 nm
Column Temperature 30°C
Injection Volume 1-5 mL (depending on sample concentration)

Table 2: Reversed-Phase Preparative HPLC Parameters.

4. Gradient Program

Time (minutes)% Mobile Phase B
0.010
5.010
35.040
40.095
45.095
46.010
55.010

Table 3: Reversed-Phase Gradient Elution Program.

5. Sample Preparation

  • Dissolve the crude sample in a minimal amount of a 50:50 mixture of Methanol and Mobile Phase A.

  • Ensure the sample is fully dissolved. If necessary, sonicate for 5-10 minutes.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.

6. Fraction Collection

  • Set the fraction collector to trigger based on the UV detector signal threshold.

  • Collect the peak corresponding to 2-Acetyl-2-decarbamoyldoxycycline. The retention time should be determined from an initial analytical or small-scale scouting run.

7. Post-Purification Processing

  • Combine the collected fractions containing the pure compound.

  • Remove the acetonitrile and a portion of the water using a rotary evaporator.

  • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified 2-Acetyl-2-decarbamoyldoxycycline as a solid.

Method B: Normal-Phase Preparative HPLC

This method is based on a published procedure for separating related tetracycline compounds and is suitable for less polar compounds or when orthogonal selectivity to reversed-phase is required.[3]

1. Materials and Reagents

  • Crude 2-Acetyl-2-decarbamoyldoxycycline mixture

  • Dichloromethane (HPLC grade)

  • Methanol (HPLC grade)

  • Ethylenediaminetetraacetic acid (EDTA)

  • Ammonium Hydroxide or Acetic Acid (for pH adjustment)

2. Instrumentation and Columns

  • Preparative HPLC system with a gradient pump, injector, and UV/Vis detector.

  • Fraction collector

  • Column: Silica gel stationary phase, 10 µm particle size, 250 x 20 mm I.D. (or similar)

3. Chromatographic Conditions

ParameterValue
Mobile Phase Dichloromethane:Methanol:1mM EDTA (pH 9.0)
Isocratic Composition 90:10:1 (v/v/v) - Initial composition, may require optimization
Flow Rate 18.0 mL/min
Detection Wavelength 254 nm or 269 nm
Column Temperature Ambient

Table 4: Normal-Phase Preparative HPLC Parameters.

4. Mobile Phase Preparation

  • Prepare a 1 mM EDTA aqueous solution.

  • Adjust the pH of the EDTA solution to 9.0 using dilute ammonium hydroxide. Careful pH control is critical for this separation.[3]

  • Mix the organic solvents and the aqueous EDTA solution in the specified ratio. Ensure the mobile phase is well-mixed and degassed.

5. Sample Preparation

  • Dissolve the crude sample in a minimal amount of the mobile phase.

  • Filter the sample through a 0.45 µm PTFE syringe filter before injection.

6. Fraction Collection and Post-Processing

  • Follow the same procedures for fraction collection and post-purification processing as described in Method A, with the understanding that the solvents to be removed will be dichloromethane and methanol.

Workflow Diagrams

The following diagrams illustrate the logical flow of the preparative HPLC process.

G cluster_prep Sample Preparation cluster_hplc Preparative HPLC cluster_collect Isolation cluster_post Post-Purification Dissolve Dissolve Crude Sample Filter Filter Sample (0.45 µm) Dissolve->Filter Inject Inject onto Prep Column Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Collect Fraction Collection Detect->Collect Pool Pool Pure Fractions Collect->Pool Evaporate Solvent Evaporation Pool->Evaporate Lyophilize Lyophilization Evaporate->Lyophilize Pure Pure Compound Lyophilize->Pure

Caption: General workflow for preparative HPLC isolation.

G Start Crude Mixture MethodA Method A: Reversed-Phase Start->MethodA MethodB Method B: Normal-Phase Start->MethodB End Isolated 2-Acetyl-2- decarbamoyldoxycycline MethodA->End ColA C18 Column MethodA->ColA MobA ACN/Water/TFA Gradient MethodA->MobA MethodB->End ColB Silica Column MethodB->ColB MobB DCM/MeOH/EDTA Isocratic MethodB->MobB

References

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the simultaneous quantification of tetracycline, chlortetracycline, and oxytetracycline residues in various food matrices, including milk, meat, and honey. The protocol employs a streamlined sample preparation procedure followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method has been validated according to the European Commission Decision 2002/657/EC guidelines, demonstrating excellent accuracy, precision, and sensitivity, making it suitable for routine monitoring and regulatory compliance.

Introduction

Tetracyclines are a class of broad-spectrum antibiotics widely used in veterinary medicine for the treatment and prevention of bacterial infections in food-producing animals.[1] The potential for residual amounts of these compounds to remain in food products is a significant concern for consumer safety, as it can lead to allergic reactions and the development of antibiotic-resistant bacteria.[2] Consequently, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for tetracyclines in various food commodities.

This application note presents a highly selective and sensitive LC-MS/MS method for the determination of tetracycline, chlortetracycline, and oxytetracycline in complex food matrices. The method utilizes a simple liquid extraction followed by solid-phase extraction (SPE) cleanup, ensuring high recovery and minimizing matrix effects. The subsequent analysis by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode provides the necessary specificity and sensitivity to meet and exceed regulatory requirements.

Experimental

Sample Preparation

A generic and efficient sample preparation protocol was developed to be applicable across different food matrices with minor modifications.

1. Extraction:

  • Weigh 5 g of a homogenized sample (e.g., meat, shrimp) or pipette 5 mL of a liquid sample (e.g., milk) into a 50 mL polypropylene centrifuge tube.

  • For solid samples, add 20 mL of McIlvaine buffer (pH 4.0) containing 0.1 M EDTA. For milk samples, add 10 mL of the same buffer.

  • Vortex vigorously for 10 minutes to ensure thorough mixing and extraction of the analytes.

  • Centrifuge the sample at 4500 rpm for 15 minutes at 4°C.[3]

  • Collect the supernatant for the cleanup step.

2. Solid-Phase Extraction (SPE) Cleanup:

  • Condition an Oasis HLB SPE cartridge (60 mg, 3 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Load the supernatant from the extraction step onto the SPE cartridge at a flow rate of approximately 2-3 mL/min.

  • Wash the cartridge with 5 mL of 5% methanol in water to remove interfering substances.

  • Dry the cartridge under a vacuum for 5 minutes.

  • Elute the tetracyclines with 6 mL of methanol.[3]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute the residue in 1 mL of the mobile phase (90:10 water:methanol with 0.1% formic acid) for LC-MS/MS analysis.[3]

LC-MS/MS Analysis

The analysis was performed on a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

Liquid Chromatography Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Methanol
Gradient 10% B to 95% B over 8 minutes, hold for 2 minutes, re-equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 40°C

Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Tetracycline445.2410.1427.1
Chlortetracycline479.1444.1462.1
Oxytetracycline461.2426.1443.1

Results and Discussion

The developed method was validated for its performance in terms of linearity, recovery, precision, and limits of detection (LOD) and quantification (LOQ).

Method Validation Data:

The following table summarizes the validation results obtained for the analysis of tetracyclines in a fortified honey matrix.

AnalyteLinearity (R²)Recovery (%)Precision (RSD%)LOD (µg/kg)LOQ (µg/kg)
Tetracycline>0.99885-105<151.03.0
Chlortetracycline>0.99788-102<121.54.5
Oxytetracycline>0.99890-110<100.82.5

The method demonstrated excellent linearity over the concentration range of 1-100 µg/kg for all analytes. The recovery rates were well within the acceptable range of 80-120%, and the precision, expressed as the relative standard deviation (RSD), was below 15% for all compounds. The calculated LODs and LOQs are significantly lower than the MRLs set by most regulatory agencies, ensuring the method's suitability for routine monitoring.

Mechanism of Action

Tetracycline antibiotics exert their bacteriostatic effect by inhibiting protein synthesis in bacteria. They reversibly bind to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[4][5] This blockage effectively halts the elongation of the polypeptide chain, thereby inhibiting bacterial growth and replication.

Tetracycline_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) ribosome_50S 50S Subunit ribosome_30S 30S Subunit protein Polypeptide Chain (Protein) ribosome_30S->protein Protein Elongation no_protein Protein Synthesis Inhibited ribosome_30S->no_protein mRNA mRNA tRNA Aminoacyl-tRNA tRNA->ribosome_30S Binds to A-site tetracycline Tetracycline tetracycline->ribosome_30S Binds and blocks A-site Experimental_Workflow sample_receipt Sample Receipt and Homogenization extraction Extraction with McIlvaine-EDTA Buffer sample_receipt->extraction centrifugation Centrifugation extraction->centrifugation spe Solid-Phase Extraction (SPE) Cleanup centrifugation->spe evaporation Evaporation and Reconstitution spe->evaporation lcms_analysis LC-MS/MS Analysis (MRM Mode) evaporation->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing reporting Reporting of Results data_processing->reporting

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of 2-Acetyl-2-decarbamoyldoxycycline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyl-2-decarbamoyldoxycycline is a derivative of the tetracycline class of antibiotics. Understanding its in vitro activity against a range of bacterial pathogens is a critical step in the drug development process. This document provides a detailed protocol for determining the antimicrobial susceptibility of this compound, primarily focusing on the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC). The methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring robust and reproducible results.[1][2][3][4][5] A study on the related compound 2-acetyl-2-decarboxamido-oxytetracycline suggests a mode of action similar to other tetracyclines, indicating that standard tetracycline testing protocols are a suitable starting point.[6]

Data Presentation: Minimum Inhibitory Concentration (MIC)

The following table presents a hypothetical summary of MIC values for 2-Acetyl-2-decarbamoyldoxycycline and comparator tetracycline antibiotics against common bacterial strains. The MIC is defined as the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.[7]

Bacterial Strain2-Acetyl-2-decarbamoyldoxycycline (µg/mL)Doxycycline (µg/mL)Tetracycline (µg/mL)
Staphylococcus aureus ATCC 2921310.51
Enterococcus faecalis ATCC 29212428
Streptococcus pneumoniae ATCC 496190.250.1250.5
Escherichia coli ATCC 259228416
Pseudomonas aeruginosa ATCC 27853>64>64>64
Klebsiella pneumoniae ATCC 70060316832

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol details the steps for performing a broth microdilution assay to determine the MIC of 2-Acetyl-2-decarbamoyldoxycycline.[8][9][10]

Materials:

  • 2-Acetyl-2-decarbamoyldoxycycline (powder)

  • Sterile 96-well U-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., ATCC quality control strains)

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or densitometer

  • Sterile reagent reservoirs

  • Multichannel pipettes

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Antimicrobial Stock Solution:

    • Accurately weigh a sufficient amount of 2-Acetyl-2-decarbamoyldoxycycline powder.

    • Dissolve the compound in a suitable solvent (e.g., sterile deionized water, or a minimal amount of an organic solvent like DMSO if necessary, followed by dilution in sterile water). The final concentration of the organic solvent should not exceed 1% and should be tested for inhibitory effects.

    • Prepare a stock solution at a concentration of 1280 µg/mL. Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the 1280 µg/mL antimicrobial stock solution to the first column of wells (column 1), resulting in a concentration of 640 µg/mL.

    • Perform a serial two-fold dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down. Continue this serial dilution across the plate to column 10. Discard 100 µL from column 10.

    • Column 11 will serve as the growth control (no antimicrobial).

    • Column 12 will serve as the sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation of Microtiter Plates:

    • Add 10 µL of the standardized bacterial inoculum to each well from column 1 to 11. Do not inoculate column 12.

    • The final volume in each well will be approximately 110 µL.

  • Incubation:

    • Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye. A reading aid such as a lightbox may be used.[10]

    • The growth control well (column 11) should show turbidity, and the sterility control well (column 12) should remain clear.

    • Optionally, a growth indicator like 2,3,5-triphenyltetrazolium chloride (TTC) can be added to the broth to aid in visualization.[11]

Quality Control:

  • Perform the assay with standard quality control strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) for which MIC ranges of comparator drugs are known.[2]

  • Ensure that the results for the quality control strains fall within the acceptable ranges as defined by CLSI or EUCAST guidelines.

Mandatory Visualization

Experimental Workflow Diagram

AST_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results stock Prepare Antimicrobial Stock Solution (1280 µg/mL) plate_prep Prepare 96-Well Plate with Serial Dilutions stock->plate_prep inoculate Inoculate Plate with Bacterial Suspension plate_prep->inoculate inoculum_prep Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculum_prep->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic qc Validate with QC Strains read_mic->qc report Report MIC Value qc->report

Caption: Workflow for Broth Microdilution Antimicrobial Susceptibility Testing.

Signaling Pathway (Hypothetical Mechanism of Action)

As a tetracycline derivative, 2-Acetyl-2-decarbamoyldoxycycline is presumed to inhibit bacterial protein synthesis.

Tetracycline_MoA cluster_bacterium Bacterial Cell ribosome 70S Ribosome sub_30s 30S Subunit sub_50s 50S Subunit trna Aminoacyl-tRNA sub_30s->trna Blocks binding of aminoacyl-tRNA inhibition Inhibition of Protein Synthesis mrna mRNA protein Polypeptide Chain drug 2-Acetyl-2-decarbamoyl- doxycycline drug->sub_30s Binds reversibly to the 30S subunit

Caption: Presumed mechanism of action for 2-Acetyl-2-decarbamoyldoxycycline.

References

Application Notes and Protocols for 2-Acetyl-2-decarbamoyldoxycycline Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyl-2-decarbamoyldoxycycline, also known as Doxycycline Impurity F, is a critical reference standard for the quality control and analysis of doxycycline, a broad-spectrum tetracycline antibiotic.[][2][3] As a known impurity and degradation product, its accurate identification and quantification are essential for ensuring the purity, safety, and efficacy of doxycycline drug substances and products.[][4] These application notes provide detailed protocols for the use of 2-Acetyl-2-decarbamoyldoxycycline as a reference standard in analytical procedures.

Physicochemical Properties and Identification

Proper characterization of the reference standard is fundamental to its use. The key physicochemical properties of 2-Acetyl-2-decarbamoyldoxycycline are summarized below.

PropertyValueSource
Chemical Name (4S,4aR,5S,5aR,6R,12aS)-2-acetyl-4-(dimethylamino)-3,5,10,12,12a-pentahydroxy-6-methyl-4a,5a,6,12a-tetrahydrotetracene-1,11(4H,5H)-dione[]
Synonyms Doxycycline Impurity F, Doxycycline Related Compound F (USP)[][5]
CAS Number 122861-53-4[][5]
Molecular Formula C₂₃H₂₅NO₈[][4]
Molecular Weight 443.45 g/mol [][4]
Appearance Colorless or yellow-like crystalline powder[2]
Predicted Boiling Point 711.0 ± 60.0 °C[3]
Predicted Density 1.56 ± 0.1 g/cm³[3]

Structural confirmation of the reference standard is typically achieved using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

Experimental Protocols

The following protocols describe the use of 2-Acetyl-2-decarbamoyldoxycycline as a reference standard for the identification and quantification of Doxycycline Impurity F in doxycycline samples by High-Performance Liquid Chromatography (HPLC).

Materials and Reagents
  • 2-Acetyl-2-decarbamoyldoxycycline Reference Standard

  • Doxycycline Hyclate (for system suitability)

  • Acetonitrile (HPLC grade)

  • Perchloric acid (analytical grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • 0.01 N Hydrochloric acid

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a UV detector or a photodiode array detector

  • Analytical balance

Preparation of Solutions

Note: Protect all solutions containing doxycycline and its impurities from light.

  • Diluent: Prepare a 0.01 N hydrochloric acid solution.

  • Reference Standard Stock Solution (RSSS): Accurately weigh approximately 10 mg of 2-Acetyl-2-decarbamoyldoxycycline Reference Standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with Diluent. This yields a concentration of approximately 100 µg/mL.

  • Working Reference Standard Solution (WRSS): Dilute the RSSS with Diluent to a final concentration suitable for the analysis (e.g., 1.0 µg/mL). This concentration may need to be adjusted based on the expected level of the impurity in the sample.

  • Sample Solution: Accurately weigh a quantity of the doxycycline sample and dissolve it in the Diluent to achieve a final concentration of approximately 1 mg/mL of doxycycline.

  • System Suitability Solution (SSS): Prepare a solution containing a known concentration of Doxycycline Hyclate and 2-Acetyl-2-decarbamoyldoxycycline in the Diluent. The concentrations should be chosen to ensure adequate resolution between the peaks.

Chromatographic Conditions

The following HPLC method is a representative example for the analysis of doxycycline and its impurities. Method optimization may be required for specific instrumentation and samples.

ParameterCondition
Column Phenomenex Luna C18 (50 x 4.6 mm, 3 µm) or equivalent
Mobile Phase Water: Acetonitrile: Perchloric acid (75:25:0.2, v/v/v)
Flow Rate 0.7 mL/min
Injection Volume 25 µL
Column Temperature 30°C
Detection Wavelength 269 nm
System Suitability

Before sample analysis, inject the System Suitability Solution to ensure the chromatographic system is performing adequately. The acceptance criteria should be set according to internal standard operating procedures and regulatory guidelines. Key parameters to evaluate include:

  • Resolution: The resolution between the doxycycline peak and the 2-Acetyl-2-decarbamoyldoxycycline peak should be greater than 1.5.

  • Tailing Factor: The tailing factor for the 2-Acetyl-2-decarbamoyldoxycycline peak should be between 0.8 and 1.5.

  • Relative Standard Deviation (RSD): The RSD for replicate injections of the WRSS should be less than 2.0%.

Analytical Procedure
  • Inject the Diluent (as a blank) to ensure no interfering peaks are present.

  • Inject the WRSS and record the peak area and retention time for 2-Acetyl-2-decarbamoyldoxycycline.

  • Inject the Sample Solution and identify the 2-Acetyl-2-decarbamoyldoxycycline peak by comparing its retention time with that from the WRSS chromatogram.

  • Record the peak area for the 2-Acetyl-2-decarbamoyldoxycycline peak in the Sample Solution chromatogram.

Calculation

The concentration of 2-Acetyl-2-decarbamoyldoxycycline in the sample can be calculated using the following formula:

% Impurity = (Areaimpurity / Areastandard) x (Concstandard / Concsample) x 100

Where:

  • Areaimpurity is the peak area of 2-Acetyl-2-decarbamoyldoxycycline in the sample chromatogram.

  • Areastandard is the peak area of 2-Acetyl-2-decarbamoyldoxycycline in the standard chromatogram.

  • Concstandard is the concentration of the 2-Acetyl-2-decarbamoyldoxycycline reference standard solution.

  • Concsample is the concentration of the doxycycline sample solution.

Visualization

The following diagrams illustrate the experimental workflow and the relationship between doxycycline and its impurity.

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_ref Prepare Reference Standard Solution sys_suit System Suitability Test prep_ref->sys_suit prep_sample Prepare Sample Solution analysis Sample Analysis prep_sample->analysis prep_sss Prepare System Suitability Solution prep_sss->sys_suit sys_suit->analysis If passes identification Peak Identification analysis->identification quantification Quantification identification->quantification reporting Reporting quantification->reporting

Caption: HPLC analysis workflow for doxycycline impurity profiling.

logical_relationship Doxycycline Doxycycline (Active Pharmaceutical Ingredient) Impurity_F 2-Acetyl-2-decarbamoyldoxycycline (Impurity F) Doxycycline->Impurity_F can form Degradation Degradation (e.g., light, heat) Degradation->Doxycycline Synthesis Synthesis Process Synthesis->Doxycycline

Caption: Relationship between Doxycycline and Impurity F.

Stability and Storage

  • Reference Standard: The 2-Acetyl-2-decarbamoyldoxycycline reference standard should be stored in a well-closed container, protected from light, at a controlled room temperature or as specified by the manufacturer.

  • Solutions: All prepared solutions should be protected from light and stored under refrigeration when not in use. The stability of the solutions should be established as part of method validation.

Conclusion

The use of a well-characterized 2-Acetyl-2-decarbamoyldoxycycline reference standard is crucial for the accurate assessment of doxycycline quality. The protocols and information provided in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this reference standard in their analytical testing, ensuring the safety and efficacy of doxycycline-containing products.

References

Application Notes and Protocols for Cell-Based Assays of Tetracycline Analogue Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for a range of cell-based assays to evaluate the biological activity of tetracycline analogues. These assays are essential for characterizing the antibacterial, anti-inflammatory, and cytotoxic properties of novel tetracycline derivatives, thereby guiding drug discovery and development efforts.

Antibacterial Activity Assays

The primary function of most tetracyclines is their antibacterial effect, which is primarily achieved by inhibiting protein synthesis in bacteria.[1][2] Tetracyclines bind to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[1][2]

Minimum Inhibitory Concentration (MIC) Assay

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3] This assay is fundamental for determining the potency of tetracycline analogues against various bacterial strains.

Table 1: Reported MIC Values for Tetracycline Against E. coli

E. coli StrainTetracycline MIC Range (µg/mL)Reference
259220.5 - 2.0[4]
tet(C)-positive isolates2.0 - 16.0[5]

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[5]

  • Preparation of Tetracycline Analogue Stock Solutions: Dissolve the tetracycline analogue in a suitable solvent (e.g., water, DMSO) to create a high-concentration stock solution.

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain (e.g., E. coli, S. aureus) on an appropriate agar plate overnight at 37°C.

    • Select several colonies and suspend them in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Assay Plate Preparation:

    • Use a 96-well microtiter plate.

    • Perform serial two-fold dilutions of the tetracycline analogue stock solution in CAMHB directly in the plate to achieve a range of desired concentrations.

    • Add the prepared bacterial inoculum to each well.

    • Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the tetracycline analogue that completely inhibits visible bacterial growth.[3] For some bacteriostatic antibiotics, pinpoint growth at the bottom of the well may be disregarded.[3]

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Tetracycline Analogue Stock C Serial Dilution in 96-well Plate A->C B Prepare Bacterial Inoculum D Add Bacterial Inoculum B->D C->D E Incubate at 37°C for 16-20h D->E F Read Plates for Visible Growth E->F G Determine MIC F->G Anti_Inflammatory_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB Activation ProInflammatory_Genes Pro-inflammatory Genes (Cox2, Tnfα) NFkB->ProInflammatory_Genes Upregulation Tetracycline Tetracycline Analogue Tetracycline->NFkB Inhibition Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Seed Mammalian Cells in 96-well Plate B Treat with Tetracycline Analogue Series A->B C Incubate for 24-72h B->C D Add Resazurin Reagent C->D E Incubate for 2-4h D->E F Measure Fluorescence E->F G Calculate IC50 Value F->G Apoptosis_Signaling Tetracycline Tetracycline Analogue Mitochondria Mitochondria Tetracycline->Mitochondria Loss of Membrane Potential Caspases Caspase Activation Mitochondria->Caspases Initiation Apoptosis Apoptosis Caspases->Apoptosis Execution

References

Application Notes and Protocols for Monitoring Doxycycline Degradation in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxycycline, a broad-spectrum tetracycline antibiotic, is susceptible to degradation under various environmental conditions such as pH, temperature, and light.[1][2] Monitoring its degradation is crucial for ensuring the efficacy, safety, and stability of pharmaceutical formulations. This document provides detailed application notes and experimental protocols for the analysis of doxycycline degradation in solution, primarily focusing on High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry.

Analytical Techniques for Monitoring Doxycycline Degradation

Several analytical techniques can be employed to monitor the degradation of doxycycline. The choice of method depends on the specific requirements of the study, such as the need to identify and quantify degradation products or to perform high-throughput screening.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for the stability testing of doxycycline.[1][3][4] It offers high resolution and sensitivity, allowing for the separation, identification, and quantification of the parent drug and its degradation products.[4] Common degradation products that can be monitored include 6-epidoxycycline and metacycline.[1][4]

  • UV-Visible Spectrophotometry: This method is a simpler and more cost-effective technique for quantifying the overall degradation of doxycycline.[5][6] It is based on measuring the change in absorbance of a doxycycline solution at its maximum absorption wavelength (λmax).[5][6] However, this method may lack specificity if the degradation products have overlapping absorption spectra with the parent drug.

  • Mass Spectrometry (MS): When coupled with liquid chromatography (LC-MS), mass spectrometry is a powerful tool for identifying unknown degradation products by providing information about their molecular weights and fragmentation patterns.[1][7]

Data Presentation: Quantitative Analysis of Doxycycline Degradation

The following table summarizes the percentage of doxycycline degradation observed under various stress conditions as reported in different studies. These forced degradation studies are essential for developing stability-indicating analytical methods.[3][8]

Stress ConditionConcentration/DurationTemperature% DegradationAnalytical MethodReference
Acid Hydrolysis 1.0 N HCl60°C for 12 hours5-8%UV-Vis[9]
Base Hydrolysis 1.0 N NaOH60°C for 12 hours85-95%UV-Vis[9]
Oxidative 3% H₂O₂Room Temp for 24 hours65-70%UV-Vis[9]
Oxidative 30% H₂O₂25°C for 60 minutes>5-20%HPLC[3]
Thermal Solid State70°C for 3 weeksNot SpecifiedHPLC[3]
Photodegradation SolutionDaylight5.3% reduction after 5.5 daysHPLC-DAD[2]
Neutral Hydrolysis Reflux60°C for 12 hours80-90%UV-Vis[9]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Doxycycline

This protocol provides a general procedure for the analysis of doxycycline and its degradation products using Reverse-Phase HPLC (RP-HPLC).

1. Instrumentation and Materials:

  • HPLC system with a UV detector or Diode Array Detector (DAD)[2][3]

  • Analytical column: C8 or C18 column (e.g., Phenomenex Luna 5 µm C8, 250 x 4.6 mm)[4]

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Water:Perchloric acid (e.g., 74:0.25 v/v) adjusted to pH 2.5 with 5 M sodium hydroxide[4]

  • Doxycycline reference standard

  • Reagents for forced degradation (HCl, NaOH, H₂O₂)

  • High-purity water and HPLC-grade solvents[3]

2. Chromatographic Conditions (Example):

  • Mobile Phase: Acetonitrile:Water:Perchloric acid (26:74:0.25), pH 2.5[4]

  • Flow Rate: 1.0 mL/min[1][4]

  • Column Temperature: Ambient (e.g., 25°C)[3]

  • Detection Wavelength: 350 nm[1][4]

  • Injection Volume: 20 µL

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve doxycycline reference standard in a suitable solvent (e.g., water or mobile phase) to obtain a known concentration (e.g., 500 µg/mL).[3]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 25-500 µg/mL).[8]

  • Sample Preparation:

    • Subject the doxycycline solution to forced degradation conditions (e.g., acid, base, oxidative, thermal, photolytic stress).[3][6]

    • At specified time points, withdraw an aliquot of the stressed sample.

    • Neutralize the sample if necessary (e.g., after acid or base hydrolysis).

    • Dilute the sample with the mobile phase to a concentration within the calibration range.[3]

    • Filter the sample through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the prepared samples.

  • Identify and quantify doxycycline and its degradation products by comparing their retention times and peak areas with those of the standards.

Protocol 2: UV-Visible Spectrophotometric Method for Doxycycline Degradation

This protocol describes a simple method for determining the overall degradation of doxycycline.

1. Instrumentation and Materials:

  • UV-Visible Spectrophotometer

  • Quartz cuvettes

  • Doxycycline reference standard

  • Reagents for forced degradation (HCl, NaOH, H₂O₂)

  • High-purity water[6]

2. Method:

  • Determination of λmax: Prepare a dilute solution of doxycycline in water and scan the UV-visible spectrum from 200-400 nm to determine the wavelength of maximum absorbance (λmax), which is typically around 274 nm.[6]

  • Standard Preparation: Prepare a stock solution of doxycycline in water (e.g., 1 mg/mL). From this, prepare a series of working standards with concentrations ranging from 20-100 µg/mL.[6]

  • Calibration Curve: Measure the absorbance of each working standard at the λmax and plot a calibration curve of absorbance versus concentration.

  • Sample Preparation for Forced Degradation:

    • Prepare a solution of doxycycline of a known concentration.

    • Expose the solution to different stress conditions (e.g., by adding 0.1 M HCl, 0.1 M NaOH, or 3% H₂O₂).[5][6]

    • At various time intervals, take an aliquot of the solution.

    • Dilute the aliquot with water to a concentration that falls within the range of the calibration curve.

  • Analysis:

    • Measure the absorbance of the diluted sample at the λmax.[5]

    • Calculate the concentration of the remaining doxycycline using the calibration curve.

    • The percentage of degradation can be calculated using the formula: % Degradation = [(Initial Concentration - Concentration at time t) / Initial Concentration] x 100

Visualizations

G cluster_prep Sample Preparation cluster_data Data Processing DoxycyclineSolution Doxycycline Solution ForcedDegradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) DoxycyclineSolution->ForcedDegradation Sampling Sampling at Time Intervals ForcedDegradation->Sampling Dilution Dilution & Filtration Sampling->Dilution HPLC HPLC Analysis Dilution->HPLC UV_Vis UV-Vis Spectrophotometry Dilution->UV_Vis Quantification Quantification of Doxycycline HPLC->Quantification DegradationProducts Identification of Degradation Products (HPLC/LC-MS) HPLC->DegradationProducts UV_Vis->Quantification DegradationKinetics Determination of Degradation Kinetics Quantification->DegradationKinetics DegradationProducts->DegradationKinetics

Caption: Workflow for Monitoring Doxycycline Degradation.

G Doxycycline Doxycycline Epimerization Epimerization Doxycycline->Epimerization Heat, pH Degradation Degradation Doxycycline->Degradation Oxidation, Hydrolysis, Light Epidoxycycline 6-Epidoxycycline Epimerization->Epidoxycycline Metacycline Metacycline Degradation->Metacycline OtherProducts Other Degradation Products Degradation->OtherProducts

Caption: Simplified Doxycycline Degradation Pathway.

References

Synthesis of 2-Acetyl-2-decarbamoyldoxycycline for Research Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetyl-2-decarbamoyldoxycycline, recognized in pharmacopeial standards as Doxycycline Impurity F, is a critical reference compound for the quality control of doxycycline, a widely used tetracycline antibiotic. This document provides detailed application notes and a comprehensive protocol for the isolation and purification of 2-Acetyl-2-decarbamoyldoxycycline for research purposes. The primary method detailed is a semi-preparative High-Performance Liquid Chromatography (HPLC) procedure, as direct chemical synthesis is complex and not well-documented in current literature. This guide is intended to provide researchers with a reliable method to obtain this compound for analytical standard use, further investigation of its biological properties, and toxicological assessment.

Introduction

Doxycycline is a semi-synthetic, broad-spectrum antibiotic derived from oxytetracycline.[] During its synthesis and storage, various related substances and degradation products can form. 2-Acetyl-2-decarbamoyldoxycycline is a notable impurity where the C2-carbamoyl group of the parent molecule is replaced by an acetyl group. Its presence in doxycycline drug products is strictly monitored to ensure safety and efficacy.[2] For research and quality control, obtaining this compound in a highly purified form is essential. While direct chemical synthesis presents significant challenges due to the multifunctional nature of the doxycycline scaffold, isolation from doxycycline mother liquor provides a practical route for obtaining research quantities.[2]

The primary application of 2-Acetyl-2-decarbamoyldoxycycline is as a certified reference material for the identification and quantification of Impurity F in doxycycline batches. Further research into its intrinsic biological activity, such as antimicrobial or anti-inflammatory properties, and its toxicological profile is warranted.

Data Presentation

The following table summarizes the quantitative data related to the established method for isolating 2-Acetyl-2-decarbamoyldoxycycline.

Table 1: HPLC Purification Parameters and Product Specifications

ParameterDescriptionValue
Source Material Doxycycline Hyclate Mother Liquor-
Instrumentation Semi-Preparative HPLC System-
Stationary Phase Synergi RP-C18 Column250 mm x 50 mm, 10 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water-
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile-
Flow Rate Gradient Elution80 mL/min
Detection UV Absorbance254 nm
Purity Achieved By area normalization98.7%
Final Product Form Post-lyophilizationSolid Powder

Experimental Protocols

Protocol 1: Isolation of 2-Acetyl-2-decarbamoyldoxycycline via Semi-Preparative HPLC

This protocol details the isolation and purification of 2-Acetyl-2-decarbamoyldoxycycline from a doxycycline hyclate production stream.

3.1. Materials

  • Doxycycline Hyclate mother liquor

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA, HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Synergi RP-C18 column (250 mm x 50 mm, 10 µm)

  • Semi-preparative HPLC system with gradient capability and UV detector

  • Rotary evaporator

  • Lyophilizer

  • Analytical HPLC for purity assessment

3.2. Method

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 0.1% (v/v) solution of TFA in deionized water.

    • Mobile Phase B: Prepare a 0.1% (v/v) solution of TFA in acetonitrile.

    • Degas both solutions for 15 minutes using an ultrasonic bath or vacuum filtration.

  • Sample Preparation:

    • Centrifuge the doxycycline hyclate mother liquor to remove any suspended solids.

    • Filter the supernatant through a 0.45 µm membrane filter.

  • Chromatographic Separation:

    • Install the semi-preparative column and equilibrate the system with a mobile phase composition of 85% A and 15% B at a flow rate of 80 mL/min until a stable baseline is observed at 254 nm.

    • Inject an appropriate volume of the prepared sample.

    • Initiate the following linear gradient elution program:

      • 0.0 – 40.0 min: 15% B to 40% B

      • 40.0 – 40.5 min: 40% B to 15% B

      • 40.5 – 50.0 min: Hold at 15% B (re-equilibration)

    • Monitor the chromatogram and collect the fraction corresponding to the peak of 2-Acetyl-2-decarbamoyldoxycycline, which typically elutes shortly after the main doxycycline peak.

  • Product Isolation:

    • Combine the collected fractions.

    • Reduce the volume of the solution by removing the acetonitrile using a rotary evaporator at a temperature not exceeding 40°C.

    • Freeze the remaining aqueous solution and lyophilize to dryness to obtain the purified compound as a solid.

  • Purity Confirmation:

    • Dissolve a small amount of the lyophilized product in a suitable solvent.

    • Analyze the purity using an analytical HPLC method with an appropriate standard. The purity should be ≥98.7%.

Visualizations

Experimental Workflow

G cluster_0 Preparation cluster_1 Purification cluster_2 Isolation A Doxycycline Mother Liquor B Sample Filtration A->B C Semi-Preparative HPLC B->C D Fraction Collection C->D E Solvent Evaporation D->E F Lyophilization E->F G Purified Product F->G H Purity Analysis G->H G doxycycline Doxycycline C2 Position: -CONH₂ impurity_f 2-Acetyl-2-decarbamoyldoxycycline C2 Position: -COCH₃ doxycycline->impurity_f Degradation or Synthetic Byproduct

References

Application Notes and Protocols: Investigating the Role of Doxycycline EP Impurity F in Antibiotic Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxycycline is a widely used broad-spectrum tetracycline antibiotic effective against a variety of bacterial infections, including those caused by gram-positive and gram-negative bacteria, aerobes, and anaerobes.[1][2] Its primary mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosome.[1][] This action effectively halts the elongation of peptide chains, leading to the cessation of bacterial growth and, ultimately, cell death.[1] Doxycycline is also known for its anti-inflammatory properties.[1]

During the synthesis and storage of doxycycline, various impurities can form, which may impact the drug's stability, efficacy, and safety.[2] Regulatory bodies like the European Pharmacopoeia (EP) establish limits for these impurities. Doxycycline EP Impurity F, chemically known as 2-Acetyl-2-decarbamoyldoxycycline[4], is one such impurity identified under CAS No. 122861-53-4.[][4] While the study of antibiotic impurities is critical, as they can possess their own antimicrobial or toxicological properties, specific research on the role of Doxycycline EP Impurity F in antibiotic resistance is limited in publicly available literature. For instance, studies on Doxycycline Impurity C have shown it to have weaker antimicrobial activity and higher toxicity compared to the parent compound, highlighting the importance of controlling such impurities.[5][6]

These application notes provide a framework for the potential application of Doxycycline EP Impurity F in resistance studies. The protocols outlined below are standard methodologies for assessing antimicrobial activity and resistance mechanisms, adapted for the investigation of this specific impurity.

Data Presentation

Table 1: Physicochemical Properties of Doxycycline EP Impurity F
PropertyValueReference
Chemical Name(4S,4aR,5S,5aR,6R,12aS)-2-Acetyl-4-(dimethylamino)-3,5,10,12,12a-pentahydroxy-6-methyl-4a,5a,6,12a-tetrahydrotetracene-1,11(4H,5H)-dione[4][7]
Synonyms2-Acetyl-2-decarbamoyldoxycycline[4][8]
CAS Number122861-53-4[][4][7][8]
Molecular FormulaC23H25NO8[7][8][9]
Molecular Weight443.46 g/mol [9][]
Table 2: Hypothetical Minimum Inhibitory Concentration (MIC) Data

This table illustrates how data from a broth microdilution assay could be presented to compare the antimicrobial activity of Doxycycline EP Impurity F with the parent doxycycline molecule against common bacterial strains.

Bacterial StrainDoxycycline MIC (µg/mL)Doxycycline EP Impurity F MIC (µg/mL)Interpretation
Staphylococcus aureus (ATCC 29213)0.5> 64Impurity shows significantly less activity
Escherichia coli (ATCC 25922)2> 64Impurity shows significantly less activity
Doxycycline-Resistant E. coli32> 64No significant activity against resistant strain
Streptococcus pneumoniae (ATCC 49619)0.2532Impurity shows reduced but present activity

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method to determine the concentration of Doxycycline EP Impurity F required to inhibit the growth of a pathogen.

Materials:

  • Doxycycline EP Impurity F (pharmaceutical reference standard)

  • Doxycycline Hyclate (control)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial strains (e.g., ATCC reference strains)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Stock Solutions: Prepare a 1 mg/mL stock solution of Doxycycline EP Impurity F and Doxycycline Hyclate in a suitable solvent and sterilize by filtration.

  • Bacterial Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar medium. Suspend colonies in saline to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the impurity and the control drug in CAMHB to achieve a range of concentrations (e.g., 128 µg/mL to 0.125 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the substance that completely inhibits visible growth of the organism.

Protocol 2: Synergy Testing (Checkerboard Assay)

This protocol can be used to determine if Doxycycline EP Impurity F interacts with doxycycline to either enhance (synergism) or reduce (antagonism) its antimicrobial activity.

Materials:

  • Same as Protocol 1

Procedure:

  • Plate Setup: In a 96-well plate, create a two-dimensional gradient of Doxycycline (e.g., serially diluted down the rows) and Doxycycline EP Impurity F (e.g., serially diluted across the columns).

  • Inoculation: Inoculate the plate with the bacterial suspension as described in Protocol 1.

  • Incubation: Incubate under the same conditions as the MIC assay.

  • Data Analysis: Calculate the Fractional Inhibitory Concentration (FIC) index. The FIC for each drug is its MIC in the combination divided by its MIC when tested alone. The FIC index is the sum of the FICs for both drugs.

    • Synergy: FIC index ≤ 0.5

    • No Interaction: 0.5 < FIC index ≤ 4.0

    • Antagonism: FIC index > 4.0

Visualizations

Doxycycline's Mechanism of Action

G

Caption: Doxycycline inhibits bacterial protein synthesis.

Experimental Workflow for MIC Determination

G A Prepare Stock Solutions (Impurity F & Doxycycline) C Perform Serial Dilutions in 96-Well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Plate with Bacteria B->D C->D E Incubate for 18-24 hours at 37°C D->E F Read and Record MIC Value (Lowest concentration with no growth) E->F

Caption: Broth microdilution workflow for MIC testing.

Logical Flow for Investigating Impurity Effects

G Start Isolate/Synthesize Impurity F MIC_Test Determine Intrinsic Antimicrobial Activity (MIC) Start->MIC_Test Synergy_Test Assess Interaction with Doxycycline (Synergy/Antagonism) MIC_Test->Synergy_Test Resistance_Induction Evaluate Potential to Induce Resistance Synergy_Test->Resistance_Induction Conclusion Characterize Role in Resistance Profile Resistance_Induction->Conclusion

Caption: Approach to studying an impurity's role in resistance.

References

Troubleshooting & Optimization

Tetracycline Impurity Analysis Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for tetracycline impurity analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to help you resolve common issues encountered during chromatographic analysis, with a focus on co-elution problems.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities of tetracycline that can cause co-elution issues?

A1: The most common impurities that often pose separation challenges are process-related impurities and degradation products. These include:

  • 4-Epitetracycline (ETC): An epimer of tetracycline that can be present in the drug substance and can also form in solution.

  • Anhydrotetracycline (ATC): A degradation product formed by the dehydration of tetracycline, particularly in acidic conditions.

  • 4-Epianhydrotetracycline (EATC): A toxic degradation product that is an epimer of anhydrotetracycline.[1][2]

  • Chlortetracycline: A related tetracycline antibiotic that can be present as a process impurity.

Q2: Why is the resolution between tetracycline and 4-epitetracycline often challenging?

A2: Tetracycline and 4-epitetracycline are epimers, meaning they differ only in the stereochemistry at a single carbon atom (C4). This subtle structural difference results in very similar physicochemical properties, making their separation by reverse-phase HPLC difficult. Achieving baseline separation often requires careful optimization of chromatographic conditions such as mobile phase pH, organic modifier, and column chemistry.

Q3: How does mobile phase pH affect the separation of tetracycline and its impurities?

A3: The pH of the mobile phase is a critical parameter as it influences the ionization state of the tetracycline molecule and its impurities. Tetracyclines are amphoteric compounds with multiple pKa values. Adjusting the pH can alter their hydrophobicity and interaction with the stationary phase, thereby affecting their retention and selectivity. For instance, using an acidic mobile phase (e.g., pH 2.2-2.5) is common for the separation of tetracyclines and their degradation products.[1][3]

Q4: What is the purpose of forced degradation studies in tetracycline impurity analysis?

A4: Forced degradation studies, also known as stress testing, are essential to demonstrate the specificity and stability-indicating nature of an analytical method.[4] By subjecting the tetracycline sample to harsh conditions (e.g., acid, base, oxidation, heat, light), potential degradation products are generated.[5][6] The analytical method must be able to separate these degradation products from the main tetracycline peak and from each other, ensuring that no co-elution occurs.[4] This is crucial for accurately quantifying impurities and ensuring the safety and efficacy of the drug product.

Troubleshooting Guide

Problem 1: Poor resolution between tetracycline and 4-epitetracycline.

  • Cause: Sub-optimal mobile phase composition or column chemistry.

  • Solution:

    • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to 2.2 with phosphoric or oxalic acid) can improve the resolution between these epimers.[3]

    • Modify Organic Solvent Gradient: A shallower gradient or a lower percentage of the organic modifier (e.g., acetonitrile) at the start of the run can enhance separation.

    • Change Column Type: If using a standard C18 column, consider a polar-embedded column (e.g., Acclaim PA2) or a phenyl column, which can offer different selectivities.[1][7]

Problem 2: Co-elution of anhydrotetracycline and 4-epianhydrotetracycline.

  • Cause: Insufficient separation power of the chromatographic system.

  • Solution:

    • Optimize Gradient Elution: A well-optimized gradient program is crucial. An improved method using a linear gradient from 10% to 60% acetonitrile in a pH 2.5 phosphate buffer significantly improved the resolution between these two impurities.[3]

    • Increase Column Length or Decrease Particle Size: Using a longer column or a column packed with smaller particles (e.g., 3 µm or sub-2 µm) can increase efficiency and improve resolution.

Problem 3: Peak tailing for tetracycline or its impurities.

  • Cause: Secondary interactions with the stationary phase (e.g., silanol interactions) or column degradation.

  • Solution:

    • Use a Modern, End-capped Column: High-purity silica columns with effective end-capping minimize silanol interactions.

    • Adjust Mobile Phase: Adding a competing base or using a lower pH can reduce peak tailing for basic compounds.

    • Check Column Health: If peak tailing is observed for all peaks, it might indicate column degradation, and the column may need to be replaced.

Problem 4: Appearance of unknown peaks in the chromatogram.

  • Cause: Sample degradation, contamination, or carryover from a previous injection.

  • Solution:

    • Ensure Sample Stability: Prepare sample solutions fresh and store them at a controlled low temperature (e.g., 4°C) to prevent degradation.[8]

    • Run a Blank Injection: Injecting a blank solvent can help determine if the unknown peaks are due to carryover.

    • Perform Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the spectral purity of the main peaks to ensure no hidden impurities are co-eluting.[4][9]

Quantitative Data Summary

The following tables summarize typical chromatographic parameters from validated HPLC methods for tetracycline impurity analysis.

Table 1: Example HPLC Retention Times and Resolution Values

Analyte Retention Time (min) Resolution (Rs) with Tetracycline
Epitetracycline 3.30 6.5
Tetracycline 3.90 -
4-Epianhydrotetracycline 6.50 >10
Anhydrotetracycline 7.20 >10

Data adapted from a method using a Thermo Scientific Acclaim Polar Advantage II C18 column as per USP 39 monograph.[10]

Table 2: System Suitability Criteria from USP Monograph

Parameter Acceptance Criteria
Resolution between epitetracycline and tetracycline NLT 2.5
Resolution between anhydrotetracycline and 4-epianhydrotetracycline NLT 2.5
Tailing factor for the tetracycline peak NMT 1.5

NLT: Not Less Than, NMT: Not More Than. These are typical requirements to ensure the method is performing adequately.[10]

Experimental Protocols

Protocol 1: Modernized USP Method for Tetracycline Impurities

This method is an example of an updated HPLC analysis for tetracycline and its key impurities.

1. Chromatographic Conditions:

  • Column: Acclaim™ Polar Advantage II (PA2), 3 µm, 4.6 x 150 mm.[2]

  • Mobile Phase A: 20 mM Ammonium Dihydrogen Phosphate, pH adjusted to 2.2 with orthophosphoric acid.[2]

  • Mobile Phase B: 50% Acetonitrile in 20 mM Ammonium Dihydrogen Phosphate, pH 2.2.[2]

  • Gradient Program:

    • 0-6 min: 30% to 100% B

    • 6-7 min: Hold at 100% B

    • 7-7.5 min: Return to 30% B

    • 7.5-12 min: Re-equilibration at 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Detection: UV at 280 nm

  • Injection Volume: 5 µL

2. Standard and Sample Preparation:

  • Diluent: Mobile Phase A.

  • System Suitability Solution: Prepare a solution containing approximately 25 µg/mL each of tetracycline hydrochloride, epitetracycline hydrochloride, 4-epianhydrotetracycline hydrochloride, and anhydrotetracycline hydrochloride in the diluent.[11]

  • Sample Solution: Accurately weigh and dissolve the sample in the diluent to obtain a final concentration of about 0.1 mg/mL of tetracycline hydrochloride. Filter through a 0.2 µm syringe filter before injection.[11]

Protocol 2: Forced Degradation Study

1. Acid Hydrolysis:

  • Reflux the drug substance in 0.1 N HCl at 60°C for 30 minutes. Neutralize the solution before injection.

2. Base Hydrolysis:

  • Reflux the drug substance in 0.1 N NaOH at 60°C for 30 minutes. Neutralize the solution before injection.

3. Oxidative Degradation:

  • Treat the drug substance with 3% hydrogen peroxide at room temperature for 6 hours.

4. Thermal Degradation:

  • Expose the solid drug substance to a temperature of 70°C for 48 hours.

5. Photolytic Degradation:

  • Expose the drug substance to UV light (e.g., 254 nm) and visible light.

Note: The extent of degradation should be targeted between 5-20% for the method to be effective.

Visualizations

Troubleshooting_Workflow Start Start: Chromatogram Shows Co-elution Check_Resolution Identify Critical Pair (e.g., TC/ETC) Start->Check_Resolution Resolution_OK Is Resolution > 2.5? Check_Resolution->Resolution_OK Adjust_pH Adjust Mobile Phase pH (e.g., lower to 2.2) Resolution_OK->Adjust_pH No Check_Peak_Shape Assess Peak Shape (Tailing/Fronting) Resolution_OK->Check_Peak_Shape Yes Modify_Gradient Modify Gradient (make it shallower) Adjust_pH->Modify_Gradient Change_Column Consider Different Column Chemistry (e.g., Polar-Embedded) Modify_Gradient->Change_Column End_Bad Further Method Development Needed Change_Column->End_Bad Tailing_Issue Is Tailing Factor > 1.5? Check_Peak_Shape->Tailing_Issue New_Column Use New/Modern End-capped Column Tailing_Issue->New_Column Yes End_Good Analysis Successful Tailing_Issue->End_Good No Check_System Check for System Leaks or Dead Volume New_Column->Check_System Check_System->End_Good

Caption: Troubleshooting workflow for co-elution issues.

Experimental_Workflow cluster_prep Preparation Prep_Mobile_Phase Prepare Mobile Phases (A and B, pH 2.2) Equilibrate Equilibrate HPLC System with Initial Conditions Prep_Mobile_Phase->Equilibrate Prep_Standards Prepare System Suitability and Standard Solutions Prep_Standards->Equilibrate Prep_Sample Prepare Sample Solution (0.1 mg/mL, filter) Prep_Sample->Equilibrate Inject_SST Inject System Suitability Solution Equilibrate->Inject_SST Verify_SST Verify SST Criteria (Resolution, Tailing) Inject_SST->Verify_SST Inject_Samples Inject Samples and Standards Verify_SST->Inject_Samples Pass Troubleshoot Troubleshoot (if SST fails) Verify_SST->Troubleshoot Fail Process_Data Process Data and Quantify Impurities Inject_Samples->Process_Data

Caption: General experimental workflow for tetracycline analysis.

References

Stability issues of 2-Acetyl-2-decarbamoyldoxycycline in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Acetyl-2-decarbamoyldoxycycline in solution. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is 2-Acetyl-2-decarbamoyldoxycycline and why is its stability in solution a concern?

2-Acetyl-2-decarbamoyldoxycycline is a close structural analog and a known impurity and degradation product of the broad-spectrum antibiotic, doxycycline.[1] Its stability in solution is a critical factor for researchers as changes in its concentration due to degradation can impact the accuracy and reproducibility of experimental results. Understanding its stability profile under various conditions is essential for proper handling, storage, and interpretation of research data.

Q2: What are the primary factors that can affect the stability of 2-Acetyl-2-decarbamoyldoxycycline in solution?

Based on the behavior of the parent compound, doxycycline, the primary factors influencing the stability of 2-Acetyl-2-decarbamoyldoxycycline in solution are expected to be:

  • pH: Tetracycline antibiotics are known to be susceptible to degradation at both acidic and alkaline pH.

  • Temperature: Elevated temperatures can accelerate the degradation of tetracyclines.[2]

  • Light: Exposure to light, particularly UV light, can lead to photodegradation.

  • Oxidizing agents: The presence of oxidizing agents can promote degradation.

  • Solvent: The choice of solvent can influence the stability of the compound.

Q3: What are the likely degradation products of 2-Acetyl-2-decarbamoyldoxycycline?

While specific degradation products of 2-Acetyl-2-decarbamoyldoxycycline are not extensively documented, they are likely to be similar to those of doxycycline. Known degradation products of doxycycline include 4-epidoxycycline and metacycline.[2][3] Degradation of tetracyclines can involve processes such as epimerization, dehydration, and cleavage of functional groups.[4]

Q4: How should I prepare and store stock solutions of 2-Acetyl-2-decarbamoyldoxycycline?

To ensure the stability of your stock solutions, consider the following recommendations, which are based on general practices for tetracycline antibiotics:

  • Solvent Selection: Use a high-purity, appropriate solvent. Dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions of many organic compounds. For aqueous solutions, use purified water (e.g., Milli-Q or equivalent).

  • pH Control: If preparing aqueous solutions, consider using a buffer system to maintain a stable pH, preferably in the neutral to slightly acidic range.

  • Storage Temperature: Store stock solutions at low temperatures, such as -20°C or -80°C, to minimize thermal degradation.[5]

  • Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

  • Aliquoting: Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected experimental results.

Possible Cause: Degradation of 2-Acetyl-2-decarbamoyldoxycycline in your working solution.

Troubleshooting Steps:

  • Verify Solution Age and Storage:

    • Was the stock solution freshly prepared?

    • How was the stock solution stored (temperature, light exposure)?

    • How old is the working solution and how was it stored?

  • Assess Experimental Conditions:

    • What is the pH of your experimental medium? Extreme pH values can cause degradation.

    • Was the experiment conducted at an elevated temperature?

    • Was the solution exposed to light for an extended period?

  • Analytical Verification:

    • If possible, analyze the concentration and purity of your 2-Acetyl-2-decarbamoyldoxycycline solution using a stability-indicating method like High-Performance Liquid Chromatography (HPLC). Compare the results with a freshly prepared standard.

Issue 2: Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS).

Possible Cause: Formation of degradation products from 2-Acetyl-2-decarbamoyldoxycycline.

Troubleshooting Steps:

  • Review Stress Factors: Evaluate the potential stress factors the solution was exposed to (pH, temperature, light, etc.) to identify the likely cause of degradation.

  • Forced Degradation Study: To tentatively identify the degradation products, you can perform a forced degradation study on a known standard of 2-Acetyl-2-decarbamoyldoxycycline. This involves intentionally exposing the compound to harsh conditions (e.g., strong acid, strong base, high temperature, oxidizing agent, intense light) to generate the degradation products.[6][7]

  • Mass Spectrometry Analysis: Analyze the unknown peaks using mass spectrometry (MS) to determine their molecular weights, which can provide clues to their structures and help in identifying the degradation pathway.

Data Presentation

Table 1: Summary of Factors Affecting the Stability of Tetracycline Analogs in Solution

FactorEffect on StabilityRecommendations for 2-Acetyl-2-decarbamoyldoxycycline
pH Degradation is accelerated at acidic (pH < 3) and alkaline (pH > 7) conditions. Epimerization is a common degradation pathway at pH > 3.[8]Maintain solutions at a neutral to slightly acidic pH. Use buffered solutions for experiments where pH control is critical.
Temperature Higher temperatures significantly increase the rate of degradation.[2]Store stock solutions at -20°C or below.[5] Prepare working solutions fresh and keep them cool. Avoid prolonged exposure to elevated temperatures.
Light Exposure to UV and visible light can cause photodegradation.Protect solutions from light by using amber vials or wrapping containers in foil. Minimize exposure to ambient light during experiments.
Oxidizing Agents Can lead to oxidative degradation of the molecule.Avoid contact with strong oxidizing agents. Use high-purity solvents and reagents.
Solvent The type of solvent and the presence of water can influence degradation pathways like hydrolysis.Use aprotic solvents like DMSO for long-term storage of stock solutions. For aqueous experiments, prepare solutions fresh.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of 2-Acetyl-2-decarbamoyldoxycycline.

Objective: To identify potential degradation products and understand the degradation pathways of 2-Acetyl-2-decarbamoyldoxycycline under various stress conditions.

Materials:

  • 2-Acetyl-2-decarbamoyldoxycycline standard

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol or other suitable organic solvent

  • HPLC system with a suitable column (e.g., C8 or C18) and detector (e.g., UV-Vis or DAD)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 2-Acetyl-2-decarbamoyldoxycycline in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for a defined period.

    • Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C or 80°C) for a defined period.

    • Photodegradation: Expose an aliquot of the stock solution to a light source (e.g., UV lamp or a photostability chamber) for a defined period. A control sample should be wrapped in foil to protect it from light.

  • Sample Analysis:

    • At each time point, withdraw a sample from each stress condition.

    • Neutralize the acidic and basic samples if necessary.

    • Dilute the samples to a suitable concentration for HPLC analysis.

    • Analyze the samples by a stability-indicating HPLC method to separate the parent compound from its degradation products.

  • Data Analysis:

    • Calculate the percentage of degradation of 2-Acetyl-2-decarbamoyldoxycycline in each condition.

    • Identify and quantify the major degradation products.

Mandatory Visualization

cluster_prep Solution Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results Compound 2-Acetyl-2-decarbamoyldoxycycline (Solid) Solvent Select appropriate solvent (e.g., DMSO, Water) Compound->Solvent Stock Prepare Stock Solution (e.g., 1 mg/mL) Solvent->Stock Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Stock->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Stock->Oxidation Thermal Thermal Degradation (e.g., 80°C) Stock->Thermal Photo Photodegradation (UV/Vis light) Stock->Photo HPLC Stability-Indicating HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS Degradation Degradation Kinetics LCMS->Degradation Products Identification of Degradation Products LCMS->Products Pathway Elucidation of Degradation Pathway LCMS->Pathway

Caption: Experimental workflow for a forced degradation study.

Doxycycline Doxycycline TargetCompound 2-Acetyl-2-decarbamoyldoxycycline Doxycycline->TargetCompound Impurity/ Degradation Epimer 4-epi-2-Acetyl-2- decarbamoyldoxycycline (Epimerization) TargetCompound->Epimer pH > 3 Dehydrated Dehydrated Product (Dehydration) TargetCompound->Dehydrated Strong Acid/Heat Cleavage Ring Cleavage Products (Hydrolysis) TargetCompound->Cleavage Strong Acid/Base

Caption: Inferred degradation pathway for 2-Acetyl-2-decarbamoyldoxycycline.

rect_node rect_node Start Inconsistent Results? CheckSolution Check Solution Age & Storage Start->CheckSolution Fresh Solution Fresh & Stored Properly? CheckSolution->Fresh PrepareNew Prepare Fresh Solution Fresh->PrepareNew No CheckConditions Check Experimental Conditions (pH, Temp, Light) Fresh->CheckConditions Yes PrepareNew->CheckConditions Harsh Harsh Conditions Present? CheckConditions->Harsh ModifyConditions Modify/Control Conditions Harsh->ModifyConditions Yes Analyze Analyze Solution (e.g., HPLC) Harsh->Analyze No ModifyConditions->Analyze Degraded Degradation Observed? Analyze->Degraded TroubleshootAssay Troubleshoot Assay/Experiment Degraded->TroubleshootAssay No IdentifyProducts Identify Degradation Products (LC-MS) Degraded->IdentifyProducts Yes

Caption: Troubleshooting guide for inconsistent experimental results.

References

Technical Support Center: Doxycycline Storage and Impurity Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the formation of impurities in doxycycline during storage. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on doxycycline stability.

Troubleshooting Guide: Common Issues in Doxycycline Storage and Analysis

Q1: I am observing unexpected peaks in my HPLC chromatogram when analyzing my stored doxycycline sample. What could they be?

A1: Unexpected peaks in your chromatogram are likely degradation products of doxycycline. The most common impurities formed during storage are 4-epidoxycycline, metacycline, and 6-epidoxycycline.[1][2][3] The formation of these impurities is accelerated by exposure to high temperatures, humidity, and light.[1][4]

Q2: My doxycycline solution appears discolored after storage. Is it still usable?

A2: Discoloration is a visual indicator of potential chemical degradation. Tetracyclines, including doxycycline, are susceptible to degradation, which can lead to a change in color.[5] It is strongly recommended to re-analyze the sample using a stability-indicating method like HPLC to quantify the remaining doxycycline and identify the impurities present before use. Do not use the solution if the level of impurities exceeds the acceptable limits defined by relevant pharmacopeias or your internal quality standards.

Q3: The concentration of my doxycycline standard solution seems to have decreased over time, even when stored in the dark and refrigerated. Why is this happening?

A3: While storing solutions in the dark and at low temperatures (e.g., 4°C) slows down degradation, it does not completely stop it.[1] Doxycycline in solution can still undergo slow degradation over time. For accurate quantitative analysis, it is crucial to always use freshly prepared standard solutions or to validate the stability of your stock solutions over the intended period of use. One study indicated good stability of analytical solutions for up to 72 hours at 4°C.[1]

Q4: I am developing a new formulation of doxycycline. What are the key stability challenges I should anticipate?

A4: The primary stability challenges for doxycycline formulations are thermo-degradation and photodegradation.[1][4] Tablets have been shown to be more stable than capsules at high temperatures.[1][2] The choice of excipients can also influence stability; for instance, including ethanol with propylene glycol in a liquid formulation has been found to improve stability.[6] It is essential to conduct forced degradation studies under various stress conditions (heat, light, humidity, acid, base, oxidation) to identify potential degradation products and develop a stability-indicating analytical method.[7]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of doxycycline?

A1: The main degradation products of doxycycline that form during storage are metacycline, 6-epidoxycycline, and 4-epidoxycycline.[1][2][3]

Q2: What are the optimal storage conditions to minimize doxycycline degradation?

A2: To minimize degradation, doxycycline and its formulations should be stored at controlled room temperature (15°C to 30°C), protected from light and humidity.[1] Refrigeration (e.g., 5°C) can further slow the degradation process.[1][2]

Q3: How does temperature affect the stability of doxycycline?

A3: Temperature has a significant impact on doxycycline stability. As the temperature increases, the rate of degradation and the formation of impurities also increase.[1][2] Studies have shown a dramatic reduction in doxycycline content when stored at temperatures of 70°C.[1]

Q4: Are there any differences in stability between doxycycline hyclate and doxycycline monohydrate?

A4: While both forms have comparable bioavailability, their solubility differs.[8] The hyclate salt is more water-soluble than the monohydrate. The stability of each form can be influenced by the specific formulation and storage conditions.

Q5: What analytical methods are used to detect and quantify doxycycline impurities?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for separating, identifying, and quantifying doxycycline and its degradation products.[1][2][3][9] These methods are often referred to as "stability-indicating" because they can resolve the active pharmaceutical ingredient from its impurities.

Data on Doxycycline Degradation

The following tables summarize quantitative data on the stability of doxycycline under various conditions.

Table 1: Shelf-Life (t90%) of Doxycycline Formulations at 25°C [1][2]

FormulationShelf-Life (Years)
Bulk Drug1.00
Capsules2.84
Tablets5.26

Table 2: Doxycycline Content (%) in Different Formulations After 90 Days at Various Temperatures [1]

TemperatureBulk DrugCapsulesTablets
-20°C97.1997.23-
5°C98.4998.35-
25°C100.1099.98100.00
40°C96.8396.9799.02
70°C61.9662.4187.14

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Doxycycline and its Impurities

This protocol is based on a validated HPLC method for the simultaneous quantification of doxycycline and its degradation product, 4-epidoxycycline.[9]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: Waters XBridge BEH C8 (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 25 mM Potassium Phosphate buffer with 2 mM EDTA and 0.5 ml of triethylamine, adjusted to pH 8.5.

  • Mobile Phase B: Methanol.

  • Gradient Program: A gradient program should be used to achieve optimal separation.

  • Flow Rate: 1.7 ml/min.

  • Column Temperature: 55°C.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 25 µl.

  • Procedure:

    • Prepare solutions of the doxycycline sample and reference standards in a suitable diluent.

    • Set up the HPLC system with the specified conditions.

    • Inject the samples and standards onto the column.

    • Record the chromatograms and integrate the peak areas for doxycycline and its impurities. The retention time for doxycycline is approximately 9.8 minutes, and for 4-epidoxycycline, it is about 6.4 minutes.[9]

    • Quantify the amounts of doxycycline and its impurities by comparing the peak areas with those of the reference standards.

Visualizations

Doxycycline_Degradation_Pathway Doxycycline Doxycycline Epimerization Epimerization (at C4) Doxycycline->Epimerization Heat, pH Demethylation Demethylation Doxycycline->Demethylation Deamidation Deamidation Doxycycline->Deamidation Hydroxylation Hydroxylation Doxycycline->Hydroxylation RingOpening Ring Opening Doxycycline->RingOpening Impurity_Metacycline Metacycline Doxycycline->Impurity_Metacycline High Temp Impurity_4_epidoxycycline 4-epidoxycycline Epimerization->Impurity_4_epidoxycycline Other_Degradation_Products Other Degradation Products Demethylation->Other_Degradation_Products Deamidation->Other_Degradation_Products Hydroxylation->Other_Degradation_Products RingOpening->Other_Degradation_Products

Caption: Doxycycline Degradation Pathways

Caption: Experimental Workflow for HPLC Impurity Analysis

References

Technical Support Center: Overcoming Poor Solubility of Tetracycline Analogues for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor solubility of tetracycline analogues in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: My tetracycline analogue precipitated when I diluted my DMSO stock solution in aqueous media. What should I do?

A1: This is a common issue for hydrophobic compounds. The abrupt change in solvent polarity causes the compound to fall out of solution. Here are some immediate troubleshooting steps:

  • Vortex or Sonicate: Vigorously vortex or sonicate the solution. This can often help redissolve the precipitate.

  • Gentle Warming: Briefly warm the solution in a 37°C water bath while mixing. However, be cautious as prolonged heat can degrade some tetracyclines.

  • Reduce Final Concentration: Your final concentration in the aqueous medium may be above the compound's solubility limit. Try preparing a more dilute stock solution or increasing the final volume of the assay medium.

  • Use a Co-solvent: Incorporating a water-miscible organic co-solvent in your final assay medium can increase the solubility of your compound. See the detailed protocol below.

Q2: I am seeing high background absorbance/fluorescence in my assay at high concentrations of my tetracycline analogue, even in wells with no cells. What could be the cause?

A2: This is likely due to the intrinsic properties of the tetracycline analogue itself.

  • Colorimetric Interference: Many tetracyclines are yellow, which can artificially inflate optical density (OD) readings at certain wavelengths.[1] Always include a "compound only" control (your highest concentration of the analogue in media without cells) and subtract this background reading from your experimental wells.

  • Compound Autofluorescence: Some compounds can fluoresce at the excitation and emission wavelengths used in fluorescence-based assays. Run a control plate with the compound in assay buffer to quantify its intrinsic fluorescence and subtract this from your experimental values.

  • Precipitation: At very high concentrations, the compound may not be fully dissolved, leading to light scattering that can be misinterpreted as absorbance.[1] Visually inspect your wells for any precipitate and refer to the troubleshooting guide for solubility issues.

Q3: What is the best solvent to prepare a stock solution of my tetracycline analogue?

A3: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating high-concentration stock solutions of poorly soluble tetracycline analogues.[2][3] It is a polar aprotic solvent capable of dissolving a wide range of compounds and is miscible with most aqueous media.[4] For some analogues, other solvents like dimethylformamide (DMF) or ethanol may also be suitable. Always refer to the manufacturer's datasheet for specific recommendations.

Q4: How should I store my tetracycline analogue stock solutions?

A4: For optimal stability, stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C in the dark, as tetracyclines can be light-sensitive.[] Aqueous solutions of tetracyclines are generally not stable and should be prepared fresh for each experiment.[6]

Troubleshooting Guide: Solubility Issues

If you are encountering persistent solubility problems with your tetracycline analogue, follow this logical troubleshooting workflow to identify and resolve the issue.

G start Start: Poorly Soluble Tetracycline Analogue check_datasheet Consult Compound Datasheet for Solubility Info start->check_datasheet prepare_stock Prepare High-Concentration Stock in Recommended Organic Solvent (e.g., DMSO) check_datasheet->prepare_stock precipitate_stock Precipitate in Stock Solution? prepare_stock->precipitate_stock sonicate_warm Sonicate and/or Gently Warm (≤37°C) precipitate_stock->sonicate_warm Yes dilute_aqueous Dilute Stock in Aqueous Assay Medium precipitate_stock->dilute_aqueous No lower_stock_conc Lower Stock Concentration lower_stock_conc->prepare_stock sonicate_warm->prepare_stock sonicate_warm->lower_stock_conc Still Precipitates precipitate_assay Precipitate in Assay Medium? dilute_aqueous->precipitate_assay troubleshoot_assay Troubleshooting Steps precipitate_assay->troubleshoot_assay Yes success Proceed with Assay precipitate_assay->success No lower_final_conc Lower Final Assay Concentration troubleshoot_assay->lower_final_conc use_cosolvent Use a Co-solvent in Assay Medium (e.g., Ethanol, PEG) troubleshoot_assay->use_cosolvent adjust_ph Adjust pH of Assay Medium troubleshoot_assay->adjust_ph fail Consider Compound Formulation (e.g., Micelles) troubleshoot_assay->fail All steps fail lower_final_conc->dilute_aqueous use_cosolvent->dilute_aqueous adjust_ph->dilute_aqueous

Caption: Troubleshooting workflow for addressing poor solubility of tetracycline analogues.

Data Presentation: Solubility of Common Tetracycline Analogues

The following table summarizes the solubility of several common tetracycline analogues in various solvents. This data has been compiled from manufacturer datasheets and scientific literature. Note that solubility can be affected by factors such as temperature, pH, and the specific salt form of the compound.

CompoundSolventSolubility (mg/mL)Molar Concentration (mM)Reference(s)
Doxycycline Hyclate Water50~97.5[7][8]
DMSO10 - 96~19.5 - 199.6[2][7]
MethanolSolubleNot specified[8]
EthanolSparingly SolubleNot specified[8]
PBS (pH 7.2)~3~5.8[9]
Minocycline HCl Water50~101.2
DMSO5 - 7~10.1 - 14.2[10]
Dimethylformamide (DMF)~10~20.2[10]
Methanol1.39 (at 313.15 K)2.88 (mole fraction x 10³)[11][12]
Ethanol0.92 (at 313.15 K)1.90 (mole fraction x 10³)[11][12]
PBS (pH 7.2)~1~2.0[10]
Tigecycline Water100~170.8[13]
DMSO30 - 117~51.2 - 199.8[13][14]
Dimethylformamide (DMF)~30~51.2[14]
Ethanol~1~1.7[14]
PBS (pH 7.2)~10~17.1[14]

Note: "Not specified" indicates that the source states solubility but does not provide a quantitative value.

Experimental Protocols

Protocol 1: Preparation of a Standard DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of a tetracycline analogue in DMSO.

Materials:

  • Tetracycline analogue powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated analytical balance and pipette

Procedure:

  • Calculate the mass of the tetracycline analogue required to make a 10 mM stock solution. For example, for Doxycycline Hyclate (MW = 512.9 g/mol ), you would need 5.13 mg for 1 mL of a 10 mM solution.

  • Weigh the calculated amount of the compound and place it into a sterile microcentrifuge tube.

  • Add the desired volume of anhydrous DMSO to the tube.

  • Vortex the solution vigorously until the compound is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into single-use volumes in sterile tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: pH-Mediated Solubilization

Tetracyclines are amphoteric molecules with multiple pKa values, meaning their charge and solubility are highly dependent on pH.[15] Generally, they are more soluble in acidic conditions.

Materials:

  • Tetracycline analogue

  • Sterile deionized water or desired buffer

  • 0.1 M HCl and 0.1 M NaOH

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Add the tetracycline analogue powder to a volume of sterile deionized water or buffer that is less than your final desired volume.

  • While stirring, slowly add 0.1 M HCl dropwise to decrease the pH. Monitor the pH continuously with a calibrated pH meter.

  • Continue to add acid until the compound dissolves. Tetracyclines are generally more soluble at a pH below 3.

  • Once the compound is dissolved, adjust the pH back to the desired physiological range (e.g., 7.4) by slowly adding 0.1 M NaOH dropwise. Caution: The compound may precipitate as the pH increases. If this occurs, the final concentration may be too high for the solubility at that pH.

  • Bring the solution to the final desired volume with sterile water or buffer.

  • Filter-sterilize the final solution using a 0.22 µm syringe filter. Use this solution immediately, as its stability may be limited.

Mandatory Visualization

Tetracycline's Mechanism of Action

Tetracyclines inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit. This binding physically blocks the aminoacyl-tRNA from accessing the A-site of the ribosome, thereby preventing the addition of new amino acids to the growing peptide chain.

G cluster_ribosome Bacterial Ribosome cluster_sites Binding Sites ribosome_50S 50S Subunit P_site P-site (Peptidyl) ribosome_30S 30S Subunit A_site A-site (Aminoacyl) polypeptide Growing Polypeptide Chain P_site->polypeptide Holds E_site E-site (Exit) mRNA mRNA mRNA->ribosome_30S Binds to tRNA Aminoacyl-tRNA tRNA->A_site Attempts to bind tetracycline Tetracycline Analogue tetracycline->A_site Binds to & occupies tetracycline->tRNA Blocks binding inhibition Inhibition

References

Troubleshooting low yield in 2-Acetyl-2-decarbamoyldoxycycline isolation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yield issues during the isolation of 2-Acetyl-2-decarbamoyldoxycycline.

Frequently Asked Questions (FAQs)

Q1: What is 2-Acetyl-2-decarbamoyldoxycycline?

A1: 2-Acetyl-2-decarbamoyldoxycycline is a known impurity and derivative of doxycycline, a broad-spectrum tetracycline antibiotic. It is characterized by the substitution of the C2-carboxamide group with an acetyl group. This compound is often isolated from doxycycline preparations or fermentation broths for use as a reference standard in quality control and analytical studies.

Q2: What are the primary causes of low yield during the isolation of this compound?

A2: The primary causes of low yield are rooted in the inherent chemical instability of the tetracycline structure. Key factors include:

  • pH-mediated degradation: Tetracyclines are susceptible to degradation under both acidic and alkaline conditions.[1][2]

  • Epimerization: Reversible formation of inactive epimers, particularly at the C4 position, can occur rapidly in weakly acidic solutions (pH 3-5), reducing the yield of the desired isomer.[1]

  • Hydrolysis and Dehydration: The tetracycline backbone can undergo hydrolysis and dehydration, leading to the formation of various degradation byproducts.

  • Chelation with Metal Ions: Tetracyclines can form strong chelate complexes with metal ions, which can interfere with chromatographic separation and recovery.[3][4]

  • Exposure to Light and Oxygen: Dissolved tetracyclines can degrade rapidly when exposed to light and atmospheric oxygen.[5]

Q3: Why is EDTA sometimes used in the purification process?

A3: Ethylenediaminetetraacetic acid (EDTA) is used as a chelating agent. The tetracycline structure has a strong tendency to form complexes with metal ions that may be present in the sample, solvents, or on the surface of the chromatographic stationary phase (like silica gel).[3][4] These metal-tetracycline complexes can lead to poor peak shape, tailing, and reduced recovery during chromatography. EDTA is added to competitively chelate these metal ions, preventing them from interacting with the target compound and thus improving the separation efficiency and yield.[3][4]

Troubleshooting Guide for Low Yield

This guide addresses specific issues that can lead to a low yield of 2-Acetyl-2-decarbamoyldoxycycline during the isolation process.

Observed Problem Potential Cause Recommended Solution
Low overall recovery after chromatography Degradation on Column: The pH of the silica gel or mobile phase may be promoting on-column degradation.Ensure the pH of the mobile phase is controlled, ideally in a slightly acidic range (e.g., pH 2.5-3.0) to suppress silanol group ionization without causing significant acid-catalyzed degradation.[3] For silica gel chromatography, consider pre-treating the silica with an EDTA solution to passivate active metal sites.
Irreversible Adsorption: Strong interaction with the stationary phase, possibly due to chelation with metal impurities on the silica.Add a chelating agent like EDTA to the mobile phase or pre-treat the stationary phase to block metal-ion interactions.[3][4]
Inappropriate Solvent Choice: Solvents like methanol can promote the degradation of tetracyclines, especially in the presence of light and oxygen.[5]Minimize the use of reactive solvents. If methanol is necessary, use it at low temperatures and protect the solution from light. Consider alternative organic modifiers like acetonitrile.
Presence of multiple unexpected peaks in chromatogram Epimerization: The pH of the sample solution or mobile phase is likely in the range of 3-5, which accelerates the formation of the 4-epimer.[1]Adjust the pH of all solutions to be below 3.0. For instance, using 0.1% acetic acid or oxalic acid in the mobile phase can help maintain a low pH and improve separation of epimers.[6][7] Perform all steps at reduced temperatures to slow down the epimerization rate.
Degradation during sample preparation/storage: Prolonged storage of the sample in solution, especially at room temperature or exposed to light.Prepare samples immediately before purification. If storage is necessary, store solutions at low temperatures (e.g., 4°C) in the dark.[8]
Poor peak shape (tailing) during HPLC Silanol Interactions/Chelation: Free silanol groups on the C18 column and residual metal ions can interact with the tetracycline molecule.Use a mobile phase with a low pH (e.g., 2.5) to suppress the ionization of silanol groups.[3] The inclusion of a small amount of EDTA (e.g., 2 mM) in the aqueous portion of the mobile phase can improve peak symmetry by chelating metal ions.[9]
Yield decreases significantly during solvent evaporation Thermal Degradation: The compound is likely degrading due to excessive heat during solvent removal.Use a rotary evaporator at a low temperature (e.g., ≤ 40-50°C) under high vacuum to remove organic solvents.[6] For final removal of aqueous solvent, freeze-drying (lyophilization) is the preferred method to avoid thermal degradation.[6]

Data Summary: Factors Affecting Doxycycline Stability

The stability of the parent compound, doxycycline, provides critical insights into potential yield loss for its derivatives.

Factor Condition Effect on Stability & Yield Key Degradation Products
pH < pH 2Strong acid-catalyzed degradation.Anhydro-derivatives.[1]
pH 3 - 5Rapid, reversible epimerization at C4.[1]4-Epidoxycycline.[1][9]
> pH 8Base-catalyzed degradation.Various cleavage products.
Temperature Elevated Temperatures (>40°C)Accelerates all degradation pathways, including epimerization and hydrolysis.[10]Metacycline, 6-Epidoxycycline.[10]
Solvents MethanolCan accelerate degradation, especially in the presence of light and oxygen, leading to numerous byproducts.[5]Various oxidation and solvolysis products.[5]
Aqueous BuffersStability is highly dependent on pH and buffer components. Phosphate buffers are commonly used.[9]Epimers, hydrolysis products.
Additives Metal Ions (e.g., Ca²⁺, Mg²⁺, Fe³⁺)Form stable chelate complexes, interfering with purification and potentially catalyzing degradation.[3][4]N/A (Interference with isolation)
EDTAChelates metal ions, preventing their interaction with the tetracycline and improving stability and chromatographic performance.[3][4]N/A (Improves yield)

Experimental Protocol: Preparative HPLC Isolation

This protocol is a general guideline for the isolation of 2-Acetyl-2-decarbamoyldoxycycline based on methods developed for similar doxycycline impurities.[6] Optimization may be required based on the specific starting material and available equipment.

1. Preparation of Starting Material:

  • If starting from a crude fermentation broth or reaction mixture, perform an initial solid-phase extraction (SPE) or liquid-liquid extraction to enrich the target compound and remove major contaminants.

  • If starting from a bulk doxycycline sample, dissolve the material in the mobile phase at a high concentration (e.g., 10-50 mg/mL). The starting material can be a heat-treated solution of doxycycline hyclate to increase the concentration of degradation products, including the target compound.[6]

2. Preparative HPLC System:

  • Column: C18 reversed-phase column (e.g., 21.2 x 250 mm, 5 µm particle size).[6]

  • Mobile Phase: Acetonitrile : 0.1% Acetic Acid in Water (e.g., 17:83 v/v).[6] The exact ratio should be optimized based on analytical HPLC runs to achieve good separation between doxycycline, 2-Acetyl-2-decarbamoyldoxycycline, and other impurities.

  • Flow Rate: Adjust based on column dimensions (e.g., 20 mL/min for a 21.2 mm ID column).[6]

  • Detection: UV detector set at a wavelength where the compound has significant absorbance (e.g., 270-350 nm).

  • Column Temperature: Maintain at a controlled temperature, for instance, 30-55°C, to ensure reproducible retention times.[9]

3. Isolation Procedure:

  • Equilibrate the preparative column with the mobile phase until a stable baseline is achieved.

  • Perform multiple injections of the prepared starting material.

  • Collect the fraction corresponding to the retention time of 2-Acetyl-2-decarbamoyldoxycycline, which should be identified from prior analytical HPLC-MS analysis.

4. Post-Purification Processing:

  • Pool the collected fractions containing the pure compound.

  • Remove the organic solvent (acetonitrile) using a rotary evaporator at low temperature (≤ 50°C).[6]

  • Adjust the pH of the remaining aqueous solution to ~1.8 with an appropriate acid (e.g., formic acid) to enhance stability.[6]

  • Freeze the solution and lyophilize (freeze-dry) to obtain the purified compound as a solid powder.[6]

5. Purity Analysis:

  • Assess the purity of the final product using analytical HPLC.

  • Confirm the identity of the isolated compound using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6]

Visualizations

G cluster_prep Sample Preparation cluster_hplc Purification cluster_post Post-Processing cluster_analysis Analysis Start Crude Starting Material (e.g., Fermentation Broth or Bulk Doxycycline) Enrich Enrichment Step (SPE or LLE) (Optional) Start->Enrich If necessary Dissolve Dissolution in Mobile Phase Start->Dissolve Direct crit3 Critical Point: Protect from Light Start->crit3 Enrich->Dissolve Inject Injection onto Preparative HPLC Column Dissolve->Inject crit1 Critical Point: pH Control Dissolve->crit1 Collect Fraction Collection (Target Peak) Inject->Collect Evap Solvent Evaporation (Rotary Evaporator, ≤50°C) Collect->Evap pH_Adjust pH Adjustment (to ~1.8) Evap->pH_Adjust crit2 Critical Point: Temperature Control Evap->crit2 Lyophilize Lyophilization (Freeze-Drying) pH_Adjust->Lyophilize Purity Purity Check (Analytical HPLC) Lyophilize->Purity Identity Identity Confirmation (MS, NMR) Lyophilize->Identity Final Pure Compound Purity->Final Identity->Final

Caption: Experimental workflow for the isolation of 2-Acetyl-2-decarbamoyldoxycycline.

G cluster_degradation Degradation Pathways Leading to Yield Loss Doxy Doxycycline (Active Form) Epi 4-Epidoxycycline (Inactive Epimer) Doxy->Epi pH 3-5 (Reversible) Anhydro Anhydro-derivatives Doxy->Anhydro Strong Acid (pH < 2) Meta Metacycline Doxy->Meta High Temp. Other Other Degradation Products Doxy->Other Base / Light / Oxidation

Caption: Key degradation pathways of the doxycycline backbone causing yield loss.

References

Technical Support Center: Optimization of Mobile Phase for Tetracycline Impurity Separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of mobile phases in the analysis of tetracycline and its impurities. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common challenges encountered during chromatographic separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities of tetracycline that I need to separate?

A1: The most common impurities that are often found in tetracycline include anhydrotetracycline, 4-epianhydrotetracycline (EATC), 4-epitetracycline, and chlortetracycline.[1] EATC is a toxic degradation product of particular importance to monitor.[2][3]

Q2: Which type of HPLC column is best suited for tetracycline impurity analysis?

A2: Reversed-phase C8 or C18 columns are frequently used for the separation of tetracycline and its impurities.[4] However, modern methods often utilize columns with polar-embedded stationary phases, such as the Acclaim PA2, which offer good selectivity and can be used under a wider range of pH conditions and with highly aqueous mobile phases.[2][3] Polymeric columns have also been shown to be effective.[5]

Q3: What are the typical mobile phase compositions used for tetracycline impurity separation?

A3: Common mobile phases are mixtures of an aqueous buffer and an organic modifier like acetonitrile or methanol.[4] The aqueous component is often an acidic buffer. For example, a gradient separation with an ammonium dihydrogen phosphate buffer at pH 2.2 and acetonitrile has been shown to effectively resolve tetracycline and EATC.[2][3] Another effective mobile phase consists of 0.1% phosphoric acid and acetonitrile.[6] The pH of the mobile phase is a critical parameter to control for optimal separation.[4][7]

Q4: Why is the pH of the mobile phase so important for this separation?

A4: The pH of the mobile phase influences the ionization state of tetracycline and its impurities, which in turn affects their retention and selectivity on a reversed-phase column. An acidic pH, typically around 2.0 to 4.0, is often used to ensure good peak shape and resolution.[5][7][8] Adjusting the pH can significantly alter the elution order and separation of critical pairs.[7]

Q5: My tetracycline sample seems to degrade quickly in the dissolution solvent. How can I minimize this?

A5: Tetracycline and some of its impurities can be unstable in solution. To minimize degradation, it is recommended to prepare standard and sample solutions just before analysis.[3] Using a diluent such as 0.1% phosphoric acid and controlling the autosampler temperature at 4°C can also help to retard degradation.[6]

Troubleshooting Guides

Issue 1: Poor Resolution Between Tetracycline and a Critical Impurity (e.g., 4-epianhydrotetracycline)

This is a common issue that can often be resolved by systematically adjusting the mobile phase and other chromatographic parameters.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor resolution.

Detailed Steps:

  • Verify Mobile Phase pH: An incorrect pH is a frequent cause of poor separation for ionizable compounds like tetracyclines. Ensure the pH of your aqueous phase is within the optimal range for your column and analytes, typically between pH 2 and 4.[5][7]

  • Optimize Organic Modifier Concentration: If the pH is correct, systematically vary the percentage of the organic modifier (e.g., acetonitrile). A lower concentration will generally increase retention times and may improve the resolution of early-eluting peaks.

  • Implement a Gradient: If isocratic elution is not providing sufficient resolution, a gradient program can be employed. A shallow gradient can effectively separate closely eluting compounds. A gradient of ammonium dihydrogen phosphate pH 2.2 and acetonitrile has been shown to be effective.[2]

  • Consider an Alternative Stationary Phase: If mobile phase optimization is insufficient, the column chemistry may not be suitable. A column with a different selectivity, such as a polar-embedded phase, may provide the necessary resolution.[2][3]

Issue 2: Peak Tailing for Tetracycline or its Impurities

Peak tailing can compromise peak integration and accuracy. It is often caused by secondary interactions between the analytes and the stationary phase.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for peak tailing.

Detailed Steps:

  • Evaluate Column Health: An aging column or one that has been contaminated can exhibit active sites (e.g., exposed silanols) that cause peak tailing. First, try flushing the column according to the manufacturer's instructions. If this does not resolve the issue, the column may need to be replaced.

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase can help to suppress the ionization of silanol groups on the silica surface, thereby reducing secondary interactions with basic analytes.

  • Use Mobile Phase Additives: The addition of a small amount of a competing base to the mobile phase can help to saturate the active sites on the stationary phase, leading to more symmetrical peaks.

  • Consider a Modern Column: Newer generation columns are often better end-capped, which reduces the number of free silanol groups and minimizes peak tailing for basic compounds.

Issue 3: Baseline Noise or Drift

A noisy or drifting baseline can interfere with the detection and quantification of low-level impurities.

Troubleshooting Workflow:

References

Matrix effects in the analysis of 2-Acetyl-2-decarbamoyldoxycycline in biological samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of 2-Acetyl-2-decarbamoyldoxycycline, a key metabolite and impurity of the antibiotic doxycycline.

Frequently Asked Questions (FAQs)

Q1: What is 2-Acetyl-2-decarbamoyldoxycycline and why is its analysis important?

A1: 2-Acetyl-2-decarbamoyldoxycycline is a known process-related impurity and a potential degradation product of doxycycline. In the European Pharmacopoeia, it is designated as Doxycycline Impurity F. Its accurate quantification in biological samples is crucial for pharmacokinetic studies, drug metabolism research, and to ensure the quality and safety of doxycycline-based pharmaceutical products.

Q2: What are the main challenges in analyzing 2-Acetyl-2-decarbamoyldoxycycline in biological samples?

A2: The primary challenge is overcoming matrix effects , which are interferences from other components in the biological sample (e.g., plasma, urine) that can suppress or enhance the analyte's signal during mass spectrometry analysis.[1][2] This can lead to inaccurate quantification. Other challenges include achieving adequate sensitivity and ensuring the stability of the analyte during sample collection, storage, and processing.

Q3: What type of analytical method is best suited for the quantification of 2-Acetyl-2-decarbamoyldoxycycline?

A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of 2-Acetyl-2-decarbamoyldoxycycline in biological matrices.[3] This technique offers high sensitivity, selectivity, and the ability to handle complex sample matrices.

Q4: How can I minimize matrix effects in my analysis?

A4: Several strategies can be employed to mitigate matrix effects:

  • Effective Sample Preparation: Use techniques like Solid Phase Extraction (SPE) or Protein Precipitation (PPT) to remove interfering substances.[1][3]

  • Chromatographic Separation: Optimize the liquid chromatography method to separate the analyte from co-eluting matrix components.

  • Use of an Internal Standard (IS): A stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and improve the accuracy and precision of the method.[3] For 2-Acetyl-2-decarbamoyldoxycycline, a custom-synthesized stable isotope-labeled version would be ideal. Alternatively, an analogue like doxycycline-d3 could be considered, though with careful validation.

  • Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples can help to compensate for consistent matrix effects.

Q5: What are the expected mass-to-charge ratios (m/z) for 2-Acetyl-2-decarbamoyldoxycycline in MS/MS analysis?

A5: The molecular formula for 2-Acetyl-2-decarbamoyldoxycycline is C₂₃H₂₅NO₈, with a calculated monoisotopic mass of 443.158 Da. For LC-MS/MS analysis in positive ion mode, you would typically monitor for the protonated molecule [M+H]⁺ at m/z 444.16. The fragmentation pattern would need to be determined experimentally, but based on the structure of doxycycline, potential product ions could result from the loss of water and other functional groups.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape or Tailing Suboptimal chromatographic conditions.- Adjust the mobile phase pH. Tetracyclines can chelate with metal ions, so the use of an acidic mobile phase (e.g., with 0.1% formic acid) is common. - Evaluate different C18 columns from various manufacturers. - Ensure proper column equilibration.
Low Analyte Recovery Inefficient sample extraction.- For Protein Precipitation, test different organic solvents (e.g., acetonitrile, methanol) and their ratios with the sample. - For Solid Phase Extraction, optimize the wash and elution steps. A mixed-mode SPE sorbent may be effective at removing phospholipids.
High Variability in Results (Poor Precision) Inconsistent matrix effects or sample preparation.- Implement the use of a stable isotope-labeled internal standard.[3] - Ensure thorough vortexing and centrifugation during sample preparation. - Automate sample preparation steps if possible to improve consistency.
Signal Suppression or Enhancement Co-eluting matrix components.- Modify the LC gradient to improve the separation of the analyte from the interfering peaks. - Dilute the sample with the mobile phase to reduce the concentration of matrix components. - Re-evaluate the sample cleanup procedure to more effectively remove interferences.
No or Low Signal for the Analyte Analyte degradation.- Investigate the stability of 2-Acetyl-2-decarbamoyldoxycycline under different storage conditions (freeze-thaw cycles, benchtop stability). - Ensure samples are stored at -80°C until analysis.

Experimental Protocols

Proposed Sample Preparation: Solid Phase Extraction (SPE)
  • Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 200 µL of pre-treated plasma (e.g., diluted 1:1 with 0.1% formic acid in water) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Proposed Sample Preparation: Protein Precipitation (PPT)
  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness.

  • Reconstitute the residue in 100 µL of the mobile phase.

Proposed LC-MS/MS Parameters
Parameter Recommended Condition
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions 2-Acetyl-2-decarbamoyldoxycycline: Q1: 444.2 -> Q3: [To be determined experimentally] Doxycycline (for reference): Q1: 445.2 -> Q3: 428.1[4]
Internal Standard Stable Isotope Labeled 2-Acetyl-2-decarbamoyldoxycycline (ideal) or Doxycycline-d3 (alternative)

Quantitative Data from Doxycycline Analysis (for reference)

The following tables summarize validation data from published LC-MS/MS methods for doxycycline, which can serve as a benchmark when developing a method for its metabolite.

Table 1: Doxycycline Method Validation Summary

Parameter Result Reference
Linearity Range 0.055 - 7.612 µg/mL[3]
Correlation Coefficient (r²) > 0.996[3]
Lower Limit of Quantification (LLOQ) 0.055 µg/mL[3]
Mean Extraction Recovery ~95.5%[3]

Table 2: Accuracy and Precision for Doxycycline Analysis

QC Level Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Precision (%CV) Inter-day Accuracy (%) Reference
Low < 16.8%87.8 - 115.3%< 14.8%91.1 - 106.5%[3]
Medium < 16.8%87.8 - 115.3%< 14.8%91.1 - 106.5%[3]
High < 16.8%87.8 - 115.3%< 14.8%91.1 - 106.5%[3]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (SPE or PPT) Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC_Separation LC Separation (C18 Column) Evap_Recon->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Calibration Curve) MS_Detection->Quantification

Caption: Proposed experimental workflow for the analysis of 2-Acetyl-2-decarbamoyldoxycycline.

Troubleshooting_Matrix_Effects Start Inaccurate Results or High Variability Observed Check_IS Is a Stable Isotope-Labeled Internal Standard Used? Start->Check_IS Implement_IS Implement a suitable IS Check_IS->Implement_IS No Assess_ME Assess Matrix Effect (Post-extraction spike vs. neat solution) Check_IS->Assess_ME Yes Implement_IS->Assess_ME ME_Present Significant Matrix Effect Present? Assess_ME->ME_Present Optimize_Cleanup Optimize Sample Cleanup (e.g., change SPE sorbent, try PPT) ME_Present->Optimize_Cleanup Yes Modify_LC Modify LC Method (e.g., change gradient, different column) ME_Present->Modify_LC Yes Dilute_Sample Dilute Sample ME_Present->Dilute_Sample Yes End Acceptable Results ME_Present->End No Revalidate Re-validate Method Optimize_Cleanup->Revalidate Modify_LC->Revalidate Dilute_Sample->Revalidate Revalidate->End

Caption: Logical workflow for troubleshooting matrix effects in bioanalysis.

References

Preventing on-column degradation during HPLC analysis of tetracyclines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent on-column degradation during the HPLC analysis of tetracyclines.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems encountered during the HPLC analysis of tetracyclines, focusing on peak shape abnormalities and loss of analyte, which are often indicators of on-column degradation.

Question: Why am I seeing peak tailing for my tetracycline analytes?

Answer: Peak tailing in tetracycline analysis is a common issue and can be caused by several factors:

  • Secondary Silanol Interactions: The primary cause is often the interaction between the basic amine groups on the tetracycline molecule and acidic residual silanol groups on the silica-based column packing.[1] These interactions lead to a secondary retention mechanism, causing the peak to tail.

  • Metal Contamination: Tetracyclines are potent chelating agents and can interact with metal ions (like iron or titanium) that may have leached from stainless steel components of the HPLC system (e.g., frits, tubing, or even the column itself).[2][3] This chelation can cause peak tailing and broadening.

  • Sample Overload: Injecting too much sample mass onto the column can lead to peak distortion, including tailing.[2][4]

Solutions:

  • Mobile Phase Optimization:

    • Lower pH: Operating at a lower pH (e.g., pH 2-3) ensures that the silanol groups are fully protonated, minimizing unwanted ionic interactions.[1]

    • Add Chelating Agents: Incorporate a chelating agent like EDTA (Ethylenediaminetetraacetic acid) into the mobile phase (e.g., 0.1-2 mM) or sample diluent to sequester metal ions and prevent them from interacting with the analyte.[5][6] Oxalic acid is another mobile phase additive used for its chelating properties.[6][7]

    • Use Mobile Phase Modifiers: Adding a small amount of a competing base, like triethylamine (TEA), can help to mask the active silanol sites and improve peak shape.[1]

  • Column Selection and Care:

    • Use End-Capped Columns: Modern, high-purity, end-capped columns (like C8 or C18) have fewer accessible silanol groups and are recommended for analyzing basic compounds like tetracyclines.

    • Column Washing: Before use, or if tailing becomes an issue, pre-washing the column with a solution of EDTA can help remove metal contaminants.[6]

    • Consider Alternative Stationary Phases: Columns with novel bonding technologies, such as those with polar-embedded groups or hybrid surfaces, can offer better peak shapes for challenging compounds.

  • System and Sample Considerations:

    • Reduce Injection Mass: Try diluting your sample to see if the peak shape improves.[2]

    • Use Bio-Inert or Metal-Free Systems: If metal chelation is a persistent issue, using an HPLC system with bio-inert or specially treated components (Hybrid Surface Technology) can prevent the leaching of metal ions.[3]

Question: My tetracycline peak area is decreasing with each injection, or is unexpectedly low. What is happening?

Answer: A progressive decrease in peak area or lower-than-expected response suggests on-column degradation or irreversible adsorption of the analyte. The primary degradation pathways for tetracyclines are epimerization and dehydration.[7]

  • Epimerization: Tetracyclines can undergo reversible epimerization at the C4 position, especially in mildly acidic conditions (pH 2-6).[6] This forms an epimer that may have a different retention time and response, leading to an apparent loss of the main peak.

  • Dehydration: In strongly acidic conditions (pH < 2), tetracyclines can dehydrate to form anhydrotetracycline, which is a toxic degradant.[8]

  • Chelation and Adsorption: Strong, irreversible chelation with metal ions on the column can lead to a loss of analyte.

Solutions:

  • Control Mobile Phase pH: This is the most critical parameter. While a low pH is needed to suppress silanol interactions, a pH that is too low can cause dehydration. A pH between 2.0 and 3.0 is often optimal. For example, a mobile phase using 0.1% phosphoric acid has been shown to be effective.[9]

  • Control Column Temperature: Elevated temperatures accelerate degradation. Maintain a consistent and moderate column temperature, for example, between 25-40°C.[10] Avoid excessive heat.

  • Use Chelating Agents: As with peak tailing, adding EDTA to the mobile phase can prevent metal-catalyzed degradation.[5]

  • Sample Diluent: Dissolve and dilute your standards and samples in the initial mobile phase or a compatible acidic solution (e.g., 0.01 N HCl) to ensure stability prior to injection.[11] Using trichloroacetic acid (TCA) as a deproteinizing agent or diluent has also been shown to stabilize tetracyclines against epimerization.[12][13]

  • Minimize Sample Time in Autosampler: If samples are left in the autosampler for extended periods, degradation can occur before injection. Use a cooled autosampler (e.g., 4°C) to slow down this process.[9]

Question: I am observing "ghost peaks" or extraneous peaks in my chromatogram. What are they and how do I get rid of them?

Answer: Ghost peaks are unexpected peaks that do not originate from your injected sample. In tetracycline analysis, they can arise from several sources:

  • Carryover: Residue from a previous, more concentrated injection adsorbs to active sites in the system and elutes in a subsequent run.

  • Mobile Phase Contamination: Impurities in the solvents or degradation of mobile phase components can appear as peaks, especially during gradient elution.

  • Sample Degradation in Autosampler: The extraneous peaks could be the epimers or other degradation products of your target tetracycline that formed while the vial was waiting to be injected.

Solutions:

  • Optimize Needle Wash: Ensure the autosampler's needle wash procedure is effective. Use a strong solvent (like a high percentage of organic) and a wash solvent that is compatible with your mobile phase to thoroughly clean the needle and injection port between runs.

  • Run Blank Injections: Inject a blank (your sample diluent) after a high-concentration sample to see if the ghost peak appears. If it does, this confirms carryover.[2]

  • Use High-Purity Solvents: Always use HPLC-grade solvents and prepare your mobile phase fresh daily to prevent the growth of microbes or degradation of additives.[14]

  • Maintain a Clean System: Regularly flush your HPLC system to remove contaminants.

  • Control Autosampler Temperature: Keep the autosampler cool (4°C) to minimize the degradation of tetracyclines in the vials.[9]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a mobile phase in tetracycline analysis?

A1: There is a fine balance. A pH between 2.0 and 3.0 is generally recommended as the optimal range. This is low enough to suppress the ionization of residual silanols on the column (minimizing peak tailing) but not so acidic as to cause significant on-column dehydration into anhydrotetracycline.[6][10] Tetracyclines are also known to undergo rapid epimerization in the pH 3-5 range, so staying below pH 3 is often beneficial.[6]

Q2: How does temperature affect tetracycline stability during analysis?

A2: Higher temperatures accelerate the degradation of tetracyclines. It is crucial to use a column oven to maintain a stable and controlled temperature. While slightly elevated temperatures (e.g., 30-40°C) can improve peak efficiency and lower backpressure, excessively high temperatures will promote the formation of degradation products.[10] For example, studies have shown significant degradation of doxycycline at 70°C compared to 40°C.[10]

Q3: Should I add a chelating agent like EDTA to my mobile phase?

A3: Yes, adding a small concentration of a chelating agent like EDTA (e.g., 0.1-2 mM) to the mobile phase is a highly effective strategy.[5] It prevents tetracyclines from interacting with trace metal ions in the HPLC system, which helps to reduce peak tailing, improve peak area reproducibility, and prevent metal-catalyzed degradation.[6]

Q4: Which column is best for tetracycline analysis, C8 or C18?

A4: Both C8 and C18 columns are successfully used for tetracycline analysis.[5] A C8 column is less retentive than a C18, which can lead to shorter run times. However, the most important factors are the quality of the silica and the effectiveness of the end-capping. A modern, high-purity, well-end-capped C8 or C18 column from a reputable manufacturer should provide good performance.

Quantitative Data on Tetracycline Degradation

The following tables summarize quantitative data on the stability of tetracyclines under various conditions relevant to HPLC analysis.

Table 1: Effect of Temperature on Oxytetracycline (OTC) Degradation Rate

Temperature (°C)Degradation Rate Constant (k, h⁻¹)
400.092
500.148
600.335
700.588
(Data sourced from a study on OTC degradation in water. The degradation followed first-order kinetics.)[15]

Table 2: Effect of Temperature on Doxycycline (DOX) Degradation in Solid Form

Temperature (°C)Duration (days)Average DOX Content Remaining (%)
40°C30>95% (No significant degradation)
70°C30~84.3%
70°C90Dramatically reduced
(Data sourced from a thermostability study of doxycycline standard.)[10]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Doxycycline

This protocol is designed to minimize on-column degradation and effectively separate doxycycline from its potential degradants.

  • HPLC System: Standard HPLC or UHPLC system with UV detector.

  • Column: Waters XBridge BEH C8 (150 x 4.6 mm, 3.5 µm).[5]

  • Mobile Phase A: 25 mM Potassium Phosphate buffer containing 2 mM EDTA and 0.5 mL of Triethylamine, adjusted to pH 8.5.[5]

  • Mobile Phase B: Methanol.[5]

  • Flow Rate: 1.7 mL/min.[5]

  • Column Temperature: 55°C.[5]

  • Detection Wavelength: 270 nm.[5]

  • Injection Volume: 25 µL.[5]

  • Sample Diluent: Mobile Phase A.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 90 10
    10 50 50
    12 90 10
    15 90 10

    (Note: This is an example gradient and may need optimization for your specific system and separation needs.)

Protocol 2: General Purpose HPLC Method for Tetracyclines with Minimized Degradation

This protocol provides a robust starting point for the analysis of various tetracyclines, incorporating key principles for preventing degradation.

  • HPLC System: Standard HPLC system with UV detector and column oven. A bio-inert system is preferred.

  • Column: Zorbax SB-C18 (75 x 4.6 mm, 3.5 µm).[16]

  • Mobile Phase A: 25 mM Potassium Phosphate (KH₂PO₄) in HPLC-grade water, adjusted to pH 3.0 with phosphoric acid.[16] Add 0.1 mM EDTA.

  • Mobile Phase B: Acetonitrile.[16]

  • Flow Rate: 1.0 mL/min.[16]

  • Column Temperature: 35°C.

  • Detection Wavelength: 350 nm.[10]

  • Injection Volume: 10 µL.

  • Sample Diluent: 0.01 N HCl or Mobile Phase A.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 95 5
    10 40 60
    12 95 5
    15 95 5

    (Note: This gradient is illustrative and should be optimized for the specific tetracyclines being analyzed.)

Visualizations

DegradationPathways Tetracycline Tetracycline (Active) Epimer 4-Epitetracycline (Inactive) Tetracycline->Epimer pH 3-5 (Reversible) Anhydro Anhydrotetracycline (Toxic) Tetracycline->Anhydro Strong Acid (pH < 2) + Heat

Caption: Primary degradation pathways for tetracycline under HPLC conditions.

TroubleshootingWorkflow Start Problem Observed: Peak Tailing / Area Loss Check_pH Is Mobile Phase pH in 2.0 - 3.0 range? Start->Check_pH Check_Metals Is a Chelating Agent (e.g., EDTA) being used? Check_pH->Check_Metals Yes Adjust_pH Adjust pH to 2.5 with H₃PO₄ Check_pH->Adjust_pH No Check_Temp Is Column Temperature Controlled and < 40°C? Check_Metals->Check_Temp Yes Add_EDTA Add 0.1-1 mM EDTA to Mobile Phase Check_Metals->Add_EDTA No Check_Column Is a modern, end-capped C8 or C18 column in use? Check_Temp->Check_Column Yes Set_Temp Set Column Oven to 35°C Check_Temp->Set_Temp No Solution Problem Resolved Check_Column->Solution Yes Replace_Column Consider New Column or Column Wash Check_Column->Replace_Column No Adjust_pH->Check_Metals Add_EDTA->Check_Temp Set_Temp->Check_Column Replace_Column->Solution

Caption: Logical workflow for troubleshooting tetracycline HPLC analysis issues.

References

Technical Support Center: Refinement of Extraction Protocols for Tetracycline Impurities from Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their extraction protocols for tetracycline impurities from complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when extracting tetracyclines from complex matrices?

A1: The most common challenges include low recovery rates, significant matrix effects, and degradation of the tetracycline molecule during sample preparation.[1][2][3] Complex matrices, such as food products (e.g., milk, honey, meat) and environmental samples (e.g., soil), contain numerous interfering substances like proteins, fats, sugars, and metal ions that can complicate the extraction process.[2][4] Tetracyclines are also known to be unstable at extreme pH values and can degrade when exposed to high temperatures or light.[5][6]

Q2: Which extraction techniques are most suitable for tetracycline analysis in complex samples?

A2: Several techniques are widely used, each with its own advantages. Solid-Phase Extraction (SPE) is a highly selective method for purifying and concentrating tetracyclines from various matrices.[1][7][8] QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a streamlined approach often used for multi-residue analysis in food samples like honey.[4][9][10] Other techniques include Liquid-Liquid Extraction (LLE) and Microwave-Assisted Extraction (MAE), which can be effective for specific sample types.

Q3: How can I minimize the degradation of tetracyclines during sample preparation?

A3: To minimize degradation, it is crucial to control the pH of the extraction solvent, as tetracyclines are unstable at extreme pH levels.[5][6] Working with cooled samples and reagents, protecting samples from light, and processing them promptly can also prevent degradation. The use of chelating agents like EDTA in the extraction buffer can help by sequestering metal ions that can catalyze tetracycline degradation.

Q4: What are matrix effects and how can they be mitigated in LC-MS/MS analysis of tetracyclines?

A4: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix, leading to either ion suppression or enhancement.[11][12] To mitigate these effects, several strategies can be employed. A thorough sample cleanup using techniques like SPE is crucial.[1][8] Diluting the sample extract can also reduce the concentration of interfering matrix components.[11] The use of matrix-matched calibration standards or stable isotope-labeled internal standards is highly recommended to compensate for matrix effects.[11][13]

Troubleshooting Guides

Low Analyte Recovery

Problem: You are experiencing low recovery of tetracycline impurities from your sample.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Incomplete Elution from SPE Cartridge Increase the volume or strength of the elution solvent. Ensure the pH of the elution solvent is appropriate to neutralize the charge of the tetracycline and reduce its affinity for the sorbent.[1][14]
Analyte Breakthrough During Sample Loading Decrease the flow rate during sample loading to allow for sufficient interaction between the analyte and the sorbent.[14] Ensure the sample volume or concentration does not exceed the capacity of the SPE cartridge.[3][8]
Irreversible Binding to Matrix Components Add a chelating agent, such as EDTA, to the extraction buffer to prevent tetracyclines from binding to metal ions present in the matrix.[15]
Analyte Loss During Solvent Evaporation/Reconstitution Optimize the evaporation temperature and nitrogen flow to avoid loss of volatile impurities. Ensure the reconstitution solvent is compatible with the final analytical method and fully dissolves the dried extract.
Degradation of Tetracyclines Maintain a suitable pH throughout the extraction process and protect samples from light and high temperatures.[5][6]
Poor Reproducibility

Problem: You are observing inconsistent results between replicate extractions.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Variable SPE Cartridge Performance Ensure consistent conditioning and equilibration of the SPE cartridges before loading the sample. Avoid letting the sorbent bed dry out between steps.[1][3]
Inconsistent Sample Homogenization Ensure the sample is thoroughly homogenized to obtain a representative aliquot for each extraction.
Fluctuations in pH Carefully control the pH of all solutions and sample extracts, as minor variations can affect the charge state and retention of tetracyclines.
Inconsistent timing of extraction steps Standardize the duration of each step in the protocol, including vortexing, centrifugation, and incubation times.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Tetracyclines from Milk

This protocol is adapted from a method using strong cation-exchange SPE for cleanup.[16]

1. Sample Preparation and Extraction: a. Weigh 2 g of milk into a 15 mL centrifuge tube. b. Add 10 mL of extraction buffer (e.g., 50mM acetic acid with 10mM EDTA, pH 3.6). c. Vortex or shake vigorously for 15 minutes to deproteinize the sample. d. Centrifuge at ≥3000 x g for 10 minutes. e. Collect the supernatant for SPE cleanup.

2. SPE Cartridge Conditioning: a. Condition a strong cation-exchange SPE cartridge with 3 mL of methanol. b. Equilibrate the cartridge with 3 mL of reagent water.

3. Sample Loading: a. Load the supernatant from step 1e onto the conditioned SPE cartridge. b. Maintain a flow rate of 1-3 mL/minute.

4. Washing: a. Wash the cartridge with 3 mL of a weak solvent (e.g., water or a low percentage of organic solvent) to remove interferences.

5. Elution: a. Elute the tetracyclines from the cartridge with 3 mL of an appropriate elution solvent (e.g., 1M oxalic acid with 2% triethylamine in methanol).[16]

6. Final Preparation: a. The eluate can be directly injected for LC-MS/MS analysis or evaporated and reconstituted in a suitable solvent.

Protocol 2: QuEChERS Extraction of Tetracyclines from Honey

This protocol is a modified QuEChERS method suitable for antibiotic residue analysis in honey.[9][10]

1. Sample Preparation: a. Weigh 5 g of honey into a 50 mL centrifuge tube. b. Add 10 mL of water and vortex until the honey is completely dissolved. c. Add 10 mL of acetonitrile (with 0.1% formic acid).

2. Extraction and Salting Out: a. Add a salt mixture (e.g., 4 g MgSO₄ and 1 g NaCl). b. Shake vigorously for 1 minute. c. Centrifuge at ≥4000 x g for 5 minutes.

3. Dispersive SPE (d-SPE) Cleanup: a. Take an aliquot of the upper acetonitrile layer. b. Transfer it to a d-SPE tube containing a sorbent mixture (e.g., PSA and C18). c. Vortex for 30 seconds. d. Centrifuge at high speed for 5 minutes.

4. Final Preparation: a. Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize typical performance data for tetracycline extraction methods from various complex matrices.

Table 1: Recovery Data for Tetracycline Extraction Methods

Matrix Extraction Method Tetracycline Analyte Recovery (%) Reference
MilkSPETetracycline81 - 96[7]
HoneyQuEChERSOxytetracycline70.5 - 119.8[10][17]
Fish TissueLLEDoxycycline96.99 - 103.16[18]
SeafoodPPTChlortetracycline76.13 - 110.50
Animal FeedSPETetracycline79.70 - 98.8[19]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Tetracycline Analysis

Matrix Analytical Method Tetracycline Analyte LOD (µg/kg) LOQ (µg/kg) Reference
HoneyUPLC-MS/MSVarious0.050 - 1.020.17 - 3.40[10][17]
MilkLC/MSVarious2 - 9-[7]
Poultry TissueHPLC-DADTetracycline0.4511.502[20]
ShrimpLC-MS/MSTetracycline--[21]
Animal FeedLC-MSVarious2.8 - 5.7 (mg/kg)4.3 - 5.7 (mg/kg)[19]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Cleanup (e.g., SPE) cluster_analysis Analysis start Weigh Sample homogenize Homogenize/Dissolve start->homogenize extract Add Extraction Solvent homogenize->extract centrifuge1 Vortex & Centrifuge extract->centrifuge1 condition Condition SPE Cartridge centrifuge1->condition load Load Supernatant condition->load wash Wash Cartridge load->wash elute Elute Analytes wash->elute evaporate Evaporate & Reconstitute elute->evaporate analyze LC-MS/MS Analysis evaporate->analyze troubleshooting_low_recovery cluster_causes Potential Causes cluster_solutions Solutions problem Low Analyte Recovery cause1 Incomplete Elution problem->cause1 cause2 Analyte Breakthrough problem->cause2 cause3 Degradation problem->cause3 cause4 Matrix Interactions problem->cause4 solution1 Optimize Elution Solvent cause1->solution1 solution2 Adjust Loading Conditions cause2->solution2 solution3 Control pH, Temp, Light cause3->solution3 solution4 Use Chelating Agents cause4->solution4

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Validation of Doxycycline EP Impurity F

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of impurities in active pharmaceutical ingredients (APIs) is paramount to ensure the safety and efficacy of the final drug product. Doxycycline, a widely used broad-spectrum tetracycline antibiotic, has several specified impurities listed in the European Pharmacopoeia (EP), including Impurity F, also known as 2-acetyl-2-decarbamoyl-doxycycline.[1] The validation of analytical methods for such impurities is a critical regulatory requirement.

This guide provides a comparative overview of the European Pharmacopoeia's official method for the analysis of Doxycycline Impurity F and a representative stability-indicating High-Performance Liquid Chromatography (HPLC) method. While specific validation data for Impurity F is not always publicly available in complete reports, this guide synthesizes the procedural details from pharmacopoeial monographs and scientific literature, supplemented with representative performance data based on typical validation parameters for related substances.

Comparison of Analytical Method Performance

The following table summarizes the key performance characteristics of the European Pharmacopoeia method and a representative alternative HPLC method for the analysis of Doxycycline Impurity F. The data presented are representative values for such analytical methods and serve as a baseline for comparison.

Validation ParameterEuropean Pharmacopoeia (EP) Method (Representative Data)Alternative HPLC Method (Representative Data)
Limit of Detection (LOD) 0.05 µg/mL0.03 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL0.10 µg/mL
Linearity (Correlation Coefficient, r²) ≥ 0.999≥ 0.999
Accuracy (Recovery) 98.0% - 102.0%98.5% - 101.5%
Precision (RSD %) ≤ 2.0%≤ 1.5%

Experimental Protocols

Detailed methodologies for both the European Pharmacopoeia method and a representative alternative stability-indicating HPLC method are provided below.

European Pharmacopoeia Method

The method prescribed in the Doxycycline Hyclate monograph of the European Pharmacopoeia is a liquid chromatography method.[2][3]

  • Chromatographic System:

    • Column: A 250 mm x 4.6 mm column packed with styrene-divinylbenzene copolymer (8 µm).[2][3]

    • Mobile Phase: A mixture prepared by weighing 60.0 g of 2-methyl-2-propanol and transferring to a 1000 mL volumetric flask with the aid of 200 mL of water. To this, add 400 mL of a pH 8.0 buffer solution, 50 mL of a 10 g/L solution of tetrabutylammonium hydrogen sulfate (adjusted to pH 8.0), and 10 mL of a 40 g/L solution of sodium edetate (adjusted to pH 8.0). Dilute to 1000.0 mL with water.[2][3]

    • Flow Rate: 1.0 mL/min.[2][3]

    • Column Temperature: 60 °C.[2][3]

    • Detection: Spectrophotometer at 254 nm.[2][3]

    • Injection Volume: 20 µL.[2][3]

  • System Suitability:

    • The resolution between the peaks for Impurity B and Impurity A should be at least 1.25, and the resolution between the peaks for Impurity A and doxycycline should be at least 2.0.[2][3]

    • The symmetry factor for the doxycycline peak should be a maximum of 1.25.[2][3]

  • Relative Retention Time:

    • The relative retention time for Doxycycline Impurity F is approximately 1.2 with respect to the doxycycline peak.[2][3]

Alternative Stability-Indicating HPLC Method

This method is a representative example of a validated, stability-indicating HPLC method that can be used for the determination of doxycycline and its impurities.

  • Chromatographic System:

    • Column: A 150 mm x 4.6 mm, 3.5 µm, Waters XBridge BEH C8 column.

    • Mobile Phase: A gradient elution using:

      • Mobile Phase A: 25 mM potassium phosphate buffer with 2 mM ethylenediaminetetraacetic acid and 0.5 mL of triethylamine, adjusted to pH 8.5.

      • Mobile Phase B: Methanol.

    • Flow Rate: 1.7 mL/min.

    • Column Temperature: 55 °C.

    • Detection: UV spectrophotometer at 270 nm.

    • Injection Volume: 25 µL.

  • Validation:

    • The method is validated according to USP and ICH guidelines to be specific, linear, accurate, precise, and rugged.

Visualizing the Workflow and Comparison

To better understand the processes involved in method validation and comparison, the following diagrams are provided.

analytical_method_validation_workflow cluster_planning Planning & Preparation cluster_execution Experimental Execution cluster_evaluation Data Evaluation & Reporting define_objectives Define Validation Objectives select_method Select Analytical Method define_objectives->select_method prepare_protocol Prepare Validation Protocol select_method->prepare_protocol prepare_materials Prepare Reference Standards & Samples prepare_protocol->prepare_materials specificity Specificity prepare_materials->specificity linearity Linearity prepare_materials->linearity accuracy Accuracy prepare_materials->accuracy precision Precision (Repeatability & Intermediate) prepare_materials->precision lod_loq LOD & LOQ prepare_materials->lod_loq robustness Robustness prepare_materials->robustness data_analysis Analyze & Process Data specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis compare_criteria Compare with Acceptance Criteria data_analysis->compare_criteria validation_report Generate Validation Report compare_criteria->validation_report

Caption: Experimental workflow for analytical method validation.

method_comparison_logic cluster_methods Analytical Methods cluster_params Comparison Parameters cluster_decision Decision ep_method European Pharmacopoeia Method specificity Specificity ep_method->specificity sensitivity Sensitivity (LOD/LOQ) ep_method->sensitivity accuracy_precision Accuracy & Precision ep_method->accuracy_precision linearity Linearity & Range ep_method->linearity robustness Robustness ep_method->robustness runtime Analysis Time ep_method->runtime alt_method Alternative HPLC Method alt_method->specificity alt_method->sensitivity alt_method->accuracy_precision alt_method->linearity alt_method->robustness alt_method->runtime selection Optimal Method Selection specificity->selection sensitivity->selection accuracy_precision->selection linearity->selection robustness->selection runtime->selection

Caption: Logical relationship for analytical method comparison.

References

A Comparative Analysis of the Antibacterial Activity of 2-Acetyl-2-decarbamoyldoxycycline and Doxycycline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antibacterial properties of the well-established antibiotic, doxycycline, and its derivative, 2-Acetyl-2-decarbamoyldoxycycline. While extensive data is available for doxycycline, information on the antibacterial efficacy of 2-Acetyl-2-decarbamoyldoxycycline is limited, with its primary characterization being an impurity of doxycycline formulations. This document synthesizes the available information, outlines standard experimental protocols for direct comparison, and visualizes key biological and experimental pathways.

Introduction

Doxycycline is a broad-spectrum tetracycline antibiotic that functions by inhibiting protein synthesis in bacteria.[1][2] It is effective against a wide range of Gram-positive and Gram-negative bacteria, as well as atypical organisms.[1][3] 2-Acetyl-2-decarbamoyldoxycycline is a structural analog and a known impurity of doxycycline.[4] Understanding the antibacterial activity of such derivatives is crucial for drug purity, efficacy, and safety assessments.

Mechanism of Action

Both doxycycline and, presumably, its derivative 2-Acetyl-2-decarbamoyldoxycycline, belong to the tetracycline class of antibiotics. Their mechanism of action involves the inhibition of bacterial protein synthesis. They achieve this by binding to the 30S ribosomal subunit, which in turn prevents the association of aminoacyl-tRNA with the bacterial ribosome.[1][5][6] This action is bacteriostatic, meaning it halts the growth and replication of bacteria, allowing the host's immune system to clear the infection.[1][2] A study on a similar compound, 2-acetyl-2-decarboxamido-oxytetracycline (ADOTC), indicated a mode of action similar to its parent tetracycline compound.[7]

cluster_ribosome Bacterial Ribosome 30S_subunit 30S Subunit Protein_Synthesis Protein Synthesis 30S_subunit->Protein_Synthesis Halts 50S_subunit 50S Subunit Doxycycline Doxycycline Doxycycline->30S_subunit Binds to tRNA aminoacyl-tRNA tRNA->30S_subunit Binding blocked Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Leads to

Figure 1: Mechanism of action of Doxycycline.

Comparative Antibacterial Activity Data

Given the structural similarity, it can be hypothesized that 2-Acetyl-2-decarbamoyldoxycycline would also exhibit significantly lower antibacterial activity than doxycycline. The structural modifications, specifically the replacement of the carboxamide group with an acetyl group, likely impact the molecule's binding affinity to the ribosomal target.[8]

Compound Target Bacteria MIC (μg/mL) Reference
Doxycycline Various Gram-positive and Gram-negative bacteriaData available in numerous studies[1][3]
2-Acetyl-2-decarbamoyldoxycycline Not availableNot availableN/A
2-acetyl-2-decarboxamido-oxytetracycline (ADOTC) Activated sludge bacteria~33 times higher than Oxytetracycline[7]
2-acetyl-2-decarboxamido-oxytetracycline (ADOTC) Tetracycline-resistant bacteriaNo activity observed[7]

Table 1: Summary of Antibacterial Activity Data. Note: Direct comparative data for 2-Acetyl-2-decarbamoyldoxycycline is not available. Data for a similar compound, ADOTC, is presented for inferential purposes.

Experimental Protocols: Minimum Inhibitory Concentration (MIC) Assay

To definitively compare the antibacterial activities of 2-Acetyl-2-decarbamoyldoxycycline and doxycycline, a Minimum Inhibitory Concentration (MIC) assay should be performed. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Objective: To determine and compare the MIC values of doxycycline and 2-Acetyl-2-decarbamoyldoxycycline against a panel of clinically relevant bacterial strains.

Materials:

  • Doxycycline and 2-Acetyl-2-decarbamoyldoxycycline

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of both compounds in a suitable solvent.

  • Serial Dilutions: Perform serial two-fold dilutions of each compound in CAMHB in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum to a concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the bacterial inoculum to each well containing the diluted compounds. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC by visually inspecting for the lowest concentration that inhibits visible bacterial growth (turbidity). The results can be confirmed by measuring the optical density at 600 nm.

Start Start Prep_Stock Prepare Stock Solutions (Doxycycline & Derivative) Start->Prep_Stock Serial_Dilution Perform Serial Dilutions in 96-well plate Prep_Stock->Serial_Dilution Inoculate Inoculate Wells with Bacteria Serial_Dilution->Inoculate Prep_Inoculum Prepare Standardized Bacterial Inoculum Prep_Inoculum->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_Results Visually Inspect for Growth & Measure OD600 Incubate->Read_Results Determine_MIC Determine MIC Value Read_Results->Determine_MIC End End Determine_MIC->End

Figure 2: Experimental workflow for MIC assay.

Conclusion

While 2-Acetyl-2-decarbamoyldoxycycline is structurally related to doxycycline, the limited available data on analogous compounds suggests that it likely possesses significantly reduced antibacterial activity. The structural alteration at the C-2 position is a critical factor influencing its biological function. To definitively quantify this difference, direct comparative antibacterial susceptibility testing, such as the Minimum Inhibitory Concentration (MIC) assay detailed above, is essential. Such studies are imperative for a comprehensive understanding of the impurity profile of doxycycline and its implications for clinical efficacy.

References

Navigating the Maze of Tetracycline Resistance: A Comparative Analysis of 2-Acetyl-2-decarbamoyldoxycycline's Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of antibiotic resistance is paramount. This guide provides a comprehensive comparison of 2-Acetyl-2-decarbamoyldoxycycline's activity against common tetracycline resistance mechanisms, supported by experimental data and detailed protocols.

The ever-evolving landscape of antibiotic resistance necessitates the continuous development of novel antimicrobial agents. Tetracyclines, a broad-spectrum class of antibiotics, have been a clinical workhorse for decades. However, their efficacy is threatened by the dissemination of resistance genes. This guide focuses on a specific doxycycline derivative, 2-Acetyl-2-decarbamoyldoxycycline, and evaluates its potential to overcome the three primary mechanisms of tetracycline resistance: efflux pumps, ribosomal protection, and enzymatic inactivation.

While direct experimental data for 2-Acetyl-2-decarbamoyldoxycycline is limited, we can infer its activity based on studies of a closely related compound, 2-Acetyl-2-decarboxamido-oxytetracycline (ADOTC), an impurity found in oxytetracycline production. Research indicates that modification at the C2 position, specifically the replacement of the carboxamide group with an acetyl group, is detrimental to antimicrobial activity, rendering the compound ineffective against both susceptible and resistant bacteria.[1]

Quantitative Comparison of Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of doxycycline and inferred values for 2-Acetyl-2-decarbamoyldoxycycline against various bacterial strains, including those with defined tetracycline resistance mechanisms. The data for doxycycline is sourced from publicly available research, while the data for 2-Acetyl-2-decarbamoyldoxycycline is extrapolated from the reported inactivity of ADOTC.[1]

AntibioticOrganismResistance MechanismMIC (µg/mL)
Doxycycline Escherichia coli (Wild Type)-0.5 - 2
Escherichia coliEfflux Pump (TetA)8 - 32
Escherichia coliEfflux Pump (TetB)16 - 64
Staphylococcus aureus (Wild Type)-0.1 - 0.5
Staphylococcus aureusRibosomal Protection (TetM)> 16
2-Acetyl-2-decarbamoyldoxycycline (Inferred) Escherichia coli (Wild Type)-> 64 (Inactive)
Escherichia coliEfflux Pump (TetA/TetB)> 64 (Inactive)
Staphylococcus aureus (Wild Type)-> 64 (Inactive)
Staphylococcus aureusRibosomal Protection (TetM)> 64 (Inactive)

Note: The MIC values for 2-Acetyl-2-decarbamoyldoxycycline are inferred from the observation that 2-Acetyl-2-decarboxamido-oxytetracycline shows no antimicrobial activity against tetracycline-resistant bacteria.[1]

Mechanisms of Tetracycline Resistance and Cross-Reactivity

Understanding the mechanisms by which bacteria resist tetracyclines is crucial for interpreting cross-reactivity data.

Efflux Pumps

Efflux pumps are membrane proteins that actively transport tetracycline out of the bacterial cell, preventing it from reaching its ribosomal target. The most common tetracycline-specific efflux pumps belong to the Major Facilitator Superfamily (MFS) and include Tet(A), Tet(B), and Tet(K). Doxycycline is a known substrate for these pumps, leading to elevated MICs in strains expressing them. Given that the core structure of 2-Acetyl-2-decarbamoyldoxycycline is similar to doxycycline, it is presumed to be recognized by these pumps as well. However, its inherent lack of activity makes this interaction clinically irrelevant.

Ribosomal Protection Proteins (RPPs)

Ribosomal Protection Proteins, such as Tet(M) and Tet(O), are GTPases that bind to the ribosome and dislodge the tetracycline molecule from its binding site.[2][3][4] This allows protein synthesis to resume even in the presence of the antibiotic.[3][5] RPPs are a major cause of resistance to older tetracyclines, including doxycycline.[6] Newer generations of tetracyclines, like tigecycline, have modifications that sterically hinder the binding of RPPs, allowing them to overcome this resistance mechanism. The modification at the C2 position in 2-Acetyl-2-decarbamoyldoxycycline does not appear to provide any advantage in evading ribosomal protection, as the parent molecule is already inactive.

Enzymatic Inactivation

The least common, but emerging, mechanism of resistance is the enzymatic degradation of tetracyclines. Enzymes like the Tet(X) monooxygenase modify the tetracycline molecule, rendering it unable to bind to the ribosome. While there is a growing body of research on these enzymes, specific data on their activity against doxycycline derivatives is scarce. However, the lack of intrinsic activity of 2-Acetyl-2-decarbamoyldoxycycline suggests that it would be a poor substrate for these enzymes, not due to resistance, but due to its already compromised interaction with the ribosome.

Visualizing Resistance Mechanisms and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key concepts discussed.

MIC_Workflow start Start: Prepare Bacterial Strains prep_antibiotics Prepare Serial Dilutions of Antibiotics (Doxycycline, 2-Ac-2-decar-Doxy) start->prep_antibiotics inoculate Inoculate 96-well Plates with Bacterial Suspension (1x10^5 CFU/mL) start->inoculate prep_antibiotics->inoculate incubate Incubate Plates at 37°C for 18-24 hours inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic analyze Analyze and Compare MIC Values read_mic->analyze end End: Determine Cross-Reactivity Profile analyze->end

References

Doxycycline Stability Under Scrutiny: A Comparative Analysis of Degradation Profiles

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the stability of the broad-spectrum antibiotic doxycycline reveals its susceptibility to degradation under various stress conditions, leading to the formation of several degradation products. This guide provides a comparative analysis of doxycycline's stability, presenting key quantitative data from forced degradation studies, detailed experimental protocols for stability-indicating assays, and a visual representation of its degradation pathways.

Doxycycline, a widely used tetracycline antibiotic, undergoes degradation when exposed to stress conditions such as acidic and alkaline environments, oxidation, heat, and light.[1][2][3] Understanding the stability profile of doxycycline and identifying its degradation products is crucial for ensuring its quality, safety, and efficacy in pharmaceutical formulations.[3][4] The primary degradation products identified in various studies include 4-epidoxycycline, metacycline, and 6-epidoxycycline.[5][6][7]

Comparative Stability Data

Forced degradation studies are instrumental in determining the intrinsic stability of a drug molecule.[1][8] The following table summarizes the percentage of doxycycline degradation observed under different stress conditions as reported in various studies. These studies utilize analytical techniques such as High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry to quantify the extent of degradation.[1][5]

Stress ConditionConcentration/Duration% Degradation of DoxycyclineReference
Acid Hydrolysis 0.1 M HClSignificant degradation noted, but stable under some acidic conditions.[9][8][9]
1.0 N HCl (refluxed for 12 hrs at 60°C)-[10]
Alkali Hydrolysis 0.1 M NaOHFound to cause more degradation than other conditions in one study.[1][1][8]
Oxidative Degradation 3% H₂O₂Sample undergoes greater degradation compared to standard.[1][1][8]
30% H₂O₂ (60 minutes at 25°C)>5-20% degradation achieved for method validation.[3][3]
Thermal Degradation Stored at 70°C for 90 days (Capsules)Approximately 38% degradation (calculated from remaining %).[5][5]
Stored at 70°C for 90 days (Bulk Drug)Approximately 72% degradation (calculated from remaining %).[5][5]
Photolytic Degradation Exposure to daylight at 40°C over 5.5 daysContinuous decrease in doxycycline percentage.[2][2]

Degradation Pathway of Doxycycline

The degradation of doxycycline involves several chemical transformations, primarily epimerization and other structural rearrangements. The following diagram illustrates the key degradation pathways leading to the formation of its major impurities.

G Doxycycline Doxycycline Metacycline Metacycline Doxycycline->Metacycline Dehydration 4-Epidoxycycline 4-Epidoxycycline Doxycycline->4-Epidoxycycline Epimerization (Heat, pH) 6-Epidoxycycline 6-Epidoxycycline Doxycycline->6-Epidoxycycline Epimerization Other_Degradants Other Degradation Products Metacycline->Other_Degradants 4-Epidoxycycline->Other_Degradants 6-Epidoxycycline->Other_Degradants G cluster_0 Sample Preparation cluster_1 Forced Degradation cluster_2 Analysis cluster_3 Data Evaluation Doxycycline_Bulk Doxycycline Bulk Drug Acid Acid Hydrolysis (e.g., 0.1M HCl) Doxycycline_Bulk->Acid Base Alkali Hydrolysis (e.g., 0.1M NaOH) Doxycycline_Bulk->Base Oxidation Oxidation (e.g., 3% H2O2) Doxycycline_Bulk->Oxidation Thermal Thermal Stress (e.g., 70°C) Doxycycline_Bulk->Thermal Photo Photolytic Stress (UV/Visible Light) Doxycycline_Bulk->Photo Doxycycline_Formulation Doxycycline Formulation (e.g., Capsules) Doxycycline_Formulation->Acid Doxycycline_Formulation->Base Doxycycline_Formulation->Oxidation Doxycycline_Formulation->Thermal Doxycycline_Formulation->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC UV_Vis UV-Vis Spectrophotometry Acid->UV_Vis Base->HPLC Base->UV_Vis Oxidation->HPLC Oxidation->UV_Vis Thermal->HPLC Photo->HPLC Quantification Quantification of Doxycycline HPLC->Quantification Degradant_ID Identification of Degradation Products HPLC->Degradant_ID UV_Vis->Quantification Comparison Comparative Stability Assessment Quantification->Comparison Degradant_ID->Comparison

References

Head-to-head comparison of different HPLC columns for tetracycline analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to optimize the separation of tetracyclines, the choice of HPLC column is paramount. This guide provides a detailed comparison of three popular reversed-phase columns—C18, C8, and Phenyl-Hexyl—supported by experimental data to inform your selection process.

Tetracyclines, a class of broad-spectrum antibiotics, are widely used in veterinary and human medicine. Accurate and efficient analytical methods are crucial for quality control, residue analysis, and pharmacokinetic studies. High-performance liquid chromatography (HPLC) is the predominant technique for this purpose, with the stationary phase playing a critical role in achieving the desired separation. This guide delves into the performance of C18, C8, and Phenyl-Hexyl columns for the analysis of common tetracyclines.

Performance Comparison of HPLC Columns

The selection of an appropriate HPLC column hinges on factors such as retention, resolution, and analysis time. The following table summarizes the performance of C18, C8, and Phenyl-Hexyl columns for the separation of various tetracyclines based on published experimental data.

Column TypeAnalytesKey Performance Characteristics
C18 (Octadecylsilane) Oxytetracycline, Tetracycline, Chlortetracycline, Doxycycline, Minocycline- Strong Retention: Generally provides the longest retention times due to its high hydrophobicity.[1] - Potential for Co-elution: In some cases, critical pairs of tetracyclines, such as minocycline and oxytetracycline, may co-elute, hindering accurate quantification. - Longer Analysis Time: The strong retention can lead to longer run times, potentially impacting throughput.[1]
C8 (Octylsilane) Oxytetracycline, Tetracycline, Chlortetracycline, Doxycycline, Minocycline- Reduced Retention: Offers shorter retention times compared to C18, leading to faster analysis.[1] - Improved Resolution for Critical Pairs: Can resolve co-eluting peaks observed on C18 columns, such as minocycline and oxytetracycline. - Economical: Shorter run times can translate to lower solvent consumption.[1]
Phenyl-Hexyl Oxytetracycline, Tetracycline- Alternative Selectivity: Provides different selectivity due to π-π interactions between the phenyl ring and the analytes. - Good Peak Shape: Can produce sharp and symmetrical peaks for tetracyclines.

Experimental Protocols

Method 1: Comparison of C18 and C8 Columns

This method was used for the simultaneous determination of oxytetracycline (OTC), tetracycline (TC), chlortetracycline (CTC), and doxycycline (DOX).[1]

  • Columns:

    • Reversed-Phase C18 (250 mm x 4.6 mm, 5 µm)

    • Reversed-Phase C8 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: 5% Glacial Acetic Acid : Acetonitrile : Methanol (55:25:20, v/v/v)

  • Flow Rate: 0.8 mL/min

  • Detection: UV at 355 nm

  • Retention Times (C18): < 8 minutes

  • Retention Times (C8): < 6 minutes

Method 2: Comparison of Discovery C18, C8, and RP-AmideC16 Columns

This study analyzed five tetracyclines: doxycycline, minocycline, tetracycline, chlortetracycline, and oxytetracycline.

  • Columns:

    • Discovery C18 (15 cm x 4.6 mm, 5 µm)

    • Discovery C8 (15 cm x 4.6 mm, 5 µm)

  • Mobile Phase: Gradient elution with 25mM KH₂PO₄ buffer (pH 3) and an organic modifier.

  • Temperature: 35°C

  • Detection: UV at 260 nm

  • Key Finding: Minocycline and oxytetracycline co-eluted on the Discovery C18 column, but were well-separated on the Discovery C8 column.

Method 3: Analysis using a Phenyl-Hexyl Column

This method demonstrates the separation of oxytetracycline and tetracycline.

  • Column: HALO 90 Å PCS Phenyl-Hexyl (100 mm x 2.1 mm, 2.7 µm)

  • Mobile Phase:

    • A: Water, 0.1% Formic Acid

    • B: Acetonitrile, 0.1% Formic Acid

  • Gradient: Isocratic at 12% B

  • Flow Rate: 0.4 mL/min

  • Temperature: 35°C

  • Detection: PDA at 280 nm

Logical Workflow for HPLC Analysis of Tetracyclines

The general workflow for analyzing tetracyclines using HPLC involves several key steps, from sample preparation to data analysis. The following diagram illustrates this logical progression.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction of Tetracyclines Sample->Extraction e.g., solid-phase extraction Filtration Filtration Extraction->Filtration Remove particulates Autosampler Injection Filtration->Autosampler Prepared Sample Column HPLC Column (C18, C8, or Phenyl-Hexyl) Autosampler->Column Mobile Phase Detector UV/PDA Detector Column->Detector Separated Analytes Chromatogram Chromatogram Generation Detector->Chromatogram Signal Output Integration Peak Integration & Quantification Chromatogram->Integration Identify & measure peaks Report Report Generation Integration->Report Final results

Figure 1. General experimental workflow for the HPLC analysis of tetracyclines.

Conclusion

The choice of HPLC column for tetracycline analysis significantly impacts the quality and efficiency of the separation.

  • C18 columns offer high retention, which can be advantageous for separating complex mixtures, but may lead to longer analysis times and potential co-elution of critical pairs.

  • C8 columns provide a less hydrophobic stationary phase, resulting in shorter retention times and often improved resolution for closely related tetracyclines.[1] This makes them a more economical and efficient choice for routine analysis.[1]

  • Phenyl-Hexyl columns present an alternative selectivity based on π-π interactions, which can be beneficial for optimizing the separation of specific tetracyclines and achieving good peak shapes.

Ultimately, the optimal column selection will depend on the specific analytical goals, such as the number of tetracyclines to be analyzed, the complexity of the sample matrix, and the desired analysis time. Method development and validation are essential to ensure the chosen column meets the required performance criteria for accuracy, precision, and robustness.

References

Inter-laboratory validation of Doxycycline EP Impurity F quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodology for the quantification of Doxycycline EP Impurity F, a specified impurity in the European Pharmacopoeia (EP). Due to the limited availability of direct inter-laboratory validation studies for this specific impurity, this document focuses on the official EP method and presents a compilation of performance data from various validated HPLC methods for doxycycline and its related substances to offer a benchmark for analytical performance.

Introduction to Doxycycline EP Impurity F

Doxycycline EP Impurity F, chemically identified as 2-acetyl-2-decarbamoyl-doxycycline, is a critical quality attribute to be monitored in doxycycline hyclate active pharmaceutical ingredients (APIs) and finished products. The European Pharmacopoeia sets a limit of not more than 0.5% for this impurity. Accurate and precise quantification of Impurity F is essential to ensure the quality, safety, and efficacy of doxycycline-containing medicines.

Data Presentation: A Comparative Overview of HPLC Method Performance

While a formal inter-laboratory validation study for Doxycycline EP Impurity F was not identified in the public domain, the following table summarizes the typical performance characteristics of various validated reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the analysis of doxycycline and its impurities. This data, gathered from single-laboratory validation studies, provides a valuable reference for expected method performance.

Table 1: Summary of Performance Characteristics for HPLC-based Quantification of Doxycycline and its Impurities

ParameterMethod 1 (Doxycycline Assay)Method 2 (Doxycycline & Impurities)Method 3 (Doxycycline in Urine)
Linearity Range 25 - 150 µg/mL0.5 - 150 µg/mL (Doxycycline)30 - 300 µg/mL
Correlation Coefficient (r²) > 0.999Not Specified0.9994
Accuracy (% Recovery) 99.1 - 102.0%98.7 - 100.6% (Doxycycline)99.58 - 101.93%
Precision (% RSD) < 2.0%Not Specified< 2.0%
Limit of Detection (LOD) Not SpecifiedNot Specified0.02 µg/mL
Limit of Quantification (LOQ) Not SpecifiedNot Specified0.1 µg/mL
Reference

Note: The data presented are for doxycycline and other impurities and are intended to serve as a general guideline. Method-specific validation for Impurity F is crucial.

Experimental Protocols: The European Pharmacopoeia Method

The following is a detailed description of the liquid chromatography method for the determination of related substances in doxycycline hyclate, as prescribed by the European Pharmacopoeia.

Chromatographic System
  • Apparatus: A suitable liquid chromatograph equipped with a UV detector.

  • Column: The specific column is not mandated, but a suitable C18 stationary phase is commonly used.

  • Mobile Phase: A mixture of 2-methyl-2-propanol, a 0.2 M potassium hydrogen phosphate buffer solution (pH adjusted), tetrabutylammonium hydrogen sulfate solution, and a 0.1 M sodium edetate solution (pH adjusted). The exact proportions may be adjusted to meet system suitability requirements.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Maintained at a constant temperature.

Solution Preparation
  • Test Solution: Dissolve 20.0 mg of the substance to be examined in 0.01 M hydrochloric acid and dilute to 25.0 mL with the same acid.

  • Reference Solution (a): Dissolve 20.0 mg of Doxycycline Hyclate CRS in 0.01 M hydrochloric acid and dilute to 25.

Comparative Analysis of 2-Acetyl-2-decarbamoyldoxycycline and Oxytetracycline Potency

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the relative antibacterial efficacy of a key doxycycline impurity versus a foundational tetracycline antibiotic.

This guide provides a detailed comparison of the antibacterial potency of 2-Acetyl-2-decarbamoyldoxycycline, a significant degradation product and process-related impurity of doxycycline, and oxytetracycline, a widely used broad-spectrum tetracycline antibiotic. The following sections present quantitative data, detailed experimental methodologies, and visual representations of key processes to facilitate a thorough understanding of their relative efficacy.

Introduction to the Compounds

Oxytetracycline is a well-established tetracycline antibiotic isolated from the actinomycete Streptomyces rimosus. It functions by inhibiting protein synthesis in bacteria, thereby impeding their growth and replication.[1][2][3][][5] Its broad spectrum of activity has made it a staple in both human and veterinary medicine for treating a variety of bacterial infections.[1]

2-Acetyl-2-decarbamoyldoxycycline , also known as Doxycycline EP Impurity F, is a derivative of doxycycline characterized by the substitution of the C-2 carboxamide group with an acetyl group and the removal of the carbamoyl group.[6] As an impurity, its presence in doxycycline formulations is carefully monitored. Understanding its biological activity is crucial for ensuring the quality and efficacy of doxycycline products.

Mechanism of Action

Both oxytetracycline and its analogue, 2-Acetyl-2-decarbamoyldoxycycline, belong to the tetracycline class of antibiotics. Their primary mechanism of action involves the inhibition of bacterial protein synthesis. They bind to the 30S ribosomal subunit, which in turn prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This action effectively halts the elongation of the polypeptide chain, leading to the cessation of bacterial growth.

cluster_ribosome Bacterial Ribosome 30S 30S Subunit A_Site A Site Inhibition Inhibition 30S->Inhibition Leads to 50S 50S Subunit Tetracycline Tetracycline (Oxytetracycline or Derivative) Tetracycline->30S Binds to tRNA Aminoacyl-tRNA tRNA->A_Site Attempts to bind Protein_Synthesis Protein Synthesis (Elongation) Inhibition->Protein_Synthesis

Figure 1: Mechanism of action of tetracycline antibiotics.

Relative Potency: A Quantitative Comparison

To provide a benchmark for the expected potency of an active tetracycline, the following table summarizes the MIC values of oxytetracycline against common bacterial species.

Bacterial SpeciesStrainOxytetracycline MIC (µg/mL)Reference
Staphylococcus aureusATCC 292130.418 - 0.445[2]
Escherichia coli(from acute coliform mastitis)Range: <0.5 - >32[5]
Arcanobacterium pyogenes(from uterine infections)16 (MIC50)[2]
Salmonella enterica(MDR strains)Can be high, but synergy with essential oils can reduce it to ~0.5[5]

Experimental Protocols: Minimum Inhibitory Concentration (MIC) Determination

The antibacterial potency of an antibiotic is typically quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The standard methods for MIC determination are the broth microdilution and agar dilution methods, as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method
  • Preparation of Antibiotic Solutions: A series of twofold dilutions of the antibiotic are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: The bacterial strain to be tested is cultured to a specific density, typically standardized to approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate containing the diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (containing medium and bacteria but no antibiotic) and a sterility control well (containing only medium) are also included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.

A Prepare serial dilutions of antibiotic in 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum (~5x10^5 CFU/mL) B->C D Incubate plate (e.g., 37°C, 18-24h) C->D E Read results: determine lowest concentration with no visible growth (MIC) D->E

Figure 2: Experimental workflow for broth microdilution MIC assay.

Conclusion

References

A Comparative Guide to the Structure-Activity Relationship of C2-Modified Tetracyclines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of C2-modified tetracyclines, evaluating their performance against other analogs and offering supporting experimental data. The tetracycline scaffold, a cornerstone of antibacterial therapy for decades, has been the subject of extensive medicinal chemistry efforts to overcome emerging resistance and improve pharmacological properties. Modifications at the C2 position, while historically challenging, are a key area of interest in the development of novel tetracycline derivatives.

Tetracyclines are broad-spectrum bacteriostatic agents that inhibit protein synthesis in both Gram-positive and Gram-negative bacteria. Their mechanism of action involves reversibly binding to the 30S ribosomal subunit, which blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby halting peptide chain elongation.[1][2][3][4][5][6] The fundamental structure required for this activity is a linear, fused tetracyclic nucleus (rings A, B, C, and D).[7][8]

Core Structure-Activity Relationship (SAR) of Tetracyclines

The antibacterial efficacy of tetracyclines is highly dependent on their structural integrity. The core pharmacophore consists of the four fused rings. Key structural features essential for activity include the keto-enol system in the A-ring (C1, C2, C3), the dimethylamino group at C4, and the phenolic group at C10.[7][8] The upper part of the molecule (C5-C9) is more amenable to modification, leading to derivatives with improved activity and pharmacokinetic profiles, such as doxycycline and minocycline.[7][9]

Tetracycline_SAR cluster_0 General Tetracycline Scaffold cluster_1 Key SAR Insights Tetracycline_Structure A_Ring A-Ring (C1-C3): Critical for activity. Keto-enol system is essential. C2_Carboxamide C2-Carboxamide: Generally required. Modifications often reduce potency, but can create prodrugs. C4_Dimethylamino C4-Dimethylamino: Crucial for potency. Epimerization leads to inactivation. BCD_Rings BCD Rings (C10, C11, C12): Lower region is non-modifiable. C10 phenol and C11/C12 keto-enol are vital. Upper_Region Upper Region (C5-C9): Modifiable. Substitutions here led to 2nd and 3rd gen tetracyclines (e.g., Minocycline, Tigecycline).

Caption: Core structure-activity relationship (SAR) map for the tetracycline antibiotic family.

Impact of C2-Carboxamide Modifications

The C2-carboxamide group is a critical component for the antibacterial activity of tetracyclines. It is involved in the transport of the antibiotic into the bacterial cell.[1]

  • Loss of Potency: Replacement of the C2-carboxamide moiety with other functional groups has consistently resulted in analogs with significantly reduced antibacterial activity.[1][10] This is likely due to impaired accumulation of the drug within the bacteria.[1]

  • Prodrug Strategies: While complete replacement is detrimental, substitutions on the amide nitrogen are tolerated. This strategy has been used to create water-soluble prodrugs, such as rolitetracycline and lymecycline. These compounds are inactive in their prodrug form but are hydrolyzed in vivo to release the active tetracycline.[1]

In contrast to the limited success with C2 modifications, alterations at other positions have yielded significant advancements:

  • Second-Generation Tetracyclines (Doxycycline, Minocycline): These semi-synthetic analogs, derived from modifications at C6 and C7, exhibit improved pharmacokinetic properties and a broader spectrum of activity compared to the parent tetracycline.[11][9][12]

  • Third-Generation Glycylcyclines (Tigecycline): Tigecycline features a glycylamido moiety attached to the C9 position of a minocycline scaffold.[9][10] This modification enables the drug to overcome common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection, resulting in potent activity against a wide range of multidrug-resistant (MDR) pathogens.[12][13]

The success of C7 and C9 modifications highlights the greater flexibility of the "upper" region of the tetracycline scaffold for derivatization compared to the highly conserved lower region, which includes the C2 position.[8][10]

Comparative Performance Data

The following table summarizes the in vitro activity (Minimum Inhibitory Concentration, MIC) of various tetracycline analogs against common bacterial pathogens. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Lower MIC values indicate greater potency.

Compound Modification S. aureus (MRSA) S. pneumoniae E. coli K. pneumoniae (KPC) A. baumannii (MDR) Reference
TetracyclineParent Compound16 - >64 µg/mL8 - 32 µg/mL4 - 64 µg/mL>64 µg/mL16 µg/mL[13]
DoxycyclineC6-hydroxy removed8 - 32 µg/mL0.5 - 4 µg/mL8 - 32 µg/mL16 - 64 µg/mL4 µg/mL[13][14]
MinocyclineC7-dimethylamino0.5 - 2 µg/mL0.12 - 1 µg/mL2 - 8 µg/mL4 - 16 µg/mL1 - 4 µg/mL[13]
TigecyclineC9-glycylamido0.12 - 0.5 µg/mL≤0.06 - 0.25 µg/mL0.25 - 1 µg/mL1 - 4 µg/mL0.5 - 2 µg/mL[13]
C2-Amide Replaced AnalogsC2-carboxamide replacedGenerally >64 µg/mLGenerally >64 µg/mLGenerally >64 µg/mLGenerally >64 µg/mLGenerally >64 µg/mL[1]

Data compiled from multiple sources and represent typical MIC ranges. Specific values can vary by strain and testing conditions.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method is a standardized protocol for determining the in vitro susceptibility of bacteria to antimicrobial agents.

Principle: A serial dilution of the antibiotic is prepared in a liquid growth medium in a 96-well microtiter plate. A standardized suspension of the test bacterium is added to each well. The MIC is determined as the lowest concentration of the antibiotic that inhibits visible bacterial growth after incubation.[15][16]

Methodology:

  • Preparation of Antibiotic Stock: Prepare a concentrated stock solution of the tetracycline analog in a suitable solvent (e.g., 50% ethanol or DMSO).[17]

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB).[16][18] This typically results in a range of concentrations from 64 µg/mL down to 0.06 µg/mL.

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Add the standardized bacterial suspension to each well of the microtiter plate. Include a positive control well (broth + bacteria, no antibiotic) and a negative control well (broth only).[16] Incubate the plate at 37°C for 18-24 hours.[15]

  • Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration well in which no bacterial growth is observed.[15]

Cytotoxicity Assessment via MTT Assay

This colorimetric assay is used to measure the metabolic activity of cells, providing an indication of cell viability and, conversely, cytotoxicity of a test compound.[19][20]

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[19][21]

Methodology:

  • Cell Seeding: Seed a mammalian cell line (e.g., human lung fibroblast WI-38 for normal cells, or A549 for a cancer cell line) into a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours to allow for cell attachment.[21]

  • Compound Treatment: Remove the growth medium and add fresh medium containing serial dilutions of the C2-modified tetracycline. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours at 37°C. This allows for the conversion of MTT to formazan crystals by viable cells.[20]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells. The IC₅₀ (half-maximal inhibitory concentration) value can be calculated from the dose-response curve.

Visualized Pathways and Workflows

Tetracycline_MoA Tetracycline Tetracycline Analog Bacterial_Cell_Wall Bacterial Cell Wall & Membrane Tetracycline->Bacterial_Cell_Wall Enters Cell 30S_Subunit 30S Ribosomal Subunit Bacterial_Cell_Wall->30S_Subunit Binds Reversibly Ribosome_Complex mRNA-70S Ribosome Complex A_Site A-Site 30S_Subunit->A_Site Blocks A-Site tRNA Aminoacyl-tRNA tRNA->A_Site Binding Prevented Protein_Synthesis Peptide Chain Elongation tRNA->Protein_Synthesis Cannot Deliver Amino Acid Inhibition Protein Synthesis INHIBITED Protein_Synthesis->Inhibition

Caption: Mechanism of action for tetracycline antibiotics, illustrating the inhibition of protein synthesis.

Experimental_Workflow cluster_synthesis Compound Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & Advanced Studies Synthesis Synthesis of C2-Modified Analogs MIC MIC Determination (Antibacterial Potency) Synthesis->MIC Primary Screening Cytotoxicity Cytotoxicity Assays (e.g., MTT) (Safety Profile) PK_PD Pharmacokinetics & Pharmacodynamics MIC->PK_PD Lead Compound Selection Cytotoxicity->PK_PD Safety Assessment Efficacy Murine Infection Models (In Vivo Efficacy) Result Data Analysis & SAR Conclusions Efficacy->Result Preclinical Data

Caption: A typical experimental workflow for the evaluation of novel tetracycline antibiotics.

References

Performance Verification of Compendial Method for Tetracycline Impurities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the traditional compendial method and modern HPLC/UHPLC alternatives for the analysis of tetracycline impurities. The data presented herein demonstrates the enhanced performance of newer methods in terms of efficiency, safety, and sensitivity, offering a robust alternative to the established United States Pharmacopeia (USP) protocols.

Tetracycline, a widely used broad-spectrum antibiotic, can degrade to form impurities, with 4-epianhydrotetracycline (EATC) being a notable toxic degradation product.[1][2] The accurate quantification of such impurities is crucial for ensuring the safety and efficacy of tetracycline-containing drug products.

The current USP compendial method, detailed in General Chapter <226>, has been described as antiquated.[1][2] It involves a cumbersome process using a self-packed column with chloroform for elution and detection by visible absorbance.[1][2] An alternative HPLC method described in the USP monograph for tetracycline hydrochloride is also considered outdated due to its use of large resin bead size columns and the hazardous mobile phase component, dimethylformamide.[1]

Modern chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), offer significant advantages over the traditional methods. These newer approaches provide faster run times, improved resolution, reduced solvent consumption, and utilize less hazardous chemicals.[1]

Comparative Performance Data

The following tables summarize the performance characteristics of the compendial method and a modern HPLC/UHPLC alternative, highlighting the superior performance of the latter.

Table 1: Chromatographic Conditions and Performance

ParameterUSP Compendial Method (HPLC)Modern HPLC MethodModern UHPLC Method
Column L7 (C8), 5-10 µm, 4.6 x 250 mmAcclaim PA2 (Polar-Embedded), 3 µm, 4.6 x 150 mmAcclaim PA2, 2.2 µm, 2.1 x 100 mm
Mobile Phase Ammonium oxalate/dimethylformamide/dibasic ammonium phosphate, pH 7.6–7.7Acetonitrile/Ammonium dihydrogen phosphate, pH 2.2 (Gradient)Acetonitrile/Ammonium dihydrogen phosphate, pH 2.2 (Gradient)
Detection 280 nmNot specified, likely UVNot specified, likely UV
Run Time > 25 min[3]8 min[1][2]2 min[1][2]
Resolution (TC vs. EATC) ≥ 1.2[2]20.8[2]19.9[2]
RSD of Peak Response (%) ≤ 2.0[2]0.60[2]0.45[2]

Table 2: Method Validation Parameters for a Modern HPLC Method

ParameterPerformance
Linearity (Tetracycline HCl) 80-120% of assay concentration (0.1 mg/mL)[4]
Linearity (4-Epianhydrotetracycline) 50-150% of acceptance criteria[4]
Limit of Quantification (LOQ) for 4-Epianhydrotetracycline 0.1 µg/mL (20 times lower than acceptance criteria)[4]
Accuracy (Recovery %) 99-101% for Tetracycline HCl[3]
Precision (RSD %) < 0.6% for Tetracycline HCl[3]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the performance verification of a modern HPLC method for tetracycline impurities.

prep_standard Prepare Standard Solutions (Tetracycline HCl & Impurities) prep_sample Prepare Sample Solution (e.g., from Capsules) hplc_system HPLC/UHPLC System Setup (Column, Mobile Phase, etc.) prep_sample->hplc_system Load into Autosampler system_suitability System Suitability Test (SST) (Resolution, Tailing Factor) hplc_system->system_suitability injection Inject Standards and Samples system_suitability->injection data_acquisition Data Acquisition (Chromatograms) injection->data_acquisition Generate Data peak_integration Peak Integration and Identification data_acquisition->peak_integration quantification Quantification of Impurities peak_integration->quantification verification Performance Verification (Linearity, Accuracy, Precision) quantification->verification

Caption: Experimental workflow for tetracycline impurity analysis.

Experimental Protocols

Modern HPLC Method for Tetracycline Impurities

This protocol is a representative example based on modern validated methods.[2][4]

1. Reagents and Materials:

  • Tetracycline Hydrochloride Reference Standard

  • 4-Epianhydrotetracycline Hydrochloride Reference Standard

  • Acetonitrile (HPLC Grade)

  • Ammonium Dihydrogen Phosphate or Phosphoric Acid

  • Deionized Water

  • Tetracycline HCl capsules or bulk drug substance

2. Chromatographic System:

  • HPLC/UHPLC System: With a quaternary or binary pump, autosampler, column oven, and UV detector.

  • Column: Acclaim PA2 (3 µm, 4.6 x 150 mm) or equivalent C18 (L1) column.[2][4]

  • Mobile Phase A: 20 mM Ammonium Dihydrogen Phosphate, pH adjusted to 2.2 with phosphoric acid.[2] Alternatively, 0.1% phosphoric acid in water can be used.[4]

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: Controlled, e.g., 30 °C.

  • Autosampler Temperature: 4 °C to prevent degradation of standards and samples in solution.[4]

  • Detection Wavelength: 280 nm.[2][4]

  • Injection Volume: 10 µL.

3. Standard Solution Preparation:

  • Tetracycline HCl Stock Solution: Accurately weigh and dissolve an appropriate amount of Tetracycline HCl reference standard in the diluent (e.g., 0.1% phosphoric acid) to obtain a known concentration (e.g., 0.1 mg/mL).[4]

  • Impurity Stock Solution: Prepare a stock solution of 4-epianhydrotetracycline HCl in the same manner.

  • System Suitability Solution: Mix aliquots of the tetracycline HCl and impurity stock solutions to prepare a solution containing both analytes at appropriate concentrations to verify resolution.[2]

4. Sample Solution Preparation:

  • For capsules, accurately weigh the contents of not fewer than 20 capsules.

  • Prepare a composite powder and dissolve a portion equivalent to a target concentration of tetracycline HCl (e.g., 0.1 mg/mL) in the diluent.

  • Filter the solution through a 0.45 µm syringe filter before injection.

5. System Suitability:

  • Inject the system suitability solution in replicate (e.g., five times).

  • The system is deemed suitable for use if the resolution between tetracycline and 4-epianhydrotetracycline is greater than the specified value (e.g., >1.5) and the relative standard deviation (RSD) of the peak areas for replicate injections is not more than 2.0%.[2]

6. Analysis:

  • Inject the standard and sample solutions into the chromatograph.

  • Record the chromatograms and integrate the peak areas.

  • Calculate the percentage of each impurity in the sample.

Conclusion

The performance verification data strongly supports the adoption of modern HPLC and UHPLC methods for the analysis of tetracycline impurities. These methods are not only faster and more efficient but also offer superior resolution and sensitivity compared to the traditional compendial methods.[1] The use of less hazardous solvents further enhances the safety profile of these modern alternatives. For laboratories involved in the quality control of tetracycline products, transitioning to these validated, high-performance methods is a scientifically sound and practical step forward.

References

A Comparative Analysis of Impurity Profiles in Doxycycline Formulations: Hyclate vs. Monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the impurity profile of an active pharmaceutical ingredient (API) is critical for ensuring drug safety and efficacy. This guide provides a comparative analysis of the impurity profiles of two common doxycycline formulations: hyclate and monohydrate. The information presented is based on established pharmacopoeial standards and analytical methodologies.

Doxycycline, a broad-spectrum tetracycline antibiotic, is available in various salt forms, with hyclate and monohydrate being the most prevalent for oral dosage forms. While both forms are therapeutically equivalent, their physicochemical properties differ, which can potentially influence their impurity profiles. Impurities in doxycycline can arise from the manufacturing process or degradation over time due to factors like heat, light, and humidity.[1][2] The European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) set specific limits for known and unknown impurities in doxycycline formulations.[3][4][5]

Comparative Overview of Impurity Limits

The primary impurities of concern in doxycycline formulations include Metacycline (Impurity A) and 6-Epidoxycycline (Impurity B).[3][4] Both the hyclate and monohydrate forms of doxycycline have similar impurity limits as specified by the European Pharmacopoeia, reflecting a harmonized approach to quality control for this API. A summary of these limits is presented in Table 1.

ImpurityPharmacopoeial Limit (Ph. Eur.)Formulation Applicability
Metacycline (Impurity A)≤ 2.0%Hyclate & Monohydrate
6-Epidoxycycline (Impurity B)≤ 2.0%Hyclate & Monohydrate
Impurities C, D, E, F≤ 0.5% eachHyclate & Monohydrate
Any Other Unspecified Impurity≤ 0.5%Hyclate & Monohydrate
Table 1: Pharmacopoeial Limits for Key Doxycycline Impurities. [3][4]

While the official limits are identical, the actual impurity profiles of finished drug products can vary between manufacturers and formulations due to differences in excipients, manufacturing processes, and storage conditions.[6] The following table provides a hypothetical, yet representative, comparison of impurity levels that might be observed in typical doxycycline hyclate and monohydrate formulations.

ImpurityTypical % in Doxycycline HyclateTypical % in Doxycycline Monohydrate
Metacycline (Impurity A)0.8%0.7%
6-Epidoxycycline (Impurity B)1.2%1.1%
Impurity C< 0.1%< 0.1%
Impurity D0.2%0.25%
Total Unspecified Impurities0.3%0.4%
Total Impurities < 2.5% < 2.5%
Table 2: Representative Impurity Profiles in Doxycycline Formulations.

Experimental Protocols for Impurity Profiling

The quantitative analysis of doxycycline and its related substances is predominantly performed using High-Performance Liquid Chromatography (HPLC). A validated, stability-indicating HPLC method is essential for separating and quantifying the active ingredient from its impurities.

Objective: To determine the impurity profile of a doxycycline formulation by separating and quantifying known and unknown impurities using a reversed-phase HPLC method with UV detection.

Materials and Equipment:

  • High-Performance Liquid Chromatograph with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Reference standards for doxycycline, Metacycline, and 6-Epidoxycycline

  • Acetonitrile (HPLC grade)

  • Tetrahydrofuran (HPLC grade)

  • Hydrochloric acid

  • Water (HPLC grade)

  • Volumetric flasks and pipettes

  • Analytical balance

  • pH meter

Chromatographic Conditions (Example):

  • Mobile Phase: A mixture of acetonitrile, water, and tetrahydrofuran (e.g., 29.5:70:0.5, v/v/v), with the pH adjusted to 2.5 using 1.0 M HCl.[1]

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 27 °C[1]

  • Detection Wavelength: 350 nm[1]

  • Injection Volume: 20 µL

Procedure:

  • Standard Solution Preparation: Accurately weigh and dissolve the doxycycline, Metacycline, and 6-Epidoxycycline reference standards in the mobile phase to prepare a stock solution. Further dilute to achieve a known final concentration.

  • Sample Preparation: For tablets or capsules, accurately weigh a portion of the powdered formulation equivalent to a specific amount of doxycycline. Dissolve in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm filter before injection.

  • Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Identify the peaks in the sample chromatogram by comparing their retention times with those of the reference standards. Calculate the percentage of each impurity using the peak areas relative to the doxycycline peak area and the known concentrations of the standards.

Visualizing the Workflow and Degradation Pathway

To better illustrate the processes involved in the comparative analysis of doxycycline impurities, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Comparison start Doxycycline Formulations (Hyclate & Monohydrate) prep_sample Weighing, Dissolution & Filtration start->prep_sample hplc HPLC Injection prep_sample->hplc standard Prepare Reference Standards standard->hplc separation Reversed-Phase C18 Column Separation hplc->separation detection UV Detection at 350 nm separation->detection peak_id Peak Identification (Retention Time) detection->peak_id quant Quantification (% Area) peak_id->quant comparison Compare Impurity Profiles vs. Pharmacopoeial Limits quant->comparison

Caption: Experimental workflow for impurity profiling of doxycycline formulations.

Degradation_Pathway Doxycycline Doxycycline Metacycline Metacycline (Impurity A) Doxycycline->Metacycline Dehydration Epidoxycycline 6-Epidoxycycline (Impurity B) Doxycycline->Epidoxycycline Epimerization at C6 Other_Degradants Other Degradation Products Doxycycline->Other_Degradants Oxidation / Hydrolysis Metacycline->Other_Degradants Further Degradation Epidoxycycline->Other_Degradants Further Degradation

Caption: Simplified degradation pathways of doxycycline leading to common impurities.

Conclusion

The impurity profiles of doxycycline hyclate and monohydrate are governed by stringent pharmacopoeial limits, ensuring a high degree of purity for both forms. While the specified limits are the same, variations in manufacturing and formulation can lead to minor differences in the impurity profiles of the final drug products. The use of a validated, stability-indicating HPLC method is crucial for the accurate monitoring and control of these impurities, ensuring the safety and efficacy of doxycycline formulations.[7][8] This guide provides a foundational understanding for researchers and professionals involved in the development and quality control of doxycycline-based pharmaceuticals.

References

Safety Operating Guide

(1S,4aR,11S,11aS,12aS)-3-acetyl-1-(dimethylamino)-4,4a,6,7,11-pentahydroxy-11-methyl-1,11a,12,12a-tetrahydrotetracene-2,5-dione proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Proper Disposal of Doxycycline and Related Tetracycline Compounds

The chemical (1S,4aR,11S,11aS,12aS)-3-acetyl-1-(dimethylamino)-4,4a,6,7,11-pentahydroxy-11-methyl-1,11a,12,12a-tetrahydrotetracene-2,5-dione is structurally related to the tetracycline class of antibiotics, with Doxycycline being a prominent member. As such, disposal procedures should follow guidelines for hazardous chemical and pharmaceutical waste to mitigate risks of environmental contamination and the development of antimicrobial resistance.[1] Unused or expired antibiotics are a public safety issue, and their proper disposal is crucial.[2]

All materials contaminated with this compound, including pure chemical, stock solutions, and labware, should be treated as hazardous waste.[3][4] It is essential to consult your institution's Environmental Health and Safety (EHS) office for specific local regulations.[3][4]

Key Safety and Disposal Information

The following table summarizes critical data for handling and disposal, based on information for Doxycycline Hyclate, a related compound.

ParameterInformationCitation(s)
Waste Classification Hazardous Chemical Waste; Environmentally Hazardous Substance, Solid, N.O.S.[3][5]
Primary Disposal Route Collection by a licensed hazardous waste disposal company.[6]
Personal Protective Equipment (PPE) Chemically resistant nitrile gloves (double recommended), lab coat, and safety glasses or goggles. An N100 respirator should be used if dust may be generated.[3][7]
Handling Precautions Handle in a chemical fume hood, especially when working with powders. Avoid generating dust or aerosols. Avoid contact with skin, eyes, and clothing.[3][6]
Spill Cleanup Sweep solid material into a labeled, closed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.[6]
Container Disposal Empty containers must be disposed of as medical or hazardous waste. Non-porous glassware can be decontaminated by soaking in 10% bleach for 24 hours.[3][5][7]
Environmental Hazards Very toxic to aquatic life with long-lasting effects. Do not let the product enter drains.[5][6]

Detailed Protocol for Disposal

This protocol provides a step-by-step guide for the safe disposal of the specified chemical compound and associated waste in a laboratory setting.

Objective: To safely collect, segregate, and dispose of the tetracycline compound and contaminated materials in accordance with safety and environmental regulations.

Materials:

  • Appropriate PPE (nitrile gloves, lab coat, safety glasses)

  • Chemical fume hood

  • Hazardous waste container, clearly labeled

  • Sharps container (for needles/syringes)

  • Sealable plastic bags

  • 10% bleach solution (for decontamination)

Procedure:

  • Segregation of Waste:

    • Pure Chemical/Stock Solutions: Any leftover, unused, or expired pure compound or stock solutions must be collected for disposal as hazardous chemical waste.[3][4] These are typically at much higher concentrations than working solutions and require professional disposal.[4]

    • Contaminated Lab Consumables: All disposable items that have come into contact with the chemical, such as pipette tips, gloves, absorbent paper, and contaminated paper towels, must be collected in a designated, clearly labeled hazardous waste container.[3]

    • Contaminated Sharps: Needles and syringes used for handling the compound must be disposed of in a designated sharps container destined for incineration.[3]

    • Contaminated Glassware: Reusable glassware should be decontaminated by soaking in a 10% bleach solution for 24 hours before standard washing.[3]

    • Aqueous Solutions (Low Concentration): Contaminated water (e.g., from animal cages) may sometimes be poured down the drain, but this requires institutional approval.[3] Always consult your EHS office before disposing of any liquid waste down the drain. Do not let the undiluted product enter drains.[6]

  • Packaging and Labeling:

    • Ensure the primary hazardous waste container is compatible with the chemical, properly sealed to prevent leaks, and clearly labeled with "Hazardous Waste," the chemical name, and any other information required by your institution.

    • Scratch out all personal or identifying information from original prescription bottles or packaging before disposal.[8]

  • Storage and Collection:

    • Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.

    • Contact your institution's safety office or EHS department to arrange for hazardous waste pickup.[3]

  • Alternative Disposal Options:

    • For expired or unused pharmaceutical-grade products, drug take-back programs are a preferred disposal option.[1][9] The U.S. Drug Enforcement Administration (DEA) and other local authorities often sponsor these events.[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of the tetracycline compound and related waste materials.

G Chemical Waste Disposal Workflow cluster_0 Phase 1: Identification & Segregation cluster_1 Phase 2: Processing & Containment cluster_2 Phase 3: Final Disposal start Identify Waste Material (Chemical, Labware, PPE) is_sharp Is it a sharp (needle, syringe)? start->is_sharp is_reusable Is it reusable glassware? is_sharp->is_reusable No sharps_cont Place in Sharps Container for Incineration is_sharp->sharps_cont Yes is_solid Is it solid/pure chemical or contaminated solid waste? is_reusable->is_solid No decon Decontaminate: Soak in 10% Bleach for 24 hours is_reusable->decon Yes is_liquid Is it a stock solution or liquid waste? is_solid->is_liquid No haz_waste Place in Labeled Hazardous Waste Container is_solid->haz_waste Yes liquid_waste Collect in Labeled Hazardous Liquid Waste Container is_liquid->liquid_waste Yes pickup Arrange for Pickup by EHS/Licensed Waste Carrier sharps_cont->pickup decon->pickup After decontamination, wash and reuse or dispose as non-haz waste haz_waste->pickup liquid_waste->pickup

References

Essential Safety and Handling Guide for (1S,4aR,11S,11aS,12aS)-3-acetyl-1-(dimethylamino)-4,4a,6,7,11-pentahydroxy-11-methyl-1,11a,12,12a-tetrahydrotetracene-2,5-dione (Doxycycline Hyclate Impurity)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for handling the chemical compound (1S,4aR,11S,11aS,12aS)-3-acetyl-1-(dimethylamino)-4,4a,6,7,11-pentahydroxy-11-methyl-1,11a,12,12a-tetrahydrotetracene-2,5-dione, also known as 2-Acetyl-2-decarbamoyldoxycycline, an impurity of Doxycycline Hyclate. The following procedures are based on the safety data for the parent compound, Doxycycline Hyclate, due to the absence of specific data for this impurity.

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is essential to ensure personnel safety. The following table summarizes the required protective equipment for handling this compound.

Body Part Protection Specifications
Hands Chemical-resistant glovesNitrile gloves are preferred.[1] For large quantities, consider double gloving.
Body Protective clothingA lab coat, scrubs, or a protective suit should be worn.[2]
Eyes Eye protectionSafety glasses with side shields or goggles are mandatory.[1][2]
Respiratory Respiratory protectionAn N100 respirator is required if engineering controls are not available or if dust may be generated.[2]
Feet FootwearClosed-toe shoes must be worn at all times in the laboratory.[1][2]

Operational Plans

Handling and Storage

Handling:

  • Engineering Controls: All work with the powdered form of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] For solutions, a chemical fume hood or a Class II, B2 Biosafety Cabinet should be used, especially if aerosols may be generated.[2]

  • Safe Practices: Avoid creating dust.[3] Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling, even after removing gloves.[1]

Storage:

  • Store in a tightly closed, properly labeled container.

  • Keep in a well-ventilated area, away from direct sunlight.[3]

  • Store locked up to prevent unauthorized access.[4]

Disposal Plan

All waste materials contaminated with this chemical must be treated as hazardous waste.

  • Solid Waste: Collect unused powder and any contaminated materials (e.g., absorbent pads, gloves, paper towels) in a designated, labeled hazardous waste container.[1]

  • Liquid Waste: Non-recyclable solutions should be disposed of through a licensed disposal company.[3] Do not pour contaminated water down the drain.[1]

  • Sharps: Used needles and syringes must be disposed of in a designated sharps container for incineration.[1]

  • Decontamination: Reusable glassware can be decontaminated by soaking in a 10% bleach solution for 24 hours.[1]

Emergency Procedures

Spill Response Workflow

In the event of a spill, follow the established workflow to ensure a safe and effective cleanup.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area start->evacuate notify Notify EH&S and Lab Supervisor evacuate->notify secure Secure the Area (Restrict Access) notify->secure ppe Don Appropriate PPE secure->ppe contain Contain the Spill (Use absorbent pads) ppe->contain cleanup Clean Up Spill (Sweep solids, absorb liquids) contain->cleanup decontaminate Decontaminate the Area (Soap and water, then 10% bleach) cleanup->decontaminate dispose Dispose of Waste (As hazardous waste) decontaminate->dispose report Complete Spill Report dispose->report

Caption: Workflow for handling a chemical spill.

First Aid Measures
  • Eye Contact: Immediately rinse with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for 15 minutes.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.